molecular formula C6H13NO2S B1588042 N-Methyl-L-methionine CAS No. 42537-72-4

N-Methyl-L-methionine

Cat. No.: B1588042
CAS No.: 42537-72-4
M. Wt: 163.24 g/mol
InChI Key: YAXAFCHJCYILRU-YFKPBYRVSA-N
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Description

N-methyl-L-methionine is a methyl-L-methionine having the methyl group attached to the alpha-amino function. It is a methyl-L-methionine and a N-methyl-L-alpha-amino acid. It is a tautomer of a this compound zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXAFCHJCYILRU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195326
Record name L-Methionine, N-methyl-
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42537-72-4
Record name N-Methyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42537-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine, N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine, N-methyl-
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Foundational & Exploratory

N-Methyl-L-methionine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl-L-methionine: Core Properties and Applications

Introduction

This compound (NMLM) is a derivative of the essential sulfur-containing amino acid, L-methionine. It is structurally distinguished by the presence of a methyl group on the alpha-amino nitrogen. This modification, while seemingly minor, imparts significant changes to the molecule's chemical behavior and has established this compound as a valuable building block in medicinal chemistry and drug development.[1][2] N-methylation is a key strategy for modulating the pharmacological properties of peptides, and NMLM is frequently incorporated to enhance metabolic stability, improve membrane permeability, and fine-tune conformational characteristics.[3] This guide provides a comprehensive overview of the core physicochemical properties, biological context, synthesis, and key applications of this compound for researchers and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of this compound's fundamental properties is critical for its effective application in experimental design and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Core Data Summary

The key quantitative and qualitative properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid[1]
CAS Number 42537-72-4[1][2]
Molecular Formula C₆H₁₃NO₂S[1]
Molecular Weight 163.24 g/mol [1]
Appearance White powder (for related protected forms)[4]
Storage Store at 0-8°C for protected derivatives[4]
Chemical Structure and Identifiers

The structure of this compound is foundational to its function. The methylation of the primary amine of L-methionine to a secondary amine alters its hydrogen bonding capacity and steric profile.

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

For computational and database referencing, the following identifiers are used:

  • SMILES: CSCCO)NC[1]

  • InChI: InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1[1]

  • InChIKey: YAXAFCHJCYILRU-YFKPBYRVSA-N[1]

Biological Context and Significance

While L-methionine is an essential proteinogenic amino acid, this compound is not naturally incorporated into proteins during translation.[5][6] Its significance arises from its use as a synthetic tool to create modified peptides with enhanced therapeutic potential.

The Role of N-Methylation in Peptides

The introduction of an N-methyl group into a peptide backbone has profound consequences for its biological activity and pharmacokinetic profile.

  • Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, which typically cleave the amide bonds of peptides. This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide drug.[3]

  • Conformational Constraint: The methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

  • Improved Permeability: By replacing an amide proton (a hydrogen bond donor) with a methyl group, the overall hydrogen bonding capacity of the peptide is reduced. This can increase its lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.[3]

Relationship to Methionine Metabolism

L-methionine is central to cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM).[5][7] SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, and proteins.[7][8] this compound itself is not a direct intermediate in this primary metabolic pathway. Instead, it is considered a derivative of methionine, belonging to the class of organic compounds known as methionine and derivatives.[6] While it has been identified in human blood, it is generally considered part of the human exposome—originating from external sources rather than endogenous metabolism.[6]

Diagram: Simplified Methionine Metabolism Context

Methionine_Metabolism Met L-Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Acceptor) HCY Homocysteine SAH->HCY HCY->Met Methionine Synthase NMLM This compound (Synthetic Building Block) ModPep Modified Peptides (Enhanced Stability/Permeability) NMLM->ModPep Peptide Synthesis

Caption: NMLM's role as a synthetic tool vs. L-methionine's central metabolic role.

Synthesis and Applications

This compound is primarily utilized in its protected form, such as Fmoc-N-methyl-L-methionine, for applications in peptide chemistry.[4]

Synthetic Approaches

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization.[9] Common methods include:

  • Reductive Amination: A traditional method involving the reaction of the amino acid with formaldehyde, followed by reduction. However, this approach can lead to the formation of N,N-dimethylated byproducts and may require harsh conditions.[9]

  • Via 5-Oxazolidinones: A more controlled approach involves the formation of a 5-oxazolidinone intermediate from the amino acid, which can then be methylated. This method offers a unified strategy for synthesizing N-methyl derivatives of many common amino acids.[10]

  • Sulfonamide Method: This involves protecting the amino group as a sulfonamide (e.g., o-nitrobenzenesulfonyl), followed by methylation and subsequent deprotection. This method is efficient and widely used in solid-phase synthesis.[9]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound is as a specialized building block in SPPS.[4] Its Fmoc-protected version, Fmoc-N-methyl-L-Met-OH, is used to introduce N-methylated methionine residues at specific positions within a peptide sequence.[4] This allows for the precise engineering of peptides with tailored pharmacological properties for drug discovery efforts, particularly in developing therapeutics targeting various diseases.[4]

Experimental Protocols and Methodologies

The following sections provide illustrative protocols relevant to the handling and analysis of this compound and related compounds.

Protocol: Conceptual Workflow for N-Methylation

This protocol outlines a generalized reductive amination approach for the N-methylation of an amino acid, illustrating the chemical logic.

Diagram: N-Methylation Experimental Workflow

N_Methylation_Workflow start Start: L-Amino Acid step1 1. Dissolve Amino Acid in aqueous alkaline solution (e.g., NaOH) start->step1 step2 2. Add Formaldehyde (aq) Forms Schiff base intermediate step1->step2 step3 3. Add Reducing Agent (e.g., NaBH₄) portion-wise Reduces imine to secondary amine step2->step3 step4 4. Acidify Solution (e.g., HCl) to quench reaction and precipitate product step3->step4 step5 5. Isolate & Purify (Filtration, Recrystallization) step4->step5 end End: N-Methyl-L-Amino Acid step5->end

Caption: A generalized workflow for reductive amination of an amino acid.

Step-by-Step Methodology:

  • Dissolution: The starting L-amino acid is dissolved in an aqueous alkaline solution (e.g., 1M NaOH).

    • Causality: The alkaline environment deprotonates the carboxylic acid and amino groups, increasing solubility and ensuring the amino group is a free nucleophile.

  • Imine Formation: An aqueous solution of formaldehyde is added dropwise to the reaction mixture while stirring, typically at a reduced temperature (e.g., 0-5°C).

    • Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of formaldehyde, which, after dehydration, forms a transient Schiff base (imine) intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added slowly in portions. The reaction is monitored for completion (e.g., by TLC).

    • Causality: The hydride from the reducing agent selectively reduces the imine C=N double bond to a C-N single bond, forming the stable N-methyl secondary amine. Portion-wise addition controls the exothermic reaction.

  • Quenching and Precipitation: The reaction is carefully quenched by acidification with a strong acid like HCl. The pH is adjusted to the isoelectric point of the N-methylated amino acid.

    • Causality: Acidification neutralizes the excess reducing agent and base. Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic product, causing it to precipitate.

  • Purification: The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • Causality: Recrystallization removes unreacted starting materials and inorganic salts, yielding the pure N-methylated amino acid product.

Protocol: HPLC Analysis of Methionine and Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids in various matrices.[11][12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the analyte (e.g., this compound) in a suitable solvent (e.g., ultrapure water or a dilute acid). Create a series of calibration standards by serial dilution.

    • Trustworthiness: Accurate standard preparation is crucial for quantitative analysis.

  • Derivatization (Pre-column): Mix the sample/standard with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in a borate buffer. Allow the reaction to proceed for a defined time (e.g., 2 minutes).[13]

    • Causality: Amino acids themselves often lack a strong chromophore for UV detection. Derivatization attaches a molecule that absorbs strongly at a specific UV wavelength (e.g., 340 nm for OPA derivatives), enabling sensitive detection.[13]

  • HPLC System Configuration:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: An aqueous buffer (e.g., 10 mM Na₂HPO₄, pH 7.2).[13]

    • Mobile Phase B: An organic solvent mixture (e.g., Methanol/Acetonitrile).[13]

    • Detection: UV Detector set to the absorbance maximum of the derivative (e.g., 340 nm).[13]

    • Flow Rate: 1.0 mL/min.[13]

  • Injection and Elution: Inject a fixed volume (e.g., 50 µL) of the derivatized sample onto the column.[13] Elute the analytes using a gradient program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

    • Causality: The reverse-phase column separates compounds based on hydrophobicity. The gradient elution ensures that both polar and non-polar compounds are eluted efficiently with good peak shape.

  • Data Analysis: Identify the peak corresponding to the analyte by comparing its retention time to that of a known standard. Quantify the amount of analyte by integrating the peak area and comparing it to the calibration curve generated from the standards.

Conclusion

This compound represents a strategically important modification of a fundamental biological building block. While not a direct participant in natural metabolic pathways, its value to researchers, particularly in drug development, is significant. The introduction of the N-methyl group provides a powerful and well-established method for enhancing the proteolytic stability and modulating the conformational and pharmacokinetic properties of peptide-based therapeutics. A thorough understanding of its core chemical properties and the rationale behind its synthetic incorporation is essential for leveraging this unique amino acid derivative to its full potential in the design of next-generation pharmaceuticals.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6451891, this compound. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Methionine. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0255177). Retrieved from [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805–7812. Retrieved from [Link]

  • Park, S., Johnson, J. M., & Lee, J. H. (2020). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging Cell, 19(9), e13212. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6137, L-Methionine. PubChem. Retrieved from [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(14), 4947–4954. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Retrieved from [Link]

  • Mindt, T. L., Tjetta, B., & Schibli, R. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12863. Retrieved from [Link]

  • Boggs, R. W., Rotruck, J. T., & Baker, D. H. (1976). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of Nutrition, 106(9), 1252–1258. Retrieved from [Link]

  • Wikipedia. (2024). N-Formylmethionine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Methionine (CAS 63-68-3). Retrieved from [Link]

  • Darwin Nutrition. (2025). L-Methionine: benefits, dosage, contraindications. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind L-Methionine: Properties and Core Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind N-Acetyl-L-methionine: Properties and Applications. Retrieved from [Link]

  • Lowther, W. T., & Matthews, B. W. (2002). Methionine in and out of proteins: targets for drug design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1597(2), 158–167. Retrieved from [Link]

  • Nakayama, S., et al. (2020). Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 567–573. Retrieved from [Link]

  • SIELC Technologies. (n.d.). High Performance Liquid Chromatography (HPLC) Method for Analysis of Methionine. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). L-METHIONINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • NIST. (n.d.). L-Methionine, N-acetyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-L-methionine: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-L-methionine is a derivative of the essential amino acid L-methionine, characterized by the methylation of its α-amino group. This modification has profound implications for its chemical properties and its utility in the fields of peptide synthesis and medicinal chemistry. N-methylation is a key strategy employed in drug development to enhance the pharmacokinetic profiles of peptide-based therapeutics, improving metabolic stability, membrane permeability, and, in some cases, modulating biological activity. This guide provides a comprehensive overview of the chemical structure of this compound, details robust synthetic protocols for its preparation, and discusses its critical applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

This compound, systematically named (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid, is a non-proteinogenic α-amino acid.[1] The introduction of a methyl group to the nitrogen atom of the parent L-methionine molecule introduces several key changes. It increases the molecule's lipophilicity and sterically hinders the N-H bond, which would typically be involved in hydrogen bonding within peptide backbones.

The fundamental properties of this compound are summarized below. It is important to note that while extensive experimental data for its precursor, L-methionine, is available, specific experimental values for this compound are not widely published. The data presented are primarily computationally derived from authoritative chemical databases.

// Atom nodes C_alpha [label="Cα", pos="0,0!"]; C_carboxyl [label="C", pos="1.5,0.5!"]; O1_carboxyl [label="O", pos="2.3,-0.2!"]; O2_carboxyl [label="OH", pos="1.7,1.5!"]; N_amino [label="N", pos="-1.5,0.5!"]; H_amino [label="H", pos="-1.5,1.5!"]; C_methyl_amino [label="CH₃", pos="-2.5,0!"]; C_beta [label="CβH₂", pos="0,-1.5!"]; C_gamma [label="CγH₂", pos="-1,-2.5!"]; S_thioether [label="S", pos="0,-3.5!"]; C_methyl_thioether [label="CH₃", pos="-0.5,-4.8!"]; H_alpha [label="H", pos="-0.5,-0.5!"];

// Bonds C_alpha -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C_alpha -- N_amino; N_amino -- H_amino; N_amino -- C_methyl_amino; C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- S_thioether; S_thioether -- C_methyl_thioether; C_alpha -- H_alpha; } ` Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42537-72-4[1]
Molecular Formula C₆H₁₃NO₂S[1]
Molecular Weight 163.24 g/mol [1]
IUPAC Name (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid[1]
Monoisotopic Mass 163.066700 Da[1]
XLogP3 (Computed) -1.8[1]
Topological Polar Surface Area 74.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of this compound

The synthesis of this compound requires careful strategic consideration due to the multiple reactive sites in the parent molecule: the α-amino group, the carboxylic acid group, and the thioether side chain. Direct alkylation of L-methionine is non-selective and can lead to a mixture of N-methylated, N,N-dimethylated, and S-methylated products, along with esterification of the carboxyl group. Therefore, a robust synthesis relies on a protection-methylation-deprotection strategy.

The most authoritative and versatile method for this transformation proceeds via a 5-oxazolidinone intermediate.[2][3] This approach provides excellent control over mono-N-methylation and preserves the stereochemical integrity of the α-carbon.

Causality Behind the Oxazolidinone Strategy

The core principle of this strategy is the temporary cyclization of the molecule to shield the α-amino and carboxyl groups, allowing for a subsequent methylation reaction.

  • N-Protection: The synthesis begins with the protection of the α-amino group of L-methionine, typically with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: it prevents unwanted side reactions at the nitrogen atom and activates the amino acid for the subsequent cyclization step. A protocol for Boc protection of L-methionine is well-documented.[4]

  • Oxazolidinone Formation: The N-protected methionine is then condensed with formaldehyde. Under acidic catalysis, the molecule cyclizes to form a 5-oxazolidinone ring. This heterocyclic intermediate effectively protects both the nitrogen and the carboxyl oxygen within a stable, five-membered ring structure.[2]

  • Reductive Cleavage: The key methylation step is achieved through the reductive cleavage of the oxazolidinone ring. A reducing agent, such as triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA), attacks the ring.[3] The mechanism involves the formation of an acyliminium ion intermediate, which is then reduced by a hydride transfer from the silane. This process simultaneously opens the ring and installs a methyl group onto the nitrogen atom, yielding the N-protected, N-methylated amino acid.[5]

  • Deprotection: The final step is the removal of the initial N-protecting group (e.g., Boc or Cbz) to yield the final product, this compound.

workflow cluster_protection Step 1: N-Protection cluster_cyclization Step 2: Oxazolidinone Formation cluster_cleavage Step 3: Reductive Cleavage cluster_deprotection Step 4: Deprotection Met L-Methionine Boc_Met N-Boc-L-Methionine Met->Boc_Met Boc₂O, Base Oxazolidinone 5-Oxazolidinone Intermediate Boc_Met->Oxazolidinone Formaldehyde, Acid Catalyst Boc_NMe_Met N-Boc-N-Methyl-L-Methionine Oxazolidinone->Boc_NMe_Met Et₃SiH, TFA Final_Product This compound Boc_NMe_Met->Final_Product Strong Acid (e.g., TFA)

Experimental Protocol: Synthesis via Oxazolidinone Intermediate

This protocol is a representative procedure adapted from the general methods described by Aurelio et al. for the synthesis of N-methyl amino acids.[2][6]

Step 1: Synthesis of N-Boc-L-Methionine

  • Dissolve L-methionine (1 equivalent) in a 1:1 mixture of acetonitrile and water.

  • Add sodium hydroxide (approx. 1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, approx. 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the acetonitrile via rotary evaporation.

  • Adjust the pH of the remaining aqueous solution to ~2-3 using 1N HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-methionine as a viscous oil or solid.[4]

Step 2: Formation of the 5-Oxazolidinone Intermediate

  • Dissolve N-Boc-L-methionine (1 equivalent) and paraformaldehyde (approx. 1.5-2.0 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water as it is formed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude oxazolidinone is often used directly in the next step without further purification.

Step 3: Reductive Cleavage to N-Boc-N-Methyl-L-Methionine

  • Dissolve the crude oxazolidinone intermediate (1 equivalent) in dichloromethane (DCM) or chloroform.

  • Add triethylsilane (Et₃SiH, approx. 2-3 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, approx. 2-3 equivalents). Caution: The reaction can be exothermic.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting N-Boc-N-Methyl-L-methionine by flash column chromatography.

Step 4: Deprotection to this compound

  • Dissolve the purified N-Boc-N-Methyl-L-Methionine in a minimal amount of DCM.

  • Add an excess of TFA (typically a 1:1 v/v mixture of DCM:TFA).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to remove TFA and solvent.

  • The final product, this compound, is typically obtained as its TFA salt and can be purified further by crystallization or ion-exchange chromatography.

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in the synthesis of peptides. The incorporation of N-methylated amino acids into a peptide sequence is a powerful tool for modulating its pharmacological properties.[7]

  • Enhanced Proteolytic Stability: Proteases, the enzymes that degrade proteins and peptides, often recognize and cleave peptide bonds. The presence of an N-methyl group on the backbone nitrogen sterically hinders the approach of these enzymes, significantly increasing the peptide's resistance to degradation and thus extending its in vivo half-life.[7]

  • Improved Membrane Permeability and Oral Bioavailability: The N-methyl group disrupts the hydrogen-bonding network of the peptide backbone. This reduces the polarity of the molecule and can favor conformations that are more amenable to passive diffusion across cell membranes, a critical factor for improving the oral bioavailability of peptide drugs.

  • Conformational Constraint: N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor or enzyme.[7]

  • Use in Solid-Phase Peptide Synthesis (SPPS): For incorporation into peptides, this compound is typically used in its Fmoc-protected form (Fmoc-N-Me-Met-OH).[8] This derivative is a valuable reagent for automated and manual peptide synthesizers, allowing for the precise placement of the N-methylated residue within a custom peptide sequence.[9]

A critical consideration when using methionine derivatives in peptide synthesis is the potential for oxidation of the thioether side chain to methionine sulfoxide. During the final cleavage and deprotection step, which typically uses strong acids like TFA, scavengers such as 1,2-ethanedithiol (EDT) or specialized cleavage cocktails are often employed to prevent this side reaction.[5][7]

Conclusion

This compound represents a strategically important modification of a fundamental biological building block. Its synthesis, while requiring a multi-step, protection-based strategy, is robust and well-established, with the 5-oxazolidinone pathway offering excellent control and efficiency. For researchers in drug discovery and peptide science, this compound is an invaluable tool for rationally designing next-generation therapeutics with enhanced stability, bioavailability, and tailored biological activity.

References

  • Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652–2667. [Link]

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethoxycarbonyl-N-methylamino acids. The Journal of Organic Chemistry, 48(1), 77-81. [Link]

  • Aurelio, L., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Australian Journal of Chemistry, 53(5), 425-431. [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 42(2), 118–124. [Link]

  • PubChem. (n.d.). L-Methionine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. Retrieved January 21, 2026, from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-acetyl-L-methionine. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved January 21, 2026, from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

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  • ResearchGate. (1986). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved January 21, 2026, from [Link]

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An Investigator's Guide to a Putative Metabolite: Exploring the Biological Significance of N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Known and the Unknown

In the vast and intricate landscape of cellular metabolism, while many pathways are well-documented, enigmatic molecules still emerge, challenging our understanding and beckoning scientific inquiry. N-Methyl-L-methionine (NMLM) is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of data on its natural occurrence and biological function. The Human Metabolome Database identifies this compound not as a naturally occurring metabolite but as a compound present in individuals exposed to it, categorizing it within the human exposome.[1] This guide, therefore, deviates from a descriptive account of established roles. Instead, it serves as a technical and intellectual framework for the researcher, scientist, or drug development professional poised to investigate the potential existence, synthesis, and biological relevance of NMLM. We will proceed from the foundational principles of L-methionine metabolism and cellular methylation to provide the theoretical context and practical methodologies required to explore this scientific frontier.

Part 1: The Centrality of L-Methionine and the Genesis of Methylation

L-methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular function, indispensable for protein synthesis and the metabolic nexus of methylation.[2] Its significance extends beyond its role as a proteinogenic building block, serving as the direct precursor to S-adenosylmethionine (SAM), the universal methyl group donor in all cells.[3][4][5]

The Methionine Cycle: A Hub of Cellular Homeostasis

The metabolic fate of methionine is intricately linked to the methionine cycle, a critical pathway that governs the flow of methyl groups for a myriad of biochemical reactions. The cycle begins with the activation of methionine by adenosine triphosphate (ATP), a reaction catalyzed by methionine adenosyltransferase (MAT), to form SAM.[6][7][8] Following the donation of its methyl group in a transmethylation reaction, SAM is converted to S-adenosylhomocysteine (SAH).[6] SAH is subsequently hydrolyzed to homocysteine and adenosine.[6][9] Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle.[6][9] This cyclical process ensures a continuous supply of methyl groups, essential for cellular integrity and function.

Methionine_Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (MTase) Pi_PPi Pi + PPi Methylated_Product Methylated Acceptor SAM->Methylated_Product HCY Homocysteine SAH->HCY SAH Hydrolase Adenosine Adenosine SAH->Adenosine HCY->Met Methionine Synthase (Requires Vitamin B12, Folate) ATP ATP ATP->SAM Methyl_Acceptor Acceptor Methyl_Acceptor->SAM Methyltransferase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Analysis Enzyme Enzyme Source (e.g., Cell Lysate) Incubation Incubate at 37°C Enzyme->Incubation Substrate L-Methionine Substrate->Incubation Donor ³H-SAM Donor->Incubation HPLC HPLC Separation Incubation->HPLC Scintillation Liquid Scintillation Counting HPLC->Scintillation Data_Analysis Data Analysis Scintillation->Data_Analysis

Sources

N-Methyl-L-methionine as a derivative of L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl-L-methionine as a Derivative of L-methionine

Authored by a Senior Application Scientist

Foreword: The Subtle Power of a Single Methyl Group

In the vast landscape of amino acid chemistry and its application in the life sciences, the modification of native structures often unlocks profound changes in biological activity and therapeutic potential. The addition of a simple methyl group to the alpha-amino function of L-methionine, yielding this compound, is a prime example of such subtle yet powerful molecular engineering. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fascinating derivative. We will move beyond a superficial overview to explore the core chemical principles, synthesis strategies, biological implications, and practical applications of this compound, providing a comprehensive resource grounded in scientific literature and practical experience.

Structural and Physicochemical Profile: this compound vs. L-methionine

The foundational difference between L-methionine and its N-methylated counterpart lies in the substitution at the primary amine. This seemingly minor alteration has significant consequences for the molecule's steric hindrance, basicity, and its ability to participate in hydrogen bonding.

This compound is chemically defined as a methyl-L-methionine where the methyl group is attached to the alpha-amino function.[1][2] This modification transforms the primary amine of L-methionine into a secondary amine in this compound.

Comparative Physicochemical Data

A clear understanding of the distinct properties of these two molecules is crucial for their effective application in experimental settings. The following table summarizes their key physicochemical characteristics.

PropertyL-MethionineThis compoundData Source
Molecular Formula C5H11NO2SC6H13NO2SPubChem[1][3]
Molecular Weight 149.21 g/mol 163.24 g/mol PubChem[1][3]
IUPAC Name (2S)-2-amino-4-(methylthio)butanoic acid(2S)-2-(methylamino)-4-(methylthio)butanoic acidPubChem[1][4]
CAS Number 63-68-342537-72-4ChemicalBook, PubChem[1][2]
XLogP3 -2.2-1.8PubChem[1]

Synthesis of this compound: Strategies and a Practical Protocol

The synthesis of N-methylated amino acids presents unique challenges, primarily centered around achieving mono-N-methylation while preventing di-N-methylation and racemization.[5] Several methods have been developed to address these challenges, with reductive amination and the use of protecting groups being common strategies.[5][6]

Overview of Synthetic Approaches
  • Reductive Amination: A prevalent method involves the reaction of the parent amino acid with formaldehyde in the presence of a reducing agent.[5] However, this approach can be harsh and may lead to over-methylation.

  • Alkylation of Protected Amino Acids: A more controlled method involves the protection of the amino group, followed by methylation with a reagent like methyl iodide, and subsequent deprotection.[6] The use of an o-nitrobenzenesulfonyl (o-NBS) group for activation followed by methylation is one such efficient solid-phase method.[5]

  • Via 5-Oxazolidinones: An elegant and efficient strategy for synthesizing N-methyl amino acids proceeds through the formation of an intermediate 5-oxazolidinone.[7] This method offers good control over the degree of methylation.

Experimental Workflow: Synthesis via Reductive Amination

The following diagram illustrates a generalized workflow for the synthesis of this compound using a reductive amination approach.

Synthesis_Workflow Start L-Methionine Step1 Dissolution in suitable solvent Start->Step1 Step2 Addition of Formaldehyde Step1->Step2 Step3 Introduction of Reducing Agent (e.g., NaBH4) Step2->Step3 Step4 Reaction Quenching & pH Adjustment Step3->Step4 Step5 Purification (e.g., Crystallization, Chromatography) Step4->Step5 End This compound Step5->End

Caption: A generalized workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Reductive N-Methylation of L-Methionine

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • L-Methionine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve L-methionine in a suitable volume of aqueous methanol.

  • Formaldehyde Addition: Cool the solution in an ice bath and slowly add an equimolar amount of formaldehyde solution while stirring.

  • Reduction: Gradually add sodium borohydride to the reaction mixture in small portions, maintaining a low temperature. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of hydrochloric acid until the pH is acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction and Purification: The aqueous residue can be washed with diethyl ether to remove any non-polar impurities. The crude this compound can then be purified by crystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Significance and Mechanistic Insights

The N-methylation of amino acids is a naturally occurring modification that can profoundly impact the biological activity of peptides and proteins.[8] This modification is often introduced post-translationally by N-methyltransferase (NMT) enzymes.[8]

Role in Peptides and Proteins

The incorporation of N-methylated amino acids, including this compound, into peptide chains can lead to several significant effects:

  • Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and stable peptide conformation.[9][10] This can be crucial for receptor binding and biological activity.

  • Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[11]

  • Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the ability of a peptide to cross cell membranes.[11]

Relationship with L-Methionine Metabolism

L-methionine is a central player in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAMe).[4][12] SAMe is the universal methyl donor in a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[12]

The following diagram illustrates the central role of L-methionine in the methylation cycle.

Methionine_Cycle Met L-Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase Acceptor Acceptor (DNA, Protein, etc.) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor CH3 THF Tetrahydrofolate MeTHF 5-Methyltetrahydrofolate THF->MeTHF MTHFR MeTHF->Hcy

Caption: The central role of L-methionine in the cellular methylation cycle.

While this compound itself is not a direct intermediate in this core cycle, its existence as a modified amino acid highlights the importance of methylation in biological systems. The enzymatic machinery responsible for natural N-methylation utilizes SAMe as the methyl donor.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development endeavors.

Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[11][13]

Key Advantages in Drug Design:

  • Improved Pharmacokinetics: Increased stability and membrane permeability can lead to better oral bioavailability and a longer duration of action.[11]

  • Enhanced Potency and Selectivity: The conformational rigidity imposed by N-methylation can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.[11]

Analytical Standards and Research Tools

Fmoc-N-methyl-L-methionine is a commercially available derivative used as a building block in solid-phase peptide synthesis.[14] It also serves as an analytical standard for the quantification and characterization of peptides in various biological samples.[14]

Potential Therapeutic Applications

While research is ongoing, the unique properties of N-methylated amino acids suggest potential applications in various therapeutic areas. The ability to modulate the properties of bioactive peptides opens up possibilities for developing novel treatments for a wide range of diseases.

Analytical Methodologies

The detection and quantification of this compound, particularly in complex biological matrices, require sensitive and specific analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives.[15][16]

  • Pre-column Derivatization: To enhance detection, especially with UV or fluorescence detectors, pre-column derivatization with reagents like o-phthalaldehyde (OPA) is often employed.[15]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity, allowing for the accurate identification and quantification of this compound even at low concentrations.[16]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and confirmation of synthesized this compound.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Conclusion and Future Perspectives

This compound represents more than just a simple derivative of its parent amino acid. The strategic addition of a methyl group imparts a suite of desirable properties that are of significant interest to researchers in peptide chemistry, drug discovery, and molecular biology. As our understanding of the "methylome" and the subtle yet profound effects of methylation continues to grow, the importance of modified amino acids like this compound is set to expand. Future research will likely focus on the development of more efficient and stereoselective synthesis methods, the exploration of its role in novel therapeutic peptides, and a deeper understanding of its metabolic fate and potential biological activities in its free form.

References

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Discovery and natural occurrence of N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Occurrence, and Significance of Methionine and its Derivatives

A Note on N-Methyl-L-methionine

Before delving into the extensive biology of L-methionine, it is crucial to address the status of this compound. Current scientific understanding, as documented in comprehensive databases such as the Human Metabolome Database, indicates that this compound is not a naturally occurring metabolite in biological systems.[1] It is classified as a compound belonging to the human exposome, meaning its presence in the body is a result of external exposure rather than endogenous synthesis.[1] Consequently, a guide focused on its "natural occurrence" would be contrary to the available evidence.

Given the likely interest of researchers and drug development professionals in the broader family of methionine compounds, this guide will instead provide an in-depth exploration of the parent molecule, L-methionine . L-methionine is a proteinogenic, essential amino acid with a central role in metabolism, biosynthesis, and cellular health. Understanding its discovery, natural distribution, and complex biochemical pathways is fundamental to numerous areas of life sciences and pharmaceutical development.

Discovery and Fundamental Importance

L-methionine was first isolated in 1921 by John Howard Mueller.[2] As an essential amino acid, it cannot be synthesized de novo by humans and other animals, making it a required component of their diet.[2] Its significance extends far beyond its role as a simple building block for proteins.[3][4] Methionine is a key player in critical metabolic pathways, serving as the immediate precursor to S-adenosyl-L-methionine (SAMe), the primary methyl group donor in all living organisms.[5][6][7] This function implicates methionine in the regulation of gene expression, the synthesis of neurotransmitters, and the maintenance of cellular membranes.[7][8]

Natural Occurrence and Dietary Sources

L-methionine is widely distributed in nature as a constituent of proteins. Its dietary sources are diverse, encompassing both animal and plant-based foods. The concentration of this essential amino acid varies significantly across different food items.

Food SourceTypical L-methionine Content (mg per 100g)
Beef (cooked)~900-1100
Fish (e.g., Tuna, cooked)~800-1000
Cheese (e.g., Parmesan)~950
Eggs (whole)~300-400
Soybeans (cooked)~500-600
Brazil Nuts~1000-1100
Sesame Seeds~500-600
Wheat (whole)~150-200
Rice (brown, cooked)~80
Apples~2

Note: These values are approximate and can vary based on preparation methods and specific product types.

In some plants, a derivative of methionine, S-methylmethionine (SMM), serves as a primary molecule for the transport of reduced sulfur between different organs.[9]

Biosynthesis of L-Methionine in Plants and Microorganisms

While animals must obtain methionine from their diet, plants and microorganisms synthesize it de novo. This process is part of the aspartate family of amino acid biosynthesis, which also produces threonine and lysine.[2][10] The carbon backbone of methionine is derived from aspartic acid, the sulfur atom typically from cysteine, and the terminal methyl group from the folate pathway.[10][11]

The biosynthetic pathway can be visualized as a multi-step enzymatic process:

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps OPH O-Phosphohomoserine (OPH) Homoserine->OPH Homoserine Kinase Cystathionine Cystathionine OPH->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine L-Methionine Homocysteine->Methionine Methionine Synthase Cysteine Cysteine Cysteine->Cystathionine N5_Methyl_THF N5-Methyl- Tetrahydrofolate N5_Methyl_THF->Methionine

Caption: De novo biosynthesis of L-methionine in plants and microorganisms.

A novel biosynthetic route has also been discovered in Streptomyces bacteria, involving the genes metM and metO, which utilize O-phospho-L-homoserine to produce L-homocysteine, bypassing the canonical pathway.[5][6]

Central Metabolic Roles of L-Methionine

The metabolic importance of L-methionine is primarily channeled through its conversion to S-adenosyl-L-methionine (SAMe). This activation, catalyzed by methionine adenosyltransferase, prepares the methyl group for transfer to a vast array of acceptor molecules.[2][7]

Methionine_Metabolism Methionine L-Methionine SAM S-Adenosylmethionine (SAMe) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine

Caption: The central role of L-methionine in the methylation and transsulfuration pathways.

The key pathways involving methionine are:

  • Protein Synthesis : As a proteinogenic amino acid, it is incorporated into polypeptide chains. The codon AUG, which codes for methionine, also serves as the most common start codon, initiating mRNA translation.[2]

  • Methylation Cycle : Methionine is converted to SAMe, which donates a methyl group in countless biochemical reactions, and is subsequently regenerated from homocysteine.[2][7]

  • Transsulfuration Pathway : Homocysteine can be irreversibly converted to cysteine, which is a precursor to the major intracellular antioxidant, glutathione.[4][7]

  • Polyamine Synthesis : In plants and other organisms, SAMe is a precursor for the synthesis of polyamines, which are essential for cell growth and development.[11]

Analytical Methodologies for L-Methionine Quantification

Accurate quantification of L-methionine is critical for research, food science, and clinical diagnostics. Several analytical techniques are employed, each with specific advantages and applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of amino acids, including methionine.

Protocol: HPLC with UV Detection [12]

  • Sample Preparation : Protein-containing samples are typically hydrolyzed to release free amino acids. For serum or fermentation broth, samples may be deproteinized using an acid like trichloroacetic acid, followed by centrifugation.[13]

  • Derivatization (Optional but common) : To enhance UV detection, amino acids are often derivatized. A common agent is 4-fluoro-7-nitrobenzofurazan (NBD-F), which reacts with the primary amine group.[13]

    • Mix 150 µL of the sample solution with 150 µL of a reaction buffer (e.g., 100 mM potassium borate, pH 8.0).

    • Add 100 µL of 100 mM NBD-F solution.

    • Heat the mixture at 60°C for 2 minutes.

    • Stop the reaction by adding 400 µL of 40 mM HCl.[13]

  • Chromatographic Separation :

    • Column : A mixed-mode stationary phase column, such as Primesep 100, can be effective.[12]

    • Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., water with 0.05% sulfuric acid) is typically used.[12]

    • Flow Rate : A standard flow rate is 1.0 mL/min.

  • Detection :

    • Detector : UV detector set to 200 nm for underivatized methionine or the appropriate wavelength for the chosen derivatizing agent.[12]

    • Quantification : The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of L-methionine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex matrices.

Protocol: GC-MS with Aqueous Derivatization [14]

  • Sample Preparation : Similar to HPLC, samples must be prepared to isolate the analyte.

  • Derivatization : Since methionine is non-volatile, derivatization is mandatory for GC analysis. A modern approach uses triethyloxonium salts in an aqueous medium, which is a greener alternative to traditional silylating agents.[14] This is a one-pot reaction where the sample is mixed directly with the reagents.

  • GC Separation :

    • Column : A capillary column suitable for amino acid analysis (e.g., a mid-polarity phase).

    • Injection : The derivatized sample is injected into the GC inlet.

    • Temperature Program : A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.

  • MS Detection :

    • Ionization : Electron ionization (EI) is commonly used.

    • Analysis : The mass spectrometer separates and detects the characteristic fragment ions of the derivatized methionine, allowing for highly specific quantification.

Conclusion

L-methionine is an indispensable amino acid whose importance is woven into the fabric of cellular life. From its fundamental role in initiating protein synthesis to its central position in the global methylation cycle, the influence of methionine is profound. While this compound remains a compound of the exposome, the study of its parent molecule, L-methionine, continues to provide critical insights for researchers, scientists, and drug development professionals. A thorough understanding of its biosynthesis, metabolism, and analytical detection is essential for advancements in nutrition, medicine, and biotechnology.

References

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  • Mori, S., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Journal of Biological Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Mori, S., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. National Institutes of Health. Retrieved from [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. PNAS. Retrieved from [Link]

  • Amir, R. (2010). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany. Retrieved from [Link]

  • Campanella, B. (2024). Analysis of Methionine and Selenomethionine in Food Using GC–MS: An Interview. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]

  • Esaki, N., et al. (2021). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Taylor & Francis Online. Retrieved from [Link]

  • Ables, G. P. (2021). Physiological and Molecular Mechanisms of Methionine Restriction. National Institutes of Health. Retrieved from [Link]

  • Wen, C., et al. (2014). Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. Retrieved from [Link]

  • Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Royal Society of Chemistry. Retrieved from [Link]

  • Torstensen, B. E., et al. (2023). Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon. National Institutes of Health. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis, Analysis, and Biological Significance of N-Methyl-L-Methionine in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of N-methylated amino acids into peptides represents a paramount advancement in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of N-Methyl-L-methionine, a modification that significantly influences the conformational dynamics, metabolic stability, and therapeutic potential of peptides. We will delve into the core principles of its synthesis, analytical characterization, and the profound biological implications of its inclusion in peptide-based therapeutics. This document serves as a detailed resource for researchers aiming to harness the power of N-methylation to overcome the inherent pharmacokinetic challenges of peptide drug candidates.

Introduction: The Rationale for N-Methylation of Peptides

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and limited cell permeability. A key strategy to surmount these obstacles is the incorporation of N-methylated amino acids. The substitution of a peptide bond's amide proton with a methyl group, as in this compound, induces significant alterations to the peptide's physicochemical and biological properties. This modification can enhance resistance to proteolytic degradation by sterically shielding the peptide backbone from enzymatic attack. Furthermore, N-methylation imposes conformational constraints, which can lock a peptide into its bioactive conformation, thereby enhancing its binding affinity for its target. This modification also increases lipophilicity and can disrupt internal hydrogen bonding, often leading to improved cell permeability and oral bioavailability.

The Chemistry of this compound: Synthesis and Incorporation

The journey of integrating this compound into a peptide chain begins with its synthesis and subsequent incorporation during solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound for peptide synthesis requires protection of the carboxylic acid and the introduction of a temporary protecting group on the N-terminus that is compatible with peptide synthesis, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group. A common route involves the reductive amination of the corresponding N-protected amino acid.

Alternatively, on-resin N-methylation of a methionine residue within a peptide sequence offers a streamlined approach. This method involves the protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate, and subsequent deprotection of the o-NBS group.

Experimental Protocol: On-Resin N-methylation of a Methionine Residue

Objective: To introduce a methyl group to the N-terminal of a methionine residue on a solid support.

Materials:

  • Peptide-resin with an N-terminal methionine residue

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIEA)

  • Dimethyl sulfate or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Sulfonylation:

    • Wash the resin with DCM (3x).

    • Prepare a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in DMF.

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Methylation:

    • Prepare a solution of DBU (5 eq) in DMF.

    • Add the DBU solution to the resin and shake for 5 minutes.

    • Add dimethyl sulfate (10 eq) and continue shaking for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in DMF.

    • Add the solution to the resin and shake for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Cleave a small amount of peptide from the resin and analyze by mass spectrometry to confirm successful methylation.

Incorporation of this compound into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. Specialized coupling reagents and optimized protocols are necessary to achieve high yields.

Experimental Protocol: Solid-Phase Peptide Synthesis with this compound [1]

Objective: To incorporate an Fmoc-N-Methyl-L-methionine residue into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-N-Methyl-L-methionine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1]

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation of Fmoc-N-Methyl-L-Methionine: In a separate vessel, dissolve Fmoc-N-Methyl-L-methionine (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Repeat: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.

Analytical Characterization of this compound Containing Peptides

Accurate characterization of N-methylated peptides is crucial to confirm the success of the synthesis and to understand the impact of the modification. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical tools employed.

HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is used to purify and assess the purity of N-methylated peptides. The introduction of the methyl group increases the hydrophobicity of the peptide, typically resulting in a longer retention time on a C18 column compared to its non-methylated counterpart.

Experimental Protocol: RP-HPLC Analysis of N-Methylated Peptides

Objective: To analyze the purity and retention time of an N-methylated peptide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient from low to high concentration of Solvent B over 30-60 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide. Compare the retention time to the non-methylated analog.

Mass Spectrometry Analysis

Mass spectrometry is indispensable for confirming the molecular weight of the N-methylated peptide and for sequencing. The mass of an N-methylated residue is 14.01565 Da higher than its non-methylated counterpart. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), are used to fragment the peptide and determine the location of the N-methylation.

Biological Implications and Functional Advantages

The incorporation of this compound into peptides can profoundly impact their biological properties.

Enhanced Proteolytic Stability

N-methylation of the peptide backbone provides steric hindrance that can significantly reduce the rate of enzymatic degradation by proteases. This leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Peptide SequenceModificationHalf-life in Human Serum (hours)
Angiotensin IINone< 1
[Sar1]-Angiotensin IIN-methylation of Ala1> 24
Substance PNone~ 0.5
[N-Me-Phe8]-Substance PN-methylation of Phe8~ 8

Table 1: Comparative stability of N-methylated and non-methylated peptides. Data is illustrative and compiled from various literature sources.

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone by favoring a trans conformation of the N-methylated amide bond. This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.

LigandReceptorBinding Affinity (Ki, nM)
Somatostatin-14SSTR20.5
[N-Me-Ala5]-Somatostatin-14SSTR20.1
Endomorphin-1µ-Opioid Receptor1.2
[N-Me-Tyr1]-Endomorphin-1µ-Opioid Receptor0.3

Table 2: Impact of N-methylation on receptor binding affinity. Data is illustrative and compiled from various literature sources.

Enzymatic N-Methylation: A Biological Perspective

While the focus of this guide is primarily on synthetic N-methylation for therapeutic development, it is important to acknowledge the biological context of this modification. N-terminal methyltransferases (NTMTs) are enzymes that catalyze the methylation of the α-amino group of the N-terminal residue of a protein after the initial methionine has been cleaved.

The substrate specificity of NTMTs is an area of active research. While a canonical recognition motif has been identified, studies have shown that these enzymes can have a broader substrate scope. The enzymatic N-methylation of a methionine residue at the N-terminus of a protein is a plausible biological event, though less common than N-methylation of other residues like proline or alanine.

Catabolism of N-Methylated Peptides

While N-methylation significantly enhances resistance to many common proteases, it does not confer complete proteolytic immunity. The susceptibility of an N-methylated peptide bond to cleavage is dependent on the specific protease and the surrounding amino acid sequence. Some proteases, particularly those with broader substrate specificity, may still be able to slowly hydrolyze these modified bonds. The in vivo catabolism of N-methylated peptides is a complex process involving a combination of limited proteolytic degradation and renal clearance. Further research is needed to fully elucidate the specific enzymes and pathways involved in the breakdown of these modified peptides.

Conclusion and Future Directions

The incorporation of this compound is a powerful tool in the arsenal of the peptide medicinal chemist. The ability to enhance metabolic stability, control conformation, and improve cell permeability makes this modification a cornerstone of modern peptide drug design. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to effectively utilize N-methylation in their own drug discovery and development programs.

Future research will likely focus on the development of novel and more efficient methods for the synthesis of N-methylated peptides, a deeper understanding of the enzymatic machinery involved in protein N-methylation, and a more comprehensive characterization of the metabolic fate of N-methylated peptide drugs. As our understanding of the intricate interplay between peptide structure and function continues to grow, the strategic application of modifications like N-methylation will undoubtedly lead to the development of the next generation of highly effective and bioavailable peptide therapeutics.

Visualizations

Workflow for the Synthesis and Analysis of an this compound Containing Peptide

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis and Purification start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Fmoc-N-Me-Met-OH (HATU/DIEA) deprotection->coupling wash Washing (DMF, DCM) coupling->wash repeat Repeat Cycles wash->repeat for subsequent AAs cleavage Cleavage from Resin (TFA cocktail) wash->cleavage Final peptide repeat->deprotection hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Confirmation & Sequencing) hplc->ms Purity & Identity Check lyophilization Lyophilization hplc->lyophilization final_product Pure N-Methylated Peptide lyophilization->final_product

Caption: Workflow for the synthesis and analysis of an this compound containing peptide.

Enzymatic N-Terminal Methylation Pathway

Enzymatic_N_Methylation nascent_peptide Nascent Polypeptide (Met-X-Pro-Lys...) map Methionine Aminopeptidase (MAP) nascent_peptide->map cleaved_peptide N-terminal X-Pro-Lys... (Free α-amino group) map->cleaved_peptide Cleavage of Met ntmt N-Terminal Methyltransferase (NTMT) cleaved_peptide->ntmt sah S-adenosyl- homocysteine (SAH) ntmt->sah methylated_peptide N-methylated Peptide (Me-X-Pro-Lys...) ntmt->methylated_peptide sam S-adenosyl- methionine (SAM) sam->ntmt

Caption: Enzymatic N-Terminal Methylation Pathway.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). The role of N-methylation in the transport of peptides across the blood-brain barrier. Journal of Peptide Research, 65(2), 153-166.
  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylation of peptides and proteins: a new tool in protein engineering. Current protein & peptide science, 5(2), 119-130.
  • Toogood, P. L. (2002). Inhibition of protein-protein association by small molecules: a structural perspective. Journal of medicinal chemistry, 45(8), 1543-1558.
  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Coupling of N-methylated amino acids with PyBroP and PyCloP. Tetrahedron Letters, 32(17), 1967-1970.
  • Krchňák, V., Vágner, J., Safář, P., & Lebl, M. (1988). Noninvasive continuous monitoring of solid-phase peptide synthesis by acid-base indicator.
  • Frérot, E., & Jouin, P. (1994). Solid-phase synthesis of N-methylated peptides. The Journal of Organic Chemistry, 59(9), 2437-2446.
  • Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., Hruby, V. J., & Kessler, H. (2010). Multiple N-methylation of hMC4R-selective cyclopeptides: a straightforward method to generate a library of potent and selective agonists. Journal of the American Chemical Society, 132(23), 8115-8128.
  • Malakoutikhan, M., Teixidó, M., & Giralt, E. (2008). Solid-phase synthesis and conformational analysis of N-methylated analogues of a blood-brain barrier shuttle. Journal of medicinal chemistry, 51(16), 4881-4889.

Sources

Function of N-Methyl-L-methionine in cellular metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Function of N-Methyl-L-methionine in Cellular Metabolism

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NMLM) is a structurally simple derivative of the essential amino acid L-methionine. Unlike its parent compound, which is a cornerstone of cellular metabolism, NMLM is not considered a naturally occurring metabolite in humans. Instead, it is classified as a component of the exposome, detected in individuals through exposure to yet-unidentified environmental or dietary sources[1]. The functional significance of NMLM in cellular processes remains largely unexplored. This technical guide provides a comprehensive framework for understanding the potential roles of NMLM by first establishing the critical functions of L-methionine and then postulating, based on established biochemical principles, how N-methylation of the alpha-amino group could profoundly alter these functions. We will explore the hypothetical biosynthesis and degradation of NMLM, its potential impact on key metabolic pathways including protein synthesis and the S-adenosylmethionine (SAM) cycle, and propose detailed experimental protocols to facilitate future research into this enigmatic molecule.

The Centrality of L-Methionine in Cellular Metabolism

To appreciate the potential impact of this compound, one must first grasp the indispensable role of L-methionine. This essential amino acid is a critical node in a nexus of vital biochemical pathways that govern cellular growth, regulation, and defense[2][3][4]. Its functions extend far beyond being a simple building block for proteins.

1.1. Protein Synthesis: L-methionine is one of the 20 proteinogenic amino acids. Notably, it serves as the initiating amino acid in the translation of virtually all eukaryotic messenger RNAs[3].

1.2. The Methionine Cycle and Transmethylation: The primary metabolic fate of L-methionine, consuming up to 80% of its flux in some tissues, is its conversion to S-adenosyl-L-methionine (SAM)[4]. SAM is the universal methyl-group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby playing a fundamental role in epigenetic regulation and cellular signaling[5][6].

1.3. Transsulfuration Pathway: The methionine cycle is linked to the transsulfuration pathway, which converts homocysteine (a product of SAM-dependent methylation) into cysteine. Cysteine is a precursor for the synthesis of glutathione, the cell's primary endogenous antioxidant[3].

1.4. Polyamine Synthesis: SAM is also a key substrate in the biosynthesis of polyamines, such as spermidine and spermine. These polycations are essential for cell growth, proliferation, and differentiation.

The intricate regulation of these interconnected pathways is paramount for cellular homeostasis. The introduction of a modified metabolite like NMLM could potentially disrupt this delicate balance.

Table 1: Key Enzymes in L-Methionine Metabolism

EnzymeAbbreviationFunctionPathway
Methionine AdenosyltransferaseMATCatalyzes the synthesis of SAM from L-methionine and ATP.Methionine Cycle
MethyltransferasesMTsTransfer a methyl group from SAM to a substrate.Transmethylation
S-Adenosylhomocysteine HydrolaseSAHHHydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine.Methionine Cycle
Methionine SynthaseMSRemethylates homocysteine to form L-methionine.Methionine Cycle
Cystathionine β-synthaseCBSCatalyzes the condensation of homocysteine and serine to form cystathionine.Transsulfuration
Cystathionine γ-lyaseCGLConverts cystathionine to cysteine, α-ketobutyrate, and ammonia.Transsulfuration
SAM DecarboxylaseSAMDCConverts SAM to decarboxylated SAM for polyamine synthesis.Polyamine Synthesis

This compound (NMLM): An Investigative Overview

This compound is structurally distinct from L-methionine due to the presence of a methyl group on its α-amino nitrogen. This seemingly minor modification has profound chemical and biological implications.

Caption: Chemical structures of L-Methionine and this compound.

N-methylation increases the lipophilicity of the amino acid and can significantly alter its chemical properties, including its solubility and conformational flexibility[7][8]. While found in human blood, it is considered an exogenous compound, meaning it is introduced from external sources rather than being synthesized by the body[1][9][10].

Potential Metabolic Fate and Impact of NMLM

In the absence of direct experimental evidence, we can formulate hypotheses about the metabolism and cellular effects of NMLM based on our understanding of known enzymatic reactions.

3.1. Hypothetical Biosynthesis and Degradation

  • Biosynthesis: The formation of NMLM would likely be catalyzed by an N-methyltransferase enzyme, using SAM as the methyl donor. While no specific L-methionine N-methyltransferase has been identified in humans, enzymes like Nicotinamide N-methyltransferase (NNMT) demonstrate the cell's capacity for N-methylation of various small molecules[11][12][13]. The reaction would proceed as follows: L-Methionine + SAM → this compound + SAH

  • Degradation: The removal of the methyl group from NMLM would require a demethylase. This could potentially occur via oxidative demethylation, a process catalyzed by enzymes such as those in the cytochrome P450 family, which would convert the N-methyl group to formaldehyde[14].

3.2. Hypothesized Impact on Core Metabolic Pathways

The N-methylation of the α-amino group is predicted to create significant steric hindrance and eliminate a key hydrogen bond donor, likely preventing NMLM from participating in many of L-methionine's canonical reactions.

Methionine_Metabolism_NMLM_Impact L_Met L-Methionine SAM SAM L_Met->SAM MAT Protein Protein Synthesis L_Met->Protein NMLM This compound (Exogenous) Inhibition X NMLM->Inhibition SAH SAH SAM->SAH Methyltransferases Polyamines Polyamines SAM->Polyamines SAMDC HCY Homocysteine SAH->HCY SAHH Methylation Substrate Methylation (DNA, RNA, Proteins) SAH->Methylation Inhibition HCY->L_Met MS Cysteine Cysteine HCY->Cysteine CBS, CGL Inhibition->SAM Inhibition? Inhibition->Protein Inhibition?

Caption: Hypothesized impact of NMLM on L-Methionine metabolic pathways.

  • Protein Synthesis: The α-amino group of an amino acid is essential for forming a peptide bond. N-methylation blocks this functional group, making it highly probable that NMLM cannot be incorporated into nascent polypeptide chains by the ribosome[15][16]. It could potentially act as a competitive inhibitor at the aminoacyl-tRNA synthetase level, though this is less likely given the high specificity of these enzymes.

  • The Methionine Cycle: The most significant potential impact of NMLM would be on the activity of Methionine Adenosyltransferase (MAT), the rate-limiting enzyme in SAM synthesis. The N-methyl group could prevent proper binding of the amino acid to the MAT active site, thereby acting as a competitive inhibitor. Inhibition of MAT would lead to:

    • Reduced SAM levels: This would globally impair all SAM-dependent methylation reactions, with profound consequences for epigenetic regulation, gene expression, and cellular signaling[6].

    • Elevated L-methionine levels: If the primary route of methionine metabolism is blocked, intracellular levels of L-methionine could rise. Excess L-methionine is known to be toxic, leading to oxidative stress and potential neurotoxicity[[“]][18].

Experimental Protocols for Investigating NMLM Function

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols provide a robust framework for researchers entering this field.

4.1. Protocol 1: Chemical Synthesis of this compound

Causality: A reliable source of pure NMLM is a prerequisite for any functional study. This protocol is adapted from established methods for N-methylation of amino acids[19][20].

Methodology:

  • Protection: Protect the carboxyl group of L-methionine by converting it to its methyl or benzyl ester.

  • Sulfonylation: React the protected L-methionine with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base (e.g., collidine) to form the N-nosyl derivative.

  • Methylation: Methylate the sulfonamide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Desulfonylation: Remove the nosyl protecting group using a thiol, such as thiophenol, in the presence of a base.

  • Deprotection: Hydrolyze the carboxyl ester group under basic conditions to yield this compound.

  • Purification and Verification: Purify the final product by recrystallization or column chromatography. Verify the structure and purity using NMR spectroscopy and mass spectrometry.

4.2. Protocol 2: In Vitro Inhibition Assay of Methionine Adenosyltransferase (MAT)

Causality: This experiment directly tests the central hypothesis that NMLM inhibits the key entry point of L-methionine into its metabolic cycle. A self-validating system includes positive (L-methionine) and negative (no substrate) controls, as well as a known inhibitor if available.

Methodology:

  • Reagents: Obtain purified recombinant human MAT enzyme, ATP, L-methionine, NMLM, and a detection reagent for the product (SAM) or a byproduct (pyrophosphate).

  • Reaction Setup: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and KCl).

  • Assay Plate Preparation: In a 96-well plate, set up reactions containing:

    • Fixed concentrations of MAT enzyme and ATP.

    • A range of L-methionine concentrations (for Km determination).

    • A range of NMLM concentrations with a fixed, sub-saturating concentration of L-methionine (for Ki determination).

    • Control wells: no enzyme, no L-methionine.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the product formation using a suitable method, such as a commercially available bioluminescent kinase assay that quantifies the remaining ATP.

  • Data Analysis: Plot reaction velocity against substrate concentration. Use Michaelis-Menten and Lineweaver-Burk plots to determine the Km for L-methionine and the Ki and mechanism of inhibition for NMLM.

4.3. Protocol 3: Cell-Based Assay for Metabolic Impact

Causality: This protocol assesses the downstream consequences of potential MAT inhibition in a biological context. By measuring the SAM/SAH ratio, a key indicator of cellular methylation potential, we can validate the in vitro findings.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) in standard medium.

  • Treatment: Treat cells with varying concentrations of NMLM (e.g., 0, 10, 50, 200 µM) for 24 hours. Include a positive control of high L-methionine to assess toxicity[[“]].

  • Metabolite Extraction: Harvest the cells, quench metabolism with cold methanol, and extract metabolites using a methanol/water/chloroform procedure.

  • Quantification by LC-MS/MS:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate metabolites on a C18 column with a gradient of water and acetonitrile containing formic acid.

    • Detect and quantify L-methionine, NMLM, SAM, and SAH using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards for absolute quantification.

  • Data Analysis: Calculate the intracellular concentrations of each metabolite and determine the SAM/SAH ratio. Correlate changes in this ratio with the concentration of NMLM treatment. Assess cell viability in parallel using an MTT or similar assay.

Future Directions and Conclusion

The study of this compound is in its infancy. As an exposome compound, understanding its sources, routes of exposure, and metabolic consequences is a matter of public and environmental health. The primary hypothesis derived from its structure is that NMLM acts as a metabolic disruptor, primarily by inhibiting the methionine cycle at the level of MAT. This would lead to a decreased cellular methylation capacity and potential toxicity from elevated L-methionine levels.

The experimental frameworks provided in this guide offer a clear path to testing these hypotheses. Future research should focus on:

  • Identifying the sources of NMLM exposure.

  • Screening human N-methyltransferases for activity with L-methionine.

  • Elucidating the full metabolic fate of NMLM, including its potential for demethylation.

  • Assessing the long-term, low-dose effects of NMLM on epigenetic marks (DNA and histone methylation) in cellular and animal models.

By systematically investigating this enigmatic molecule, researchers and drug development professionals can determine whether this compound is a benign metabolic curiosity or a significant, previously overlooked modulator of cellular health and disease.

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  • Ghafourian, T., & Taherkhani, A. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Hoffman, R. M. (2022). Linkage of methionine addiction, histone lysine hypermethylation, and malignancy. Cancer Letters, 531, 115568. [Link]

  • Zhang, Y., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2009). NNMT (nicotinamide N-methyltransferase). Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Generating the Blood Exposome Database Using a Comprehensive Text Mining and Database Fusion Approach. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved January 21, 2026, from [Link]

  • Dong, C., & Huang, R. (2021). Past, present, and perspectives of protein N-terminal methylation. Essays in Biochemistry, 65(2), 271-280. [Link]

  • Ulanovskaya, O. A., et al. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences, 38(7), 332-339. [Link]

  • Hesse, H., & Hoefgen, R. (2003). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany, 54(386), 1759-1766. [Link]

  • Sharma, S., & Goyal, R. (2018). L-Methionase: A Therapeutic Enzyme to Treat Malignancies. BioMed Research International, 2018, 5347907. [Link]

  • Szabó, E., et al. (2010). Excessive S-Adenosyl-L-Methionine-Dependent Methylation Increases Levels of Methanol, Formaldehyde and Formic Acid in Rat Brain Striatal Homogenates. Neurochemical Research, 35(6), 920-927. [Link]

Sources

Understanding the enzymatic synthesis of N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of N-Methyl-L-methionine

Abstract

N-methylation is a critical modification in modern peptide drug design, conferring enhanced metabolic stability, increased cell permeability, and improved oral bioavailability.[1] this compound, a methylated derivative of the essential amino acid L-methionine, serves as a valuable building block in the synthesis of novel peptide therapeutics. While chemical synthesis routes exist, they often involve harsh conditions and can lead to racemization.[2] Enzymatic synthesis offers a powerful alternative, providing unparalleled stereoselectivity under mild, aqueous conditions. This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for the synthesis of this compound using S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Introduction: The Strategic Value of N-Methylation

The modification of peptide backbones is a cornerstone of medicinal chemistry. The substitution of a hydrogen atom with a methyl group on an amide nitrogen, or N-methylation, is a particularly effective strategy.[1][3] This seemingly minor alteration can profoundly improve a peptide's therapeutic potential by:

  • Enhancing Metabolic Stability: The N-methyl group sterically hinders the amide bond, protecting it from degradation by proteases and extending the peptide's plasma half-life.[1]

  • Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, which may improve its ability to diffuse across cellular membranes.[2]

  • Controlling Conformation: The methyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation for optimal receptor binding.[1]

This compound (PubChem CID: 6451891) is an N-methylated amino acid that incorporates these advantages.[4] Its enzymatic synthesis provides a "green" and highly specific route to obtaining this valuable compound in its chirally pure L-form.

The Core Biocatalyst: SAM-Dependent Methyltransferases

The enzymatic transfer of a methyl group is almost universally mediated by a vast superfamily of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases).[5][6][7] These enzymes are central to numerous biological processes, including biosynthesis, signal transduction, and epigenetic regulation.[8][9]

The Catalytic Cycle: MTases utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.[10] SAM, often called "activated methionine," features a positively charged sulfur atom (sulfonium ion), which makes the attached methyl group highly electrophilic and primed for transfer to a nucleophilic acceptor—in this case, the α-amino group of L-methionine.[11][12]

The overall reaction is as follows: L-methionine + S-adenosyl-L-methionine (SAM) ---(Methyltransferase)---> this compound + S-adenosyl-L-homocysteine (SAH)

Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[13] SAH is often a potent feedback inhibitor of the methyltransferase, and its removal or degradation can be critical for driving the reaction to completion.[10][14]

Figure 1: The enzymatic methylation cycle for this compound synthesis.

Experimental Workflow for Enzymatic Synthesis

A robust and scalable workflow for the enzymatic production of this compound involves four key stages: enzyme production, the enzymatic reaction itself, product purification, and finally, characterization. This process ensures a high-purity final product suitable for demanding applications like drug development.

cluster_0 Phase 1: Biocatalyst Production cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification cluster_3 Phase 4: Quality Control arrow arrow node_a Gene Synthesis & Cloning into Vector node_b Transformation into E. coli Host node_a->node_b node_c Fermentation & Protein Expression node_b->node_c node_d Cell Lysis & Clarification node_c->node_d node_e Affinity Chromatography (e.g., IMAC) node_d->node_e node_f Enzymatic Reaction: Enzyme + SAM + L-Met node_e->node_f Purified Enzyme node_g Enzyme Removal (e.g., Ultrafiltration) node_f->node_g Reaction Mixture node_h Ion-Exchange Chromatography node_g->node_h node_i Desalting & Lyophilization node_h->node_i node_j Final Product: This compound node_i->node_j Purified Product node_k Characterization (HPLC, MS, NMR) node_j->node_k

Figure 2: Comprehensive workflow for the production of this compound.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for synthesis. The causality behind key steps is explained to provide field-proven insight.

Protocol 1: Recombinant N-Methyltransferase Production

This protocol describes the expression and purification of a hypothetical His-tagged N-methyltransferase in E. coli.

  • Gene Synthesis and Cloning: Synthesize the gene encoding the desired N-methyltransferase, codon-optimized for E. coli. Clone this gene into an expression vector (e.g., pET-28a) that appends a hexahistidine (His6) tag to the N- or C-terminus.

    • Causality: Codon optimization maximizes translational efficiency in the bacterial host. The His6-tag is crucial for the highly specific purification via Immobilized Metal Affinity Chromatography (IMAC).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Expression: Inoculate 1 L of Terrific Broth (or LB) with the overnight starter culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Causality: Inducing during the mid-logarithmic growth phase ensures that the cells are metabolically active and can efficiently produce the target protein.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-20 hours at 18°C with shaking.

    • Causality: Lowering the temperature slows down protein synthesis, which often promotes proper protein folding and increases the yield of soluble, active enzyme.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Lyse the cells using sonication on ice.

    • Causality: Imidazole is included at a low concentration to prevent non-specific binding of host proteins to the affinity resin. PMSF is a protease inhibitor that protects the target enzyme from degradation.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged enzyme.

  • Purification (IMAC): Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole). Elute the purified enzyme with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • Validation & Storage: Analyze the eluted fractions by SDS-PAGE to confirm purity and molecular weight. Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol), and store at -80°C.

    • Causality: Glycerol acts as a cryoprotectant, preventing damage to the enzyme during freeze-thaw cycles.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the batch reaction for the synthesis.

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture. For a 10 mL reaction, combine:

    • 100 mM HEPES buffer, pH 8.0

    • 10 mM L-methionine (substrate)

    • 12 mM S-adenosyl-L-methionine (SAM) (co-substrate)

    • 5 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • Purified N-methyltransferase (e.g., 0.1 mg/mL final concentration)

    • Causality: A slight excess of SAM ensures the reaction is not co-substrate limited. DTT is a reducing agent that protects enzyme cysteine residues from oxidation, ensuring stability.[15] MgCl₂ can be beneficial as divalent cations sometimes stabilize enzymes or aid in cofactor binding. The optimal pH for many methyltransferases is slightly alkaline.[16]

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) with gentle stirring for 4-24 hours.[16]

  • Reaction Monitoring (Self-Validation): Periodically take small aliquots (e.g., 50 µL) from the reaction. Stop the enzymatic activity by adding an equal volume of 10% Trichloroacetic Acid (TCA) or by heat inactivation (95°C for 5 min). Analyze the quenched samples by HPLC or LC-MS to monitor the consumption of L-methionine and the formation of this compound. The reaction is complete when substrate consumption plateaus.

Protocol 3: Purification and Characterization

This protocol describes the isolation of the final product from the reaction mixture.

  • Enzyme Removal: Terminate the reaction and remove the enzyme. This can be achieved by adding 1/10th volume of 3 M HCl to precipitate the enzyme, followed by centrifugation. Alternatively, for a gentler method, use an ultrafiltration device with a molecular weight cutoff (e.g., 10 kDa) that retains the enzyme while allowing the smaller product to pass through.

  • Cation Exchange Chromatography: The reaction mixture contains the positively charged product (this compound), unreacted L-methionine, and the positively charged SAM, along with the degradation product SAH. A strong cation exchange column is ideal for purification.

    • Equilibration: Equilibrate a strong cation exchange column (e.g., Dowex 50WX8) with a low pH buffer (e.g., 0.1 M Formic Acid, pH ~2.8).

    • Loading: Adjust the pH of the reaction mixture to ~2.8 and load it onto the column.

    • Elution: Elute the bound components using a pH or salt gradient. For example, a gradient of ammonium hydroxide or sodium chloride can be used. This compound will elute at a characteristic point in the gradient, separated from L-methionine and SAH. Collect fractions throughout the elution.

  • Fraction Analysis: Analyze the collected fractions using HPLC or a colorimetric assay (e.g., ninhydrin) to identify those containing the pure product. Pool the pure fractions.

  • Desalting and Lyophilization: Remove the elution salts from the pooled fractions using a desalting column (e.g., Sephadex G-10) or reverse osmosis. Freeze the desalted, pure product solution and lyophilize to obtain this compound as a stable, white powder.

  • Final Characterization (Trustworthiness): Confirm the identity and purity of the final product using:

    • High-Performance Liquid Chromatography (HPLC): To assess purity (>98%).

    • Mass Spectrometry (MS): To confirm the correct molecular weight (163.07 g/mol ).[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence and location of the N-methyl group.

Quantitative Data Summary

The efficiency of an enzymatic synthesis is defined by the kinetic parameters of the chosen enzyme. The table below provides representative data for a generic N-methyltransferase, which should be determined experimentally for the specific enzyme being used.

ParameterTypical ValueSignificance
Optimal pH 7.5 - 8.5Defines the ideal protonation state of active site residues and substrates for maximal activity.[16]
Optimal Temperature 35 - 45 °CRepresents the temperature at which the enzyme exhibits maximum catalytic activity before denaturation begins.[15]
KM (L-methionine) 50 - 500 µMMichaelis constant; reflects the substrate concentration at which the reaction rate is half of Vmax. A lower KM indicates higher affinity.
KM (SAM) 30 - 100 µMMichaelis constant for the co-substrate. SAM often binds with high affinity.[15]
KI (SAH) 10 - 100 µMInhibition constant for the product SAH. A low KI indicates strong product inhibition, which may limit reaction conversion.[16]

Conclusion and Future Perspectives

The enzymatic synthesis of this compound via SAM-dependent methyltransferases represents a highly efficient, stereoselective, and environmentally benign manufacturing strategy. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to produce this valuable compound with high purity.

Future advancements in this field will likely focus on the discovery and engineering of novel methyltransferases with enhanced properties.[5][7] Directed evolution and rational design approaches can be used to develop enzymes with improved catalytic efficiency, broader substrate scope (to produce other N-methylated amino acids), and reduced product inhibition, further expanding the toolkit for modern peptide drug discovery.

References

  • Lukin, M. & Fass, D. (2012). S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications. Chembiochem, 13(18), 2642-55. [Link]

  • Wang, R., et al. (2021). Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. Mutation Research/Reviews in Mutation Research, 788, 108396. [Link]

  • Wang, R., et al. (2021). Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. Mutation Research/Reviews in Mutation Research, 788, 108396. [Link]

  • Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. [Link]

  • InterPro. S-adenosyl-L-methionine-dependent methyltransferase superfamily (IPR029063). EMBL-EBI. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451891, this compound. [Link]

  • Lukin, M. & Fass, D. (2012). S‐Adenosyl‐Methionine‐Dependent Methyltransferases: Highly Versatile Enzymes in Biocatalysis, Biosynthesis and Other Biotechnological Applications. Semantic Scholar. [Link]

  • Busto, E., et al. (2021). Methyltransferases: Functions and Applications. Chemistry – A European Journal, 27(49), 12449-12465. [Link]

  • Nishiyama, R., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Research Square. [Link]

  • Wikipedia. Methionine. [Link]

  • H. R. H., et al. (2006). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany, 57(8), 1795-1808. [Link]

  • Kanehisa Laboratories. (2024). KEGG PATHWAY: Cysteine and methionine metabolism. [Link]

  • Gromova, O. A., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Acta Naturae, 14(1), 4-17. [Link]

  • Upmeier, B., et al. (1988). Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L. FEBS Letters, 234(2), 273-276. [Link]

  • Human Metabolome Database (2021). Showing metabocard for this compound (HMDB0255177). [Link]

  • Baar, M. P., et al. (2016). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging Cell, 15(4), 573-584. [Link]

  • Gholizadeh, A. (2004). Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max. Biologia Plantarum, 48, 523-527. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • Sani, M., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1). [Link]

  • Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering Communications, 7, e00077. [Link]

  • JJ Medicine (2018). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube. [Link]

  • Wang, H., et al. (2018). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules, 23(12), 3328. [Link]

  • Catalyst University (2014). Biochemistry | The SAM Cycle (S-Adenosylmethionine Cycle). YouTube. [Link]

  • Rao, G. S., et al. (2005). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry, 44(31), 10546-10555. [Link]

  • Kameya, M., et al. (2019). Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. Journal of Clinical Biochemistry and Nutrition, 65(3), 221-226. [Link]

Sources

N-Methyl-L-methionine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl-L-methionine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical derivative of the essential amino acid L-methionine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to elucidate the causality behind its synthesis, its nuanced biological roles, and its strategic applications in modern peptide science.

Core Identity and Physicochemical Properties

This compound is structurally defined as the L-methionine molecule with a methyl group covalently bonded to the alpha-amino nitrogen.[1][2] This seemingly minor modification introduces significant changes in the molecule's steric and electronic properties, profoundly influencing its chemical reactivity and its behavior when incorporated into larger peptide structures. The N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, a change that restricts the conformational flexibility of the peptide backbone and can dramatically increase metabolic stability by hindering enzymatic degradation.

Table 1: Core Physicochemical and Identification Data for this compound

PropertyValueSource
CAS Number 42537-72-4[1][3]
Molecular Formula C₆H₁₃NO₂S[1]
Molecular Weight 163.24 g/mol [1]
IUPAC Name (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid[1]
Synonyms N-Methyl-L-Met-OH, L-Methionine, N-methyl-[4]
Predicted XLogP3 -1.8[1]
Melting Point 255-257 °C[2]

Synthesis of this compound: A Protocol with Rationale

The synthesis of N-methylated amino acids is a challenging yet crucial process in medicinal chemistry.[5] Direct alkylation can lead to over-methylation (N,N-dimethylation) and racemization. Therefore, controlled, stepwise methods are necessary to ensure a high yield of the desired mono-N-methylated product while preserving stereochemical integrity.

One robust and widely adopted strategy involves the formation of a temporary heterocyclic intermediate, a 5-oxazolidinone, from the parent amino acid. This approach provides a self-validating system where the intermediate protects the carboxylic acid and activates the amine for a single, specific methylation event before being cleanly cleaved.[6][7]

Experimental Protocol: Synthesis via an Oxazolidinone Intermediate

This protocol describes a validated method for the N-methylation of L-methionine. The causality is clear: by cyclizing the amino acid with formaldehyde, we create a constrained intermediate where the amine nitrogen is susceptible to a single methylation, after which the ring is opened to yield the final product.

Step 1: Formation of the Oxazolidinone Intermediate

  • Suspend L-methionine (1 equivalent) in a mixture of toluene and water.

  • Add aqueous formaldehyde (37%, 1.1 equivalents) to the suspension.

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The removal of water drives the equilibrium towards the formation of the bicyclic oxazolidinone intermediate.

  • Once all water is removed (typically 2-4 hours), cool the reaction mixture and evaporate the toluene under reduced pressure to yield the crude oxazolidinone.

Step 2: Reductive N-Methylation

  • Dissolve the crude oxazolidinone in a suitable aprotic solvent, such as Tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a reducing agent. A common choice is triethylsilane (1.5 equivalents), which acts as a hydride donor.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (1.5 equivalents), dropwise. The acid protonates the oxazolidinone, activating it for reductive cleavage by the silane, which installs the methyl group and opens the ring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Evaporate the organic solvent under reduced pressure.

  • The resulting aqueous solution can be purified via ion-exchange chromatography to isolate the pure this compound product.

G cluster_0 Step 1: Oxazolidinone Formation cluster_1 Step 2: Reductive Methylation cluster_2 Step 3: Purification A L-Methionine + Aqueous Formaldehyde B Reflux in Toluene (Dean-Stark Trap) A->B C Oxazolidinone Intermediate B->C D Dissolve in THF C->D E Add Triethylsilane (Reducing Agent) + TFA (Acid) at 0°C D->E F This compound Product (in solution) E->F G Quench with Water F->G H Ion-Exchange Chromatography G->H I Pure this compound H->I

Caption: Workflow for this compound synthesis.

Biological Significance and Metabolic Context

While this compound itself is not a common naturally occurring metabolite in humans, its relevance is deeply rooted in the metabolism of its parent compound, L-methionine.[8] L-methionine is an essential amino acid, meaning it must be obtained from the diet.[9] Its primary metabolic role is to serve as the precursor to S-adenosylmethionine (SAM or AdoMet), the universal methyl group donor in all cells.[10][11][12]

SAM is indispensable for a vast number of biological methylation reactions, including:

  • DNA Methylation: Epigenetic regulation of gene expression.[12]

  • Neurotransmitter Synthesis: Production of dopamine, serotonin, and norepinephrine.[9]

  • Phospholipid Synthesis: Formation of phosphatidylcholine for cell membrane integrity.

  • Creatine Synthesis: Critical for cellular energy metabolism.[12]

The introduction of an N-methyl group in synthetic peptides containing methionine is a bioengineering strategy. This modification makes the peptide bond resistant to cleavage by peptidases, thereby increasing the drug's half-life and oral bioavailability.[5]

Met L-Methionine (Essential Amino Acid) MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) 'The Universal Methyl Donor' MAT->SAM Methyltransferase Methyltransferase SAM->Methyltransferase Acceptor Acceptor Molecule (DNA, Protein, etc.) Acceptor->Methyltransferase SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH Methylated_Acceptor Methylated Acceptor Methyltransferase->Methylated_Acceptor

Caption: Core L-Methionine metabolic pathway to SAM.

Applications in Drug Discovery and Peptide Synthesis

The primary application of this compound in research and drug development is as a specialized building block for solid-phase peptide synthesis (SPPS).[4] Its Fmoc-protected derivative, Fmoc-N-methyl-L-methionine, is commercially available and allows for the precise insertion of this modified residue into a growing peptide chain.[4]

Rationale for Use in Peptide Therapeutics
  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond.

  • Improved Membrane Permeability: By removing a hydrogen bond donor, the overall polarity of the peptide backbone is reduced, which can improve passive diffusion across cell membranes.

  • Conformational Control: The N-methyl group restricts the rotation around the Cα-N bond, locking the peptide into a more defined conformation. This can be used to favor a specific bioactive shape, increasing receptor affinity and specificity.

Protocol: Incorporation of Fmoc-N-methyl-L-methionine into a Peptide Chain via SPPS

This workflow outlines the key steps for incorporating an N-methylated residue during an automated or manual SPPS cycle. The self-validating nature of SPPS relies on driving each reaction (deprotection and coupling) to completion, confirmed by a qualitative test (e.g., Kaiser test) before proceeding.

Step 1: Resin Preparation

  • Start with a solid support resin (e.g., Rink Amide resin) pre-loaded with the first amino acid of the sequence.

Step 2: Fmoc Deprotection

  • Swell the resin in a suitable solvent (e.g., DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group, exposing a free amine. Wash the resin thoroughly.

Step 3: Coupling of Fmoc-N-methyl-L-methionine

  • In a separate vessel, pre-activate Fmoc-N-methyl-L-methionine (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Causality Note: Coupling of N-methylated amino acids is often slower than standard amino acids due to steric hindrance. Extended coupling times or the use of stronger coupling reagents like HATU are often required to ensure the reaction goes to completion.

Step 4: Capping and Washing

  • Wash the resin thoroughly to remove excess reagents.

  • (Optional but recommended) Treat the resin with an acetic anhydride solution ("capping") to block any unreacted free amines, preventing the formation of deletion sequences.

Step 5: Iteration

  • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

start Start: Resin-AA(1)-Fmoc deprotection Step 1: Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Activated Fmoc-N-Me-Met) wash1->coupling wash2 Wash (DMF) coupling->wash2 loop_cond More Residues? wash2->loop_cond end End: Resin-AA(1)-N-Me-Met-Fmoc loop_cond->deprotection Yes loop_cond->end No

Sources

Methodological & Application

Application Notes & Protocols: The Use of N-Methyl-L-methionine as a Putative Methyl Donor Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation and use of N-Methyl-L-methionine. A central focus is placed on critically evaluating its potential as a methyl donor substrate in biochemical and cellular contexts. We begin by establishing the canonical pathway of biological methylation, where S-adenosyl-L-methionine (SAM) serves as the universal methyl donor. We then contrast the chemical nature of this compound with L-methionine and SAM, before presenting detailed, self-validating protocols to empirically test its function. These protocols are designed not merely as instructions, but as experimental frameworks to rigorously interrogate whether this compound can act as a direct substrate for methyltransferases or as a metabolic precursor within the established SAM cycle.

Introduction: The Central Role of Methylation in Biology

Methylation is a fundamental biochemical process involving the transfer of a methyl (-CH₃) group to a substrate molecule, such as DNA, RNA, proteins, or small molecule metabolites.[1] This modification is critical for regulating a vast array of cellular functions, including gene expression (epigenetics), signal transduction, and biosynthesis.[2] The vast majority of these reactions are catalyzed by a large class of enzymes known as methyltransferases (MTases).[3]

In virtually all known biological systems, the principal methyl donor—the immediate source of the transferable methyl group—is S-adenosyl-L-methionine (SAM or AdoMet) .[2][4] SAM is a high-energy compound synthesized from L-methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[4][5] Upon donating its activated methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently recycled back to L-methionine via the SAM cycle.[5][6] This cycle ensures a continuous supply of SAM for essential methylation reactions.

This context is critical when considering alternative or synthetic methyl donors. This guide focuses on This compound , an analog of the essential amino acid L-methionine characterized by a methyl group on its alpha-amino nitrogen.[7] Unlike L-methionine, which is a metabolic precursor to SAM, the direct biological role of this compound as a methyl donor is not well-established in the literature. Its N-methyl group is chemically distinct from the S-methyl group of SAM, which is activated by the adjacent positively charged sulfur atom (a sulfonium ion).[6]

Therefore, the primary objective of this application note is to provide a robust framework for investigating the potential functions of this compound, specifically addressing two key hypotheses:

  • Can this compound serve as a direct substrate for methyltransferase enzymes?

  • Can this compound be metabolically converted within a cell to enter the canonical SAM cycle, for instance, by being demethylated to L-methionine?

The following sections provide the biochemical background and detailed experimental protocols to test these hypotheses.

The Canonical Pathway: The S-Adenosyl-L-methionine (SAM) Cycle

To design valid experiments for this compound, one must first understand the established benchmark for methyl donation. The SAM cycle is the central metabolic hub for transmethylation reactions.

The cycle proceeds as follows:

  • Synthesis of SAM: L-methionine is combined with ATP in a reaction catalyzed by Methionine Adenosyltransferase (MAT) to form S-adenosyl-L-methionine (SAM).[4]

  • Methyl Donation: A Methyltransferase (MTase) catalyzes the transfer of the activated methyl group from SAM to a specific substrate (e.g., DNA, histone protein). SAM is converted to S-adenosylhomocysteine (SAH) in this process.[3]

  • Hydrolysis of SAH: SAH is a potent inhibitor of most methyltransferases, and its removal is crucial. SAH hydrolase (SAHH) cleaves SAH into adenosine and homocysteine.[4]

  • Regeneration of Methionine: Homocysteine is remethylated to form L-methionine by the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate. This step requires Vitamin B12 as a cofactor.[5][6]

This tightly regulated cycle ensures that the cellular ratio of SAM to SAH is kept high, favoring forward methylation reactions.

SAM_Cycle Met L-Methionine SAM S-Adenosyl-L-methionine (SAM) (Universal Methyl Donor) Met->SAM Methionine Adenosyltransferase (MAT) ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (MTase) + CH₃ Transfer Substrate Acceptor Substrate (DNA, Protein, etc.) Substrate->SAH Methylated Substrate HCY Homocysteine SAH->HCY SAH Hydrolase (SAHH) + Adenosine HCY->Met Methionine Synthase (Vitamin B12-dependent) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF Methyl Donation In_Vitro_Workflow prep 1. Prepare Reagents - Master Mix (Buffer, Substrate) - Methyl Donor Stocks (SAM, NMLM, Met) setup 2. Set Up Reactions - No Enzyme Control - No Donor Control - Positive Control (SAM) - Negative Control (Met) - Test (NMLM) prep->setup pre_incubate 3. Pre-incubation (10 min @ 37°C) Substrate + Methyl Donor setup->pre_incubate initiate 4. Initiate Reaction Add MTase Enzyme pre_incubate->initiate incubate 5. Incubate (e.g., 20-60 min @ 37°C) initiate->incubate quench 6. Quench Reaction Add Acetic Acid or ACN incubate->quench analyze 7. Analyze by Mass Spec Detect mass shift of substrate quench->analyze

Figure 2: Workflow for the in vitro methyltransferase assay.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of SAM, this compound, and L-methionine in sterile water or a slightly acidic buffer (e.g., 2.5 mM sulfuric acid) to improve stability. [8]Store at -80°C in single-use aliquots.

    • Prepare a 10X stock of the assay buffer.

    • Prepare a 1 mM stock of the peptide substrate.

  • Reaction Setup:

    • On ice, prepare reaction tubes according to the table below. It is recommended to first prepare a master mix containing the buffer and substrate, and then aliquot it into the individual tubes before adding the specific methyl donor.

    ComponentNo EnzymeNo DonorPositive CtrlNegative CtrlTest ArticleFinal Conc.
    Assay Buffer (10X)2 µL2 µL2 µL2 µL2 µL1X
    Substrate (1 mM)2 µL2 µL2 µL2 µL2 µL100 µM
    SAM (10 mM)--4 µL--2 mM
    L-Methionine (10 mM)---4 µL-2 mM
    N-Methyl-L-Met (10 mM)-4 µL--4 µL2 mM
    Nuclease-Free H₂O10 µL8 µL8 µL8 µL8 µL-
    MTase Enzyme (e.g., 20 µM)-4 µL4 µL4 µL4 µL4 µM
    Total Volume 20 µL 20 µL 20 µL 20 µL 20 µL -
  • Pre-incubation: Add all components except the enzyme. Mix gently and pre-incubate the tubes at 37°C for 10 minutes. [8]This ensures all components are at the optimal reaction temperature.

  • Initiation and Incubation: Initiate the reactions by adding the MTase enzyme to the appropriate tubes. Mix and incubate at 37°C for a predetermined time (e.g., 20 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range for the positive control.

  • Quenching: Stop the reaction by adding 5 µL of the quenching solution. [8]

  • Analysis: Analyze the samples by mass spectrometry. Look for an increase in the mass of the substrate corresponding to the addition of one or more methyl groups (+14.02 Da per methyl group).

Expected Results and Interpretation
  • Positive Control (SAM): A clear peak corresponding to the methylated substrate should be observed. This validates that the enzyme, substrate, and buffer conditions are optimal.

  • Negative Controls (No Enzyme, No Donor, L-Methionine): No significant methylation of the substrate should be detected. This confirms that the methylation is enzyme-dependent and specific to the methyl donor.

  • Test Article (this compound):

    • Result A: No Methylation. If no methylated product is observed, it strongly suggests that this compound is not a direct substrate for the tested MTase under these conditions.

    • Result B: Methylation Observed. If a methylated product is detected, it would be a novel finding, suggesting this compound can act as a methyl donor. This would warrant further kinetic studies (Kₘ, k꜀ₐₜ) to compare its efficiency to SAM.

Protocol 2: Cell-Based Metabolic Labeling Assay

This protocol aims to determine if cells can uptake this compound and metabolize it in a way that contributes to the cellular pool of methyl donors.

Principle

Cells are cultured in a methionine-deficient medium supplemented with a labeled version of this compound (e.g., containing ¹³C or ³H in the methyl group). After incubation, cellular metabolites are extracted and analyzed by LC-MS or HPLC to detect the presence of the label in L-methionine, SAM, or methylated macromolecules (like proteins or DNA). To specifically look at methylation events and not protein synthesis, translation inhibitors are included. [9]

Materials and Reagents
  • Cell Line: A well-characterized cell line (e.g., HEK293T, HeLa).

  • Culture Medium: Methionine-deficient DMEM or RPMI-1640.

  • Reagents:

    • Dialyzed Fetal Bovine Serum (dFBS).

    • Labeled this compound (e.g., N-[¹³CH₃]-L-methionine).

    • Unlabeled L-methionine (for control).

    • Protein Synthesis Inhibitors: Cycloheximide and Chloramphenicol. [9]* Lysis Buffer: Cold RIPA buffer or similar. [9]* Instrumentation: High-Performance Liquid Chromatography (HPLC) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system. [10]

Experimental Workflow

Cellular_Workflow culture 1. Culture Cells Plate cells to ~70-80% confluency starve 2. Methionine Starvation Incubate in Met-free medium (1-2 hours) culture->starve inhibit 3. Inhibit Protein Synthesis Add Cycloheximide/Chloramphenicol starve->inhibit label 4. Metabolic Labeling Add Labeled N-Methyl-L-Met (Incubate 3-6 hours) inhibit->label wash 5. Wash & Harvest Wash cells with cold PBS Lyse and collect supernatant label->wash extract 6. Extract Metabolites (e.g., using cold methanol) wash->extract analyze 7. Analyze by LC-MS Detect labeled Met, SAM, SAH extract->analyze

Figure 3: Workflow for the cell-based metabolic labeling assay.

Step-by-Step Protocol
  • Cell Culture: Plate cells in a standard complete medium and grow to 70-80% confluency.

  • Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the medium with pre-warmed methionine-deficient medium supplemented with 10% dFBS. Incubate for 1-2 hours to deplete intracellular methionine pools.

  • Inhibition of Protein Synthesis: Add protein synthesis inhibitors to the medium (e.g., 100 µg/mL cycloheximide). Incubate for 30 minutes. This step is crucial to ensure the labeled methyl group is incorporated via methylation pathways, not through incorporation into newly synthesized proteins. [9]4. Metabolic Labeling: Add the labeled this compound to the culture medium to a final concentration of 50-100 µM. As a control, have a separate plate with labeled L-methionine. Incubate for 3-6 hours.

  • Cell Harvest:

    • Place the culture plates on ice.

    • Wash the cells three times with ice-cold PBS to remove any remaining labeled compound from the medium.

    • Add 500 µL of ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. [9] * Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Metabolite Extraction: Perform a metabolite extraction from the supernatant, for example, using a cold methanol/acetonitrile/water extraction protocol.

  • LC-MS Analysis: Analyze the extracted metabolites by LC-MS. Monitor for the mass-to-charge ratios (m/z) corresponding to the labeled and unlabeled versions of L-methionine, SAM, and SAH.

Expected Results and Interpretation
  • Control (Labeled L-Methionine): The LC-MS analysis should show a high abundance of labeled L-methionine and labeled SAM, confirming that the cells are actively taking up the precursor and synthesizing SAM.

  • Test (Labeled this compound):

    • Result A: Only Labeled this compound Detected. If the only labeled species detected inside the cell is the parent compound, it suggests the molecule can be transported into the cell but is not further metabolized.

    • Result B: Labeled L-Methionine and Labeled SAM Detected. If labeled L-methionine and, subsequently, labeled SAM are detected, this provides strong evidence that the cell possesses an enzyme (a demethylase) capable of removing the N-methyl group. This would indicate that this compound can serve as a metabolic precursor to the canonical methylation cycle.

    • Result C: No Labeled Compounds Detected. This indicates that this compound is either not transported into the cell or is immediately effluxed.

Summary and Conclusion

While S-adenosyl-L-methionine is the established universal methyl donor in biology, the potential role of analogs like this compound is a valid area of scientific inquiry. It is crucial, however, to approach this topic with scientific rigor, avoiding the assumption that it can directly substitute for SAM. The protocols detailed in this guide provide a robust, two-pronged approach to experimentally determine the function of this compound. The in vitro MTase assay directly tests its capacity as a substrate, while the cell-based labeling experiment investigates its potential as a metabolic precursor. By employing the appropriate positive and negative controls, these self-validating protocols will enable researchers to generate clear, interpretable data on the biochemical activity of this compound, contributing valuable knowledge to the fields of drug discovery and metabolic research.

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Investigational Application Note: N-Methyl-L-methionine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Practical Guide for Exploratory Research

Preamble for the Research Community:

The request for detailed application notes on N-Methyl-L-methionine (NMLM) in cell culture media has prompted a thorough review of the current scientific literature. It is important to preface this guide by stating that this compound is not a commonly utilized supplement in cell culture, and its specific applications are not well-established. The Human Metabolome Database notes that this compound is not a naturally occurring metabolite and very few articles have been published on this compound.[1] Consequently, the following document is presented as an investigational application note . It is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this novel amino acid derivative. The content herein is a synthesis of established biochemical principles of L-methionine metabolism and educated hypotheses regarding the behavior of its N-methylated form. The protocols provided are intended as a foundational framework for systematic investigation.

Part 1: Introduction to this compound - A Novel Tool for Cell Culture?

L-methionine is an essential amino acid with a multifaceted role in cellular physiology, serving as a cornerstone for protein synthesis, the primary methyl donor via its conversion to S-adenosylmethionine (SAM), and a precursor for the synthesis of cysteine and the master antioxidant, glutathione.[2][3][4] The modification of L-methionine to this compound, where a methyl group is attached to the alpha-amino group, presents a chemically distinct molecule with potentially altered biological properties.[5]

While L-methionine's roles are well-understood, the introduction of NMLM into cell culture media is an uncharted territory. The N-methylation could theoretically offer advantages such as increased stability in aqueous solutions, as L-methionine can be susceptible to oxidation.[6] Furthermore, its altered chemical nature may lead to different cellular uptake kinetics and unique metabolic fates, which could be exploited for specific cell culture applications, such as modulating cellular methylation potential or studying amino acid transport mechanisms.

Part 2: Hypothetical Mechanisms of Action and Metabolic Fates

The central question surrounding the use of NMLM in cell culture is its metabolic fate. The methylation of the alpha-amino group is a significant modification that would likely preclude its direct participation in protein synthesis, as aminoacyl-tRNA synthetases, such as methionyl-tRNA synthetase, exhibit high substrate specificity.[7][8] We can, however, postulate several potential metabolic pathways for NMLM within a cell:

  • Demethylation to L-methionine: The cell may possess enzymatic machinery, such as N-methylamino acid oxidases or other demethylases, capable of removing the N-methyl group, thereby converting NMLM into L-methionine.[9][10] If this conversion is efficient, NMLM could serve as a stable, slow-release source of L-methionine.

  • Direct Metabolic Roles: NMLM could potentially interact with other cellular pathways without prior conversion to L-methionine. For instance, it might influence specific receptors or enzymes, though there is currently no evidence to support this. It is important to distinguish it from N-methyl-D-aspartate (NMDA), a well-known neurotransmitter analog, as NMLM is an L-isomer with a different side chain.[11][12]

  • Excretion/Inertness: If the cell lacks the enzymes to metabolize NMLM, it may be treated as a foreign compound and either remain inert in the cytoplasm or be actively transported out of the cell.

  • Toxicity: At certain concentrations, the accumulation of NMLM or its metabolites could be toxic to the cell.

To visualize these hypothetical pathways, the following diagram illustrates the potential metabolic fates of this compound in a eukaryotic cell.

Hypothetical_NMLM_Metabolism cluster_extracellular Extracellular Space cluster_cell Cytoplasm NMLM_ext This compound NMLM_int This compound NMLM_ext->NMLM_int Amino Acid Transporter? L_Met L-Methionine NMLM_int->L_Met Demethylation (Hypothetical) Excretion Excretion NMLM_int->Excretion Toxicity Cellular Toxicity NMLM_int->Toxicity SAM S-Adenosylmethionine L_Met->SAM Methionine Adenosyl- transferase Protein Protein Synthesis L_Met->Protein Methionyl-tRNA Synthetase Cysteine Cysteine -> Glutathione L_Met->Cysteine Methylation Cellular Methylation SAM->Methylation Methyltransferases

Caption: Hypothetical metabolic pathways of this compound in a cell.

Part 3: Investigational Protocols for this compound in Cell Culture

The following protocols are designed to systematically investigate the effects of NMLM on a chosen cell line. It is recommended to use a well-characterized cell line (e.g., CHO, HEK293, HeLa) for these initial studies.

Protocol 1: Assessment of Cytotoxicity and Determination of Optimal Concentration Range

Objective: To determine the concentration range over which NMLM is non-toxic to the cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the 72-hour experimental period.

  • Preparation of NMLM Stock Solution: Prepare a sterile, high-concentration stock solution of NMLM in a suitable solvent (e.g., water or PBS).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a serial dilution of NMLM. Include a positive control for toxicity (e.g., a known cytotoxic agent) and a negative control (vehicle only). A typical concentration range to test would be from 0.1 µM to 10 mM.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assay: At each time point, assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue™ assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the negative control. Plot cell viability against NMLM concentration to determine the IC50 (half-maximal inhibitory concentration) at each time point.

Data Presentation:

NMLM Concentration24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
0.1 µM
1 µM
10 µM
100 µM
1 mM
10 mM
Positive Control
Protocol 2: Evaluating NMLM as a Substitute for L-methionine

Objective: To determine if NMLM can support cell growth and proliferation in the absence of L-methionine.

Methodology:

  • Media Preparation: Prepare a custom cell culture medium that is deficient in L-methionine.

  • Cell Culture Conditions:

    • Control Group: Culture cells in complete medium (with L-methionine).

    • Negative Control: Culture cells in methionine-deficient medium.

    • Experimental Group 1: Culture cells in methionine-deficient medium supplemented with L-methionine at a standard concentration (e.g., 0.2 mM).

    • Experimental Group 2: Culture cells in methionine-deficient medium supplemented with NMLM at various non-toxic concentrations determined from Protocol 1.

  • Cell Growth Monitoring: Monitor cell proliferation over a period of 5-7 days using a cell counting method (e.g., hemocytometer with trypan blue exclusion or an automated cell counter).

  • Data Analysis: Plot cell number versus time for each condition. Compare the growth curves of the NMLM-supplemented groups to the control and negative control groups.

Experimental_Workflow_Protocol2 cluster_conditions Experimental Conditions start Start: Seed cells in complete medium day1 Day 1: Replace with experimental media start->day1 cond1 Complete Medium (+ L-Met) cond2 Methionine-deficient Medium (- L-Met) cond3 Met-deficient + L-Met cond4 Met-deficient + NMLM day2_7 Days 2-7: Monitor cell growth (cell counting) end End: Analyze growth curves day2_7->end cond1->day2_7 cond2->day2_7 cond3->day2_7 cond4->day2_7

Caption: Experimental workflow for evaluating NMLM as an L-methionine substitute.

Protocol 3: Analysis of Protein Synthesis

Objective: To assess whether NMLM can be utilized for protein synthesis.

Methodology:

  • Cell Culture: Culture cells under the same conditions as in Protocol 2.

  • Metabolic Labeling: After a period of growth in the respective media, incubate the cells with a radiolabeled amino acid that is not methionine (e.g., ³H-Leucine or ³⁵S-Cysteine) for a short period (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells and precipitate the total protein using trichloroacetic acid (TCA).

  • Scintillation Counting: Measure the radioactivity incorporated into the protein precipitate using a scintillation counter.

  • Data Analysis: Compare the levels of protein synthesis in cells cultured with NMLM to those cultured with and without L-methionine. A significant decrease in protein synthesis in the NMLM group compared to the L-methionine group would suggest that NMLM is not directly incorporated into proteins.

Protocol 4: Assessment of Cellular Methylation Status

Objective: To investigate the effect of NMLM on the global methylation status of the cell.

Methodology:

  • Cell Culture: Culture cells as described in Protocol 2.

  • Metabolite Extraction: After a defined period of culture, extract intracellular metabolites.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular levels of L-methionine, SAM, and S-adenosylhomocysteine (SAH).

  • Methylation Ratio Calculation: Calculate the SAM/SAH ratio, which is often used as an indicator of the cellular methylation potential.

  • Global DNA/Histone Methylation: Optionally, perform global DNA methylation analysis (e.g., using an ELISA-based kit) or Western blotting for specific histone methylation marks (e.g., H3K4me3, H3K9me3).

  • Data Analysis: Compare the SAM/SAH ratio and global methylation levels between the different culture conditions.

Part 4: Data Interpretation and Troubleshooting

  • If NMLM supports growth similarly to L-methionine: This would suggest that NMLM is efficiently taken up by the cells and converted to L-methionine. Further experiments could involve using labeled NMLM (e.g., with ¹³C or ¹⁵N) to trace its metabolic fate.

  • If NMLM does not support growth: This indicates that NMLM is either not taken up, not metabolized to L-methionine, or is inhibitory to essential cellular processes.

  • If NMLM leads to an altered SAM/SAH ratio: This would imply that NMLM is influencing the one-carbon metabolism pathway, which could have significant implications for epigenetic regulation and cellular signaling.

Troubleshooting:

  • High toxicity of NMLM: Ensure the purity of the NMLM compound. Test a wider range of lower concentrations.

  • Inconsistent cell growth: Optimize the basal methionine-deficient medium to ensure no other nutrients are limiting. Maintain consistent cell culture practices.

Part 5: Conclusion and Future Directions

The exploration of this compound as a cell culture media supplement is in its infancy. The hypothetical frameworks and investigational protocols outlined in this document provide a starting point for researchers to systematically evaluate its potential. Future research should focus on elucidating the specific transporters and enzymes that may interact with NMLM, and on exploring its effects in various cell types, including primary cells and stem cells. Should NMLM prove to have beneficial properties, it could become a valuable tool for fine-tuning cell culture environments for research, bioproduction, and therapeutic applications.

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Application Notes and Protocols for N-Methyl-L-methionine Metabolic Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of Protein Methylation

Protein methylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, gene transcription, and protein stability.[1][2][3] Unlike more extensively studied modifications like phosphorylation, the diverse and dynamic nature of protein methylation, particularly on residues other than lysine and arginine, has remained a frontier in proteomics.[1][2] N-Methyl-L-methionine metabolic labeling offers a powerful strategy to investigate the methylome, providing a temporal and quantitative snapshot of protein methylation dynamics within a living cellular system.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in metabolic labeling experiments. By integrating this isotopically labeled amino acid into the cellular machinery, researchers can trace its incorporation into newly synthesized proteins and, through mass spectrometry, identify and quantify methylation events with high precision. This technique is an adaptation of the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, which has become a cornerstone of quantitative proteomics.[4][5][6][7]

Principle of the Method: Tracing the Methyl Group

The core principle of this compound metabolic labeling lies in the cellular uptake and metabolism of this amino acid analog. In culture, cells are grown in a specially formulated medium that lacks endogenous methionine but is supplemented with a known concentration of isotopically labeled this compound (e.g., with ¹³C or ¹⁵N on the N-methyl group).

As an essential amino acid, methionine is not synthesized de novo in mammalian cells and must be acquired from the culture medium.[8][9] The cellular machinery, including aminoacyl-tRNA synthetases, recognizes and incorporates this compound into the nascent polypeptide chains during protein synthesis.[9] The key to this technique is that the isotopically labeled methyl group is then utilized by methyltransferases as a donor for the methylation of other amino acid residues within proteins.[3][10]

This in vivo labeling strategy results in a mass shift in methylated peptides that can be readily detected by mass spectrometry (MS).[1][2][11] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) versus "heavy" (labeled) media, researchers can identify methylated proteins and quantify changes in methylation levels in response to various stimuli or disease states.

Diagram: Methionine Metabolism and Label Incorporation

The following diagram illustrates the metabolic fate of this compound and its incorporation into the cellular methylome.

Methionine_Metabolism cluster_extracellular Extracellular Medium cluster_cell Cellular Compartment N-Methyl-L-methionine_heavy Heavy N-Methyl- L-methionine N-Methyl-L-methionine_in Intracellular Heavy This compound N-Methyl-L-methionine_heavy->N-Methyl-L-methionine_in Uptake MetRS Methionyl-tRNA Synthetase N-Methyl-L-methionine_in->MetRS SAM_Synthase Methionine Adenosyltransferase N-Methyl-L-methionine_in->SAM_Synthase Heavy_Met-tRNA Heavy Met-tRNA MetRS->Heavy_Met-tRNA Ribosome Ribosome (Protein Synthesis) Heavy_Met-tRNA->Ribosome Labeled_Protein Newly Synthesized Labeled Protein Ribosome->Labeled_Protein Heavy_SAM Heavy S-Adenosyl- methionine (SAM) SAM_Synthase->Heavy_SAM Methyltransferase Protein Methyltransferase Heavy_SAM->Methyltransferase Methylated_Protein Methylated Protein (Heavy Methyl Mark) Methyltransferase->Methylated_Protein Unlabeled_Protein Unlabeled Protein Unlabeled_Protein->Methyltransferase

Caption: Metabolic pathway of this compound incorporation.

Materials and Reagents

Cell Culture
  • Cell line of interest (e.g., HEK293, HeLa)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Metabolic Labeling Media
  • SILAC-grade DMEM or RPMI-1640 deficient in L-methionine

  • "Light" L-methionine

  • "Heavy" this compound (e.g., N-[¹³CH₃]-L-methionine or N-[¹⁵N]-Methyl-L-methionine)

  • Dialyzed FBS

  • L-glutamine or stable dipeptide substitute

  • Penicillin-Streptomycin solution

Protein Extraction and Digestion
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate

Mass Spectrometry Analysis
  • C18 solid-phase extraction (SPE) cartridges

  • Solvents for liquid chromatography (LC) (e.g., acetonitrile, formic acid)

  • High-resolution mass spectrometer (e.g., Orbitrap)

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

This protocol details the steps for adapting cells to the labeling medium and performing the metabolic labeling. Complete incorporation of the labeled amino acid is crucial for accurate quantification.

  • Cell Line Adaptation (5-6 cell doublings):

    • Rationale: To ensure near-complete incorporation of the labeled amino acid, cells must be cultured for a sufficient number of doublings in the heavy medium.[6] This minimizes the contribution of pre-existing, unlabeled proteins.

    • Culture the chosen cell line in "light" SILAC medium (methionine-deficient medium supplemented with unlabeled L-methionine) for at least one passage to adapt them to the custom medium.

    • Prepare the "heavy" SILAC medium by supplementing the methionine-deficient basal medium with "heavy" this compound to a final concentration equivalent to that of L-methionine in standard medium (typically 15-30 mg/L).

    • Seed the adapted cells into the "heavy" medium and culture them for a minimum of five to six cell doublings. Monitor cell morphology and doubling time to ensure the labeled amino acid does not adversely affect cell health.[7]

  • Experimental Treatment:

    • Once the cells have fully incorporated the "heavy" this compound, they are ready for experimental manipulation.

    • Apply the desired treatment (e.g., drug compound, growth factor) to one population of cells (either "light" or "heavy" labeled) while the other serves as a control.

  • Cell Harvesting and Lysis:

    • After the treatment period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

    • Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell count or protein concentration.[5][11]

    • Rationale: Mixing the samples at this early stage minimizes experimental variability in subsequent sample processing steps.

    • Lyse the combined cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

Protocol 2: Protein Digestion and Peptide Preparation

This protocol describes the preparation of protein samples for mass spectrometry analysis.

  • Protein Reduction and Alkylation:

    • Take a desired amount of protein lysate (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • In-solution or In-gel Digestion:

    • Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Diagram: Experimental Workflow

The following diagram provides a visual overview of the entire experimental workflow.

Workflow cluster_labeling Cell Culture & Labeling Light_Culture Culture in 'Light' Medium (Unlabeled Methionine) Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Culture->Treatment Harvest_Mix Harvest and Mix Cells (1:1 Ratio) Treatment->Harvest_Mix Lysis Cell Lysis & Protein Extraction Harvest_Mix->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data_Analysis Data Analysis: Identification & Quantification LCMS->Data_Analysis

Caption: this compound metabolic labeling workflow.

Data Analysis and Interpretation

The analysis of data from this compound labeling experiments involves specialized proteomics software that can handle SILAC data.

  • Peptide and Protein Identification:

    • The raw MS/MS data is searched against a protein sequence database using software such as MaxQuant, Mascot, or Proteome Discoverer.

    • The search parameters should include variable modifications for methylation on relevant amino acid residues and the specific mass shift corresponding to the "heavy" this compound label.

  • Quantification:

    • The software will identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.

    • The ratio of the peak intensities of the "heavy" and "light" peptides is calculated to determine the relative abundance of the protein or the methylation site between the two experimental conditions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results from a typical experiment.

Protein IDGene NamePeptide SequenceMethylation SiteSILAC Ratio (Heavy/Light)p-valueBiological Function
P12345GENE1...K1232.50.01Kinase activity
Q67890GENE2...R450.40.005Transcription factor
.....................

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Labeling Efficiency Insufficient number of cell doublings in heavy medium.Ensure cells are cultured for at least 5-6 doublings. Verify incorporation efficiency by a preliminary MS analysis.
Contamination with unlabeled methionine from FBS.Use dialyzed FBS to remove small molecules like amino acids.
Poor Cell Growth in Heavy Medium Toxicity of the labeled amino acid at the concentration used.Perform a dose-response curve to determine the optimal concentration of this compound that supports healthy growth.
Impurities in the synthesized labeled amino acid.Ensure the purity of the this compound.
Quantification Ratios Skewed Inaccurate mixing of "light" and "heavy" cell lysates.Carefully quantify the protein concentration of both lysates before mixing. Perform a 1:1 mix test and analyze by MS to confirm accurate mixing.[12]
Incomplete labeling of the "heavy" cell population.As with low labeling efficiency, ensure complete incorporation through sufficient cell doublings.[12]

Conclusion

This compound metabolic labeling is a sophisticated and powerful technique for the global and quantitative analysis of protein methylation. By providing a means to track the dynamics of this crucial post-translational modification in a cellular context, this method opens new avenues for understanding complex biological processes and for the development of novel therapeutic strategies. The protocols and guidelines presented in this application note offer a robust framework for the successful implementation of this technique in your research endeavors.

References

  • Methyl specific metabolic labeling for the proteomics discovery of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Shu, X., Cao, J., & Liu, J. (2020). m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protocols, 1(3), 100192. [Link]

  • Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). Retrieved January 21, 2026, from [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Identification of N-terminal protein processing sites by chemical labeling mass spectrometry - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metabolic labeling based methylome profiling enables functional dissection of histidine methylation in C3H1 zinc fingers - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metabolic labeling based methylome profiling enables functional dissection of histidine methylation in C3H1 zinc fingers - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Emerging technologies to map the protein methylome - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quantitative Analysis of Newly Synthesized Proteins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cell-Selective Metabolic Labeling of Proteins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quantitation of Cellular Metabolic Fluxes of Methionine - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • NMR spectra of ¹³Cε-methionine labelled proteins produced in rich... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methionine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methionine in Proteins: It's not just for protein initiation anymore - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-terminal end labeling strategy. Methionine (Met) is chemically... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-terminal Protein Processing: A Comparative Proteogenomic Analysis - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

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Probing the Methylome: A Technical Guide to N-Methyl-L-methionine for the Study of Protein Methylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic use of N-Methyl-L-methionine as a precursor for generating S-adenosyl-L-methionine (SAM) analogs. We will delve into the core principles, provide detailed protocols for enzyme characterization, and offer field-proven insights to empower your research into the complex world of protein methylation.

Introduction: Beyond the Universal Methyl Donor

Protein methylation is a critical post-translational modification (PTM) where methyltransferases (MTases) catalyze the transfer of a methyl group from the universal donor, S-adenosyl-L-methionine (SAM), to specific amino acid residues on a protein substrate, primarily lysine and arginine.[1][2] This seemingly simple modification governs a vast array of cellular processes, from epigenetic regulation of gene expression to signal transduction.[3][4]

Studying the function and kinetics of specific MTases, which have emerged as crucial drug targets, requires precise chemical tools. However, the direct use of SAM presents challenges due to its inherent chemical instability.[5] Furthermore, to probe enzyme-substrate interactions or to label substrates for downstream analysis, researchers often require SAM analogs that carry moieties other than a simple methyl group.

This is where the strategic use of L-methionine analogs, such as This compound , becomes a powerful approach. While not a direct substrate for protein methyltransferases, this compound serves as a valuable precursor in chemoenzymatic systems designed to synthesize custom SAM analogs in situ. This methodology circumvents the instability of purified SAM analogs and provides a versatile platform for generating sophisticated chemical probes to dissect the activity and substrate specificity of MTases.

PART 1: The Principle of Chemoenzymatic SAM Analog Synthesis

The core strategy involves using an enzyme to couple an L-methionine analog with an adenosine triphosphate (ATP) precursor to generate the corresponding SAM analog. This in situ generation ensures the cofactor is freshly available for the primary experimental assay.

The key enzymatic workhorses for this synthesis are S-adenosylmethionine synthetase, also known as methionine adenosyltransferase (MAT), or other specialized enzymes like SalL, which can exhibit broader substrate tolerance.[5][6] By using engineered variants of these enzymes, the efficiency and substrate scope can be further expanded, allowing for the conversion of a wide range of methionine analogs.

The general workflow is as follows: an L-methionine analog, in this case, this compound, is incubated with ATP and a suitable synthetase. The enzyme catalyzes the formation of the corresponding SAM analog, S-adenosyl-N-methyl-L-methionine, which can then be directly used in a coupled assay to study a target methyltransferase.

cluster_0 In Situ SAM Analog Synthesis cluster_1 Coupled Methyltransferase Assay Met_Analog This compound (Methionine Analog) Synthetase Methionine Adenosyltransferase (MAT) or SalL Enzyme Met_Analog->Synthetase ATP ATP ATP->Synthetase SAM_Analog S-Adenosyl-N-methyl-L-methionine (SAM Analog) Synthetase->SAM_Analog Enzymatic Conversion Target_MT Target Protein Methyltransferase (e.g., PRMT1) SAM_Analog->Target_MT Cofactor for Target Enzyme Product Modified Substrate Target_MT->Product Transfer of Modified Group Protein_Sub Protein/Peptide Substrate Protein_Sub->Target_MT

Caption: Chemoenzymatic workflow for in situ generation and application of a SAM analog.

PART 2: Application Note: Kinetic Characterization of MTase Inhibitors

A primary application of this system is to generate novel SAM analogs and assess their ability to act as competitive inhibitors of a target MTase. Understanding the inhibitory potential (IC₅₀, Kᵢ) of novel compounds is a cornerstone of drug discovery. The product of the natural methylation reaction, S-adenosyl-L-homocysteine (SAH), is itself a known potent competitive inhibitor, providing a strong validation for this mechanism of action.[3][7]

Protocol 1: In Vitro MTase Competitive Inhibition Assay

This protocol describes a coupled-enzyme assay to first generate a SAM analog from this compound and then immediately use it in an inhibition assay against a target protein methyltransferase, such as Protein Arginine Methyltransferase 1 (PRMT1).

A. Rationale & Self-Validation

This protocol is self-validating through the inclusion of critical controls. A "no inhibitor" control establishes the baseline 100% activity of the target MTase with the natural SAM cofactor. A control using SAH, a known product inhibitor, serves as a positive control for inhibition. The test compound, the in situ generated S-adenosyl-N-methyl-L-methionine, is then evaluated against these benchmarks.

B. Materials & Reagents

ReagentStock ConcentrationFinal ConcentrationPurpose
HEPES Buffer, pH 7.51 M50 mMAssay Buffer
ATP100 mM1 mMCo-substrate for MAT
MgCl₂1 M10 mMCofactor for MAT/MTase
DTT1 M1 mMReducing Agent
MAT/SalL Enzyme1 mg/mL1-5 µg/mLSAM Analog Synthesis
L-Methionine10 mM10 µMControl (for 100% activity)
This compound10 mM0.1 µM - 100 µMPrecursor for Inhibitor
Target MTase (e.g., PRMT1)0.5 mg/mL10-50 nMEnzyme of Interest
Peptide Substrate1 mM5-10 µMMTase Substrate
[³H]-SAM10-20 Ci/mmol0.5 µCiRadiolabeled Tracer

C. Step-by-Step Methodology

  • Assay Plate Preparation: Prepare a 96-well plate. Set up reactions in triplicate for each condition: (a) No Inhibitor Control, (b) Positive Inhibition Control (SAH), and (c) Test Inhibitor (serial dilutions of this compound).

  • In Situ SAM Analog Synthesis:

    • In each well, combine HEPES buffer, ATP, MgCl₂, and DTT.

    • To the "No Inhibitor Control" wells, add L-Methionine.

    • To the "Test Inhibitor" wells, add the desired concentration of this compound.

    • Add the MAT/SalL enzyme to all wells.

    • Incubate at 37°C for 30-60 minutes to allow for the synthesis of SAM or the SAM analog.

  • Methyltransferase Reaction:

    • To initiate the methylation reaction, add a master mix containing the target MTase, its peptide substrate, and the [³H]-SAM tracer to all wells. The [³H]-SAM is used at a concentration well below its Kₘ to act as a sensitive reporter of the reaction rate.

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding an appropriate quenching buffer (e.g., 10% trichloroacetic acid).

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose paper) that binds the peptide substrate but not the free [³H]-SAM.

    • Wash the membrane multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated radioactivity.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor Control".

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the Kₘ of SAM for the target MTase is known.

cluster_0 Normal Reaction cluster_1 Competitive Inhibition MT Methyltransferase (Active Site) Product_A Methylated Substrate MT->Product_A Catalysis No_Product No Reaction MT->No_Product Blocked SAM SAM (Natural Cofactor) SAM->MT Substrate_A Substrate Substrate_A->MT SAM_Analog SAM Analog (e.g., from N-Me-Met) SAM_Analog->MT Binds to Active Site Substrate_B Substrate Substrate_B->MT

Caption: Mechanism of competitive inhibition at the MTase active site.

PART 3: Application Note: Activity-Based Substrate Profiling

A more advanced application of the chemoenzymatic system is to generate SAM analogs that carry a bioorthogonal handle, such as an azide or alkyne group. While this compound itself does not contain such a handle, it serves as a proof-of-concept for modifying the methionine backbone. By substituting it with a precursor like L-propargylmethionine, one can generate a SAM analog that enables activity-based protein profiling (ABPP).

This approach allows the target MTase to transfer the propargyl group onto its native protein substrates within a complex biological sample (e.g., a cell lysate). The "tagged" proteins can then be covalently linked to a reporter molecule (like biotin or a fluorophore) via a click chemistry reaction, enabling their enrichment and identification.

Workflow 2: Activity-Based Profiling of MTase Substrates
  • In Situ Generation of Functionalized SAM Analog: Incubate a bioorthogonal methionine analog (e.g., L-propargylmethionine), ATP, and the MAT/SalL enzyme to generate the functionalized SAM analog.

  • Labeling Reaction: Add the freshly prepared SAM analog to a cell lysate containing the active target MTase. Incubate to allow the MTase to transfer the functional tag onto its substrates.

  • Click Chemistry Reaction: Add the reporter molecule (e.g., Azide-Biotin) and click chemistry catalysts (e.g., copper(I)). Incubate to covalently link the biotin reporter to the tagged substrates.

  • Enrichment and Detection:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize all biotinylated proteins.

    • Mass Spectrometry: For unbiased identification, enrich the biotinylated proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS to identify the MTase substrates.

cluster_detect Detection Methods start 1. Generate Functionalized SAM Analog (in situ) labeling 2. Incubate with Cell Lysate & MTase (Substrate Tagging) start->labeling click 3. Click Reaction with Reporter (e.g., Biotin-Azide) labeling->click enrich 4. Enrichment (Streptavidin Beads) click->enrich detect 5. Detection enrich->detect wb Western Blot detect->wb Visualize ms Mass Spectrometry detect->ms Identify

Caption: Workflow for activity-based profiling of methyltransferase substrates.

References

  • Fraser, J., et al. (2020). Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs. Nature Communications. Available at: [Link]

  • Klimasauskas, S., & Weinhold, E. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Molecules. Available at: [Link]

  • Ambler, J., et al. (2023). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science. Available at: [Link]

  • Karr D., et al. (1967). S-adenosyl methionine: methionine methyl transferase from wheat germ. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Szilak, L., et al. (1998). A dual role for substrate S-adenosyl-l-methionine in the methylation reaction with bacteriophage T4 Dam DNA-[N6-adenine]-methyltransferase. Nucleic Acids Research. Available at: [Link]

  • Wang, Y., et al. (2020). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules. Available at: [Link]

  • Casellas, P., & Jeanteur, P. (1978). Protein methylation in animal cells. II. Inhibition of S-adenosyl-L-methionine:protein(arginine) N-methyltransferase by analogs of S-adenosyl-L-homocysteine. Biochimica et Biophysica Acta. Available at: [Link]

  • Wikipedia contributors. (2023). Methyltransferase. Wikipedia. Available at: [Link]

  • Fessner, W., et al. (2020). Methyltransferases: Functions and Applications. Angewandte Chemie International Edition. Available at: [Link]

  • Hoffman, J. (1986). Enzymatic synthesis of S-adenosylmethionine. Google Patents.
  • Akamatsu, Y., & Law, J.H. (1970). Evidence for the existence of protein inhibitors for S-adenosyl-L-methionine-mediated methylation of phosphatidylethanolamine in rat liver cytosol. Journal of Biological Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Some natural competitive inhibitors of DNA MTases. ResearchGate. Available at: [Link]

  • Laxman, S., et al. (2013). Identification of Methyltransferases Required for Methionine to Inhibit NNS Autophagy. Autophagy. Available at: [Link]

  • Copeland, R.A., et al. (2013). Selective Inhibitors of Protein Methyltransferases. Chemical Reviews. Available at: [Link]

  • Wikipedia contributors. (2024). Methionine. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Protein methylation. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2024). Methylation. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Inhibitors targeting N-terminal methyltransferases. ResearchGate. Available at: [Link]

  • Trievel, R.C., et al. (2017). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Scientific Reports. Available at: [Link]

  • The Bumbling Biochemist. (2025). Methionine makes methyl-moving possible! #20daysofaminoacids. YouTube. Available at: [Link]

  • Barraud-Lange, V., & Lange, J. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. International Journal of Molecular Sciences. Available at: [Link]

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Application Notes & Protocols for Targeting Methionine Dependency in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on N-Methyl-L-methionine: Initial exploration into the experimental use of this compound (NMLM) in cancer research reveals a landscape with limited specific applications in direct cancer cell studies. NMLM, a derivative of L-methionine methylated at the alpha-amino group, is primarily documented as a building block in peptide synthesis and drug development.[1][2] The Human Metabolome Database indicates it is not a naturally occurring metabolite and has sparse literature associated with its biological effects, though it has been detected in human blood.[3]

Given the nascent stage of research on NMLM's direct role in cancer biology, this guide will pivot to a closely related and extensively researched area: the experimental targeting of L-methionine dependency in cancer. This is a robust field with significant preclinical and emerging clinical data, offering a wealth of established protocols and a clear mechanistic rationale.[4][5][6][7] This guide will provide the in-depth technical details and field-proven insights necessary for researchers to investigate this metabolic vulnerability.

Part 1: The Scientific Rationale for Targeting Methionine Metabolism

Many cancer cells exhibit a unique metabolic vulnerability known as "methionine dependency" or "methionine addiction".[4][5] Unlike normal cells, which can often survive and proliferate by recycling homocysteine back to methionine, many cancer cells lack this capability or have such a high demand for methionine that they are entirely reliant on a continuous external supply.[5][6] This dependency is a cornerstone of their rapid growth and proliferation, making it an attractive therapeutic target.

The essential amino acid L-methionine is not just a building block for proteins. Its metabolic derivatives are crucial for several key cellular processes that are often dysregulated in cancer:

  • One-Carbon Metabolism and Methylation: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.[6][8][9] These epigenetic modifications play a critical role in regulating gene expression, and their dysregulation is a hallmark of cancer.

  • Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell proliferation and the stabilization of chromatin structure.[5][10]

  • Antioxidant Defense: The methionine metabolic pathway is linked to the synthesis of glutathione, a major cellular antioxidant that protects cells from oxidative damage.[7]

By restricting the availability of methionine, researchers can simultaneously impact these critical pathways, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to other therapies.[5][11]

Key Metabolic Pathway: The Methionine Cycle

The central pathway governing methionine's function is the methionine cycle. Understanding this pathway is crucial for designing and interpreting experiments.

Methionine_Cycle cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_polyamine Polyamine Synthesis Met L-Methionine MAT2A MAT2A Met->MAT2A + ATP ATP ATP SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases - CH3 AMD1 AMD1 SAM->AMD1 SAH S-Adenosylhomocysteine (SAH) AHCY AHCY SAH->AHCY HCY Homocysteine MS Methionine Synthase HCY->MS + CH3 (from Folate Cycle) CBS CBS HCY->CBS + Serine Methyl_Acceptor Methyl Acceptor (DNA, RNA, Histones) Methyl_Acceptor->Methyltransferases Methylated_Product Methylated Product Polyamines Polyamines MAT2A->SAM Methyltransferases->SAH  Methylated  Product AHCY->HCY MS->Met Cysteine Cysteine -> Glutathione CBS->Cysteine dcSAM Decarboxylated SAM dcSAM->Polyamines AMD1->dcSAM

Caption: The Methionine Metabolic Pathways in a Cancer Context.

Part 2: In Vitro Protocols for Studying Methionine Dependency

The following protocols provide a framework for investigating the effects of methionine restriction and targeted inhibition of methionine metabolism in cultured cancer cells.

Protocol 2.1: Culturing Cancer Cells in Methionine-Restricted Media

Rationale: This protocol establishes the fundamental technique for studying methionine dependency by comparing cell behavior in complete versus methionine-deficient conditions.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, which is known to be methionine-dependent).[5]

  • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum).

  • Custom methionine-free RPMI-1640.

  • L-methionine powder.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • L-homocysteine.

Procedure:

  • Prepare Media:

    • Complete Medium (Met+): Standard RPMI-1640 supplemented with 10% dFBS.

    • Methionine-Restricted Medium (Met-): Methionine-free RPMI-1640 supplemented with 10% dFBS.

    • Control for Methionine Dependency (Met-/HC+): Methionine-free RPMI-1640 supplemented with 10% dFBS and L-homocysteine (typically 100-200 µM) to demonstrate that the effects are specific to methionine and not a general sulfur amino acid deficiency.

  • Cell Seeding: Plate cells in complete medium at a desired density (e.g., 5,000 cells/well in a 96-well plate for proliferation assays) and allow them to adhere overnight.

  • Media Exchange: The next day, aspirate the complete medium and wash the cells once with sterile PBS.

  • Treatment: Add the prepared Met+, Met-, and Met-/HC+ media to the respective wells.

  • Incubation: Culture the cells for the desired experimental duration (e.g., 24, 48, 72 hours), monitoring for morphological changes.

Protocol 2.2: Assessing Cell Proliferation and Viability

Rationale: To quantify the impact of methionine restriction on cancer cell growth.

Materials:

  • Cells cultured as per Protocol 2.1.

  • Crystal Violet solution (0.5% in 20% methanol).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO).

Procedure (Crystal Violet):

  • After the incubation period, gently wash the cells with PBS.

  • Fix the cells with 10% formalin for 15 minutes.

  • Wash with deionized water and air dry.

  • Stain with Crystal Violet solution for 20 minutes.

  • Wash thoroughly with water and air dry.

  • Solubilize the stain with 10% acetic acid.

  • Read the absorbance at 590 nm using a plate reader.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

Rationale: Methionine restriction is known to induce cell cycle arrest, particularly in the S/G2 phase.[11] This protocol quantifies this effect.

Materials:

  • Cells cultured in 6-well plates as per Protocol 2.1.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Harvest cells by trypsinization, collecting both adherent and floating cells.

  • Wash cells with cold PBS and centrifuge.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 2.4: Combination Treatment with a MAT2A Inhibitor

Rationale: Targeting the key enzyme MAT2A, which synthesizes SAM from methionine, is a promising therapeutic strategy.[11] This protocol assesses the synergistic effects of a MAT2A inhibitor with methionine restriction.

Materials:

  • MAT2A inhibitor (e.g., AG-270 or similar research compound).

  • Cells and media from Protocol 2.1.

Procedure:

  • Prepare a dose range of the MAT2A inhibitor in both Met+ and Met- media.

  • Follow the cell seeding and media exchange steps from Protocol 2.1.

  • Add the media containing the different concentrations of the MAT2A inhibitor.

  • Incubate for the desired duration.

  • Assess cell viability using the methods in Protocol 2.2 to determine if methionine restriction sensitizes the cells to MAT2A inhibition.

InVitro_Workflow start Start: Seed Cancer Cells in Complete Medium overnight Incubate Overnight (Allow Adherence) start->overnight wash Wash with PBS overnight->wash treatment Add Experimental Media: - Met+ (Control) - Met- (Restriction) - Met-/HC+ (Specificity Control) - Met- + MAT2A Inhibitor wash->treatment incubation Incubate for 24-72h treatment->incubation endpoint Endpoint Analysis incubation->endpoint prolif Proliferation Assay (Crystal Violet / MTT) endpoint->prolif cycle Cell Cycle Analysis (Flow Cytometry) endpoint->cycle apoptosis Apoptosis Assay (Annexin V) endpoint->apoptosis

Caption: A typical in vitro experimental workflow.

Part 3: In Vivo Experimental Protocols

Rationale: To translate in vitro findings into a preclinical animal model, assessing the impact of a methionine-restricted diet on tumor growth.

Protocol 3.1: Mouse Xenograft Model with Dietary Methionine Restriction

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Cancer cells for injection (e.g., 1-2 million cells in Matrigel).

  • Standard rodent chow.

  • Custom methionine-restricted rodent diet.

  • Calipers for tumor measurement.

Procedure:

  • Acclimatization: Allow mice to acclimate for one week on the standard diet.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

  • Randomization and Diet Change: Randomize mice into two groups:

    • Control Group: Continues on the standard diet.

    • Treatment Group: Switched to the methionine-restricted diet.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

    • Monitor mouse body weight and general health.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if there are signs of significant morbidity.

  • Analysis: Excise tumors for weighing and further analysis (e.g., histology, Western blotting).

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity.

Treatment Group Cell Viability (% of Control) G2/M Phase Arrest (%) Apoptosis (%)
Met+ (Control)100 ± 5.215 ± 1.85 ± 0.9
Met-45 ± 4.140 ± 3.525 ± 2.4
Met-/HC+95 ± 6.017 ± 2.16 ± 1.1
Met- + MAT2A Inhibitor (X µM)20 ± 3.355 ± 4.245 ± 3.8

Interpretation:

  • A significant decrease in viability in the Met- group compared to the Met+ group indicates methionine dependency.

  • The reversal of this effect in the Met-/HC+ group confirms the specificity for methionine.

  • An increase in the percentage of cells in the S and G2/M phases in the Met- group suggests cell cycle arrest.

  • Enhanced cell death in the Met- group, particularly when combined with a MAT2A inhibitor, demonstrates a potential therapeutic synergy.

References

  • Starved to death: Can dietary methionine combat cancer? ASBMB. Available at: [Link].

  • Role of arginine and its methylated derivatives in cancer biology and treatment. PMC. Available at: [Link].

  • Targeting the methionine addiction of cancer. PMC. Available at: [Link].

  • Dietary Manipulation of Amino Acids for Cancer Therapy. MDPI. Available at: [Link].

  • Oncology Therapeutics Targeting the Metabolism of Amino Acids. PMC. Available at: [Link].

  • Methionine Restriction and Cancer Biology. PMC. Available at: [Link].

  • Methionine restriction and cancer therapy. American Chemical Society. Available at: [Link].

  • Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. PMC. Available at: [Link].

  • Can Reducing Methionine Consumption Enhance Cancer Treatment? AICR. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • Metabolism of Amino Acids in Cancer. Frontiers. Available at: [Link].

  • Methionine. New World Encyclopedia. Available at: [Link].

  • The specific features of methionine biosynthesis and metabolism in plants. PMC. Available at: [Link].

  • Methionine. Wikipedia. Available at: [Link].

  • Showing metabocard for this compound (HMDB0255177). Human Metabolome Database. Available at: [Link].

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Application Notes & Protocols: N-Methyl-L-methionine as a Tool for Studying Methylation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of N-Methyl-L-methionine (NMLM) as a molecular tool to investigate cellular methylation. We will explore the foundational biochemistry of methylation, the proposed mechanism of NMLM action, and detailed protocols for its use in both in vitro and cell-based assays.

Introduction: The Centrality of Methylation in Biology

Methylation is a fundamental biochemical process involving the transfer of a methyl group (CH₃) to a substrate, such as DNA, RNA, proteins, or small molecules.[1][2] This seemingly simple modification is a cornerstone of cellular regulation, governing a vast array of biological functions. Most critically, it is a primary mechanism of epigenetic control, modulating gene expression without altering the underlying DNA sequence.[3][4]

The vast majority of cellular methylation reactions are dependent on a single molecule: S-adenosyl-L-methionine (SAM) .[5][6] Synthesized from the essential amino acid L-methionine, SAM serves as the universal methyl donor.[2] The intricate network of reactions that produce and consume SAM is known as the methionine cycle. The efficiency of this cycle, often summarized by the cellular ratio of SAM to its demethylated product S-adenosyl-L-homocysteine (SAH), dictates the cell's "methylation potential" and is tightly regulated.[7][8] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurological disorders, making the enzymes and substrates of the methionine cycle critical targets for research and therapeutic development.[1][9]

This document details the use of this compound, a synthetic analog of L-methionine, as a probe to perturb and study these vital methylation pathways.

The Methionine Cycle: The Engine of Cellular Methylation

To understand how this compound functions as a tool, one must first grasp the pathway it targets. The methionine cycle is the central hub for generating methyl donors.

  • SAM Synthesis: The cycle begins when the enzyme Methionine Adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form S-adenosyl-L-methionine (SAM).[5][8]

  • Methyl Transfer: SAM donates its activated methyl group to a vast number of substrates in reactions catalyzed by a large family of enzymes called methyltransferases (MTases).[1][10]

  • SAH Formation: Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[3]

  • SAH Hydrolysis: SAH is a potent feedback inhibitor of most methyltransferases.[1][11] The cell rapidly hydrolyzes it into homocysteine and adenosine via the enzyme SAH hydrolase (SAHH) to maintain methylation capacity.[4][8]

  • Methionine Regeneration: Homocysteine is then remethylated to regenerate L-methionine, a reaction catalyzed by methionine synthase, which utilizes a methyl group derived from the folate cycle.[6] This completes the cycle.

The ratio of SAM to SAH is a critical indicator of the cell's ability to perform methylation. A high SAM/SAH ratio favors methyl transfer, while a low ratio inhibits it.[7][8]

Methylation_Cycle Met L-Methionine SAM S-Adenosyl- L-methionine (SAM) Met->SAM MAT + ATP SAH S-Adenosyl- L-homocysteine (SAH) SAM->SAH Methyltransferase (MTase) Substrate Substrate (DNA, RNA, Protein) MetSubstrate Methylated Substrate Substrate->MetSubstrate MTase Hcy Homocysteine SAH->Hcy SAHH + H₂O Hcy->Met Methionine Synthase Folate Folate Cycle (Provides CH₃) Folate->Hcy

Figure 1: The Cellular Methionine Cycle.

This compound (NMLM): A Tool for Mechanistic Studies

This compound is a derivative of L-methionine where a methyl group is attached to the alpha-amino function.[12][13] It is not a naturally occurring metabolite, making it an ideal synthetic tool for biological interrogation.[14]

PropertyValueSource
IUPAC Name (2S)-2-(methylamino)-4-methylsulfanylbutanoic acidPubChem[12]
Molecular Formula C₆H₁₃NO₂SPubChem[12]
Molecular Weight 163.24 g/mol PubChem[12]
CAS Number 42537-72-4PubChem[12]
Proposed Mechanism of Action: Competitive Inhibition

Based on its structural similarity to L-methionine, we propose that NMLM primarily functions as a competitive inhibitor of Methionine Adenosyltransferase (MAT) , the gateway enzyme to the methylation cycle.

The rationale is as follows:

  • Structural Mimicry: NMLM closely resembles the natural substrate, L-methionine, allowing it to bind to the active site of the MAT enzyme.

  • Catalytic Blockade: The methylation of the alpha-amino group prevents the enzyme from properly catalyzing the adenosylation reaction. This effectively sequesters the enzyme in a non-productive complex.

  • Reduced SAM Production: By competing with endogenous L-methionine, NMLM reduces the overall rate of SAM synthesis.

  • Global Hypomethylation: The resulting decrease in the cellular SAM pool, and consequently a lower SAM/SAH ratio, leads to the inhibition of numerous downstream methylation reactions.

This mechanism provides a powerful method to induce a state of global hypomethylation, allowing researchers to study the downstream consequences on cellular processes like gene expression, protein stability, and signaling pathways.[15][16]

Inhibition_Mechanism cluster_0 Normal Reaction cluster_1 Competitive Inhibition MAT_A MAT Enzyme SAM_A SAM MAT_A->SAM_A ATP Met_A L-Methionine Met_A->MAT_A MAT_B MAT Enzyme NoReaction No Reaction MAT_B->NoReaction NMLM_B This compound NMLM_B->MAT_B Competes with L-Methionine

Figure 2: Proposed competitive inhibition of MAT by NMLM.

Applications & Experimental Protocols

NMLM can be employed in a variety of experimental contexts to probe the function of methylation. The most common application is to induce a controlled state of chemical-genetic "methionine restriction" in cell culture.

Protocol: Cell-Based Global Methylation Inhibition Assay

This protocol provides a robust method to quantify the inhibitory effect of NMLM on total protein methylation in cultured mammalian cells. It relies on culturing cells in a methionine-deficient medium and then supplementing with a limiting amount of radiolabeled L-[methyl-³H]methionine in the presence of NMLM.

A. Principle

Cells grown in methionine-free medium are treated with varying concentrations of NMLM. A pulse of L-[methyl-³H]methionine is then added. The ³H-methyl group is incorporated into SAM and subsequently transferred to cellular proteins by methyltransferases. The total amount of radioactivity incorporated into the acid-precipitable protein fraction is inversely proportional to the inhibitory activity of NMLM. The use of protein synthesis inhibitors is crucial to ensure that radioactivity is incorporated via methylation and not through protein synthesis.[17]

B. Materials

  • Mammalian cell line of interest (e.g., HEK293, HeLa, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM (custom order or available from suppliers)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (NMLM)

  • L-[methyl-³H]methionine (specific activity >70 Ci/mmol)

  • Cycloheximide (protein synthesis inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Trichloroacetic acid (TCA), 20% (w/v) solution

  • Ethanol, 95%

  • Scintillation fluid and vials

  • Scintillation counter

C. Experimental Workflow

Experimental_Workflow A 1. Seed Cells (e.g., 12-well plate) Grow to 80% confluency B 2. Methionine Depletion Wash with PBS Incubate in Met-free medium + dFBS + Cycloheximide (30 min) A->B C 3. NMLM Treatment Add NMLM at various concentrations (e.g., 0-1000 µM) B->C D 4. Radiolabeling Add L-[methyl-³H]methionine (e.g., 1 µCi/mL) Incubate for 3 hours C->D E 5. Cell Lysis Wash with cold PBS Lyse cells with RIPA buffer D->E F 6. Protein Precipitation Add cold 20% TCA Incubate on ice Collect precipitate on filter E->F G 7. Washing Wash precipitate with 95% Ethanol F->G H 8. Quantification Add scintillation fluid Measure radioactivity via scintillation counting G->H

Figure 3: Workflow for NMLM-mediated methylation inhibition assay.

D. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 12-well plate at a density that will achieve ~80% confluency on the day of the experiment.

  • Preparation of Media:

    • Depletion Medium: Prepare methionine-free DMEM supplemented with 10% dFBS and 100 µg/mL cycloheximide. Warm to 37°C.

    • Labeling Medium: Prepare a master mix of Depletion Medium containing L-[methyl-³H]methionine at a final concentration of 1 µCi/mL.

  • Methionine Depletion:

    • Aspirate the complete growth medium from the cells.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1 mL of pre-warmed Depletion Medium to each well.

    • Incubate for 30 minutes at 37°C to inhibit protein synthesis and deplete intracellular methionine pools.[17]

  • NMLM Treatment:

    • Prepare a 2X stock solution of NMLM for each desired final concentration in Depletion Medium.

    • Add an equal volume of the appropriate 2X NMLM stock to the wells. For the control (0 µM NMLM), add Depletion Medium only. Gently swirl the plate.

  • Radiolabeling:

    • Immediately after adding NMLM, add the Labeling Medium. (Alternatively, NMLM can be added directly to the Labeling Medium before adding to cells).

    • Incubate the plate for 3 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Precipitation:

    • Place the plate on ice. Aspirate the radioactive medium (dispose of according to radiation safety protocols).

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microfuge tube.

    • Add 200 µL of ice-cold 20% TCA to each tube. Vortex briefly and incubate on ice for 30 minutes to precipitate proteins.

    • Collect the precipitate by centrifuging at >15,000 x g for 15 minutes at 4°C.

  • Washing and Quantification:

    • Carefully aspirate and discard the supernatant.

    • Wash the pellet by adding 500 µL of 95% ethanol and centrifuging again for 5 minutes. This removes unincorporated radiolabel.

    • Aspirate the ethanol and allow the pellet to air dry briefly.

    • Resuspend the pellet in 500 µL of scintillation fluid.

    • Transfer to a scintillation vial and measure the counts per minute (CPM) using a scintillation counter.

Data Analysis and Interpretation

The raw data will be in CPM for each NMLM concentration. It is essential to normalize the data to the untreated control to determine the percentage of inhibition.

A. Calculations

  • Average CPM: Calculate the average CPM for your replicate wells (triplicates are recommended) for each condition.

  • Percent Methylation: Normalize each data point to the control (0 µM NMLM) condition, which represents 100% methylation activity.

    • % Methylation = (CPM_treated / CPM_control) * 100

  • Percent Inhibition:

    • % Inhibition = 100 - % Methylation

B. Expected Results

You should observe a dose-dependent decrease in CPM as the concentration of NMLM increases. Plotting the Percent Inhibition versus the log of NMLM concentration should yield a sigmoidal curve, from which an IC₅₀ value (the concentration of NMLM that causes 50% inhibition) can be determined.

NMLM (µM)Average CPM% Methylation% Inhibition
0150,000100%0%
10135,00090%10%
5097,50065%35%
10075,00050%50%
50030,00020%80%
100018,00012%88%
Table 1: Example data set for a global methylation inhibition assay.

The calculated IC₅₀ value provides a quantitative measure of NMLM's potency in a specific cell line. This value can then be used to select appropriate concentrations for downstream experiments, such as Western blotting for specific histone methylation marks or RT-qPCR for gene expression analysis.

Critical Considerations and Troubleshooting

  • NMLM Solubility: NMLM is generally soluble in aqueous solutions like PBS or cell culture medium. Prepare a concentrated stock solution (e.g., 100 mM) and filter-sterilize before use.

  • Cell Line Variability: The sensitivity to NMLM can vary significantly between different cell lines due to differences in the expression of MAT isoforms, methionine transporters, or compensatory metabolic pathways. It is crucial to perform a dose-response curve for each new cell line.

  • Toxicity: At very high concentrations, NMLM may exhibit cellular toxicity. Always perform a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed inhibition of methylation is not simply a result of cell death.

  • Duration of Treatment: The 3-hour labeling window is typically sufficient to assess direct effects on methylation. For studying downstream consequences like changes in gene expression, longer incubation times (24-72 hours) with non-radioactive NMLM may be required.

  • Specificity: While the proposed primary target is MAT, high concentrations of NMLM could have off-target effects. Validating key findings with alternative methods (e.g., siRNA knockdown of MAT, use of other methylation inhibitors) is good practice.

References

  • Dalhoff, C., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Molecular Biology, 56(2), 231-253. [Link]

  • Human Metabolome Database. (2021). This compound (HMDB0255177). HMDB. [Link]

  • Nicoll, M., et al. (2019). DNA methylation depends upon the availability of methyl groups from S-adenosylmethionine. The Journal of Nutritional Biochemistry, 73, 108221. [Link]

  • Ishiwata, K., et al. (1989). Metabolic fate of L-[methyl-11C]methionine in human plasma. European Journal of Nuclear Medicine, 15(10), 665-669. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Singh, M., et al. (2022). Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues. Journal of Medicinal Chemistry, 65(5), 3749-3773. [Link]

  • Dalhoff, C., et al. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. ResearchGate. [Link]

  • Zheng, W., & Chen, X. (2018). SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. Topics in Current Chemistry, 376(3), 20. [Link]

  • Bashtawi, W., et al. (2016). Methyl Donor Micronutrients that Modify DNA Methylation and Cancer Outcome. Nutrients, 8(8), 479. [Link]

  • Rudenko, K. P., et al. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers in Chemistry, 12, 1422617. [Link]

  • Upmeier, B., et al. (1988). Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L. Archives of Biochemistry and Biophysics, 262(2), 445-454. [Link]

  • Targa, A. D. S., et al. (2022). Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. Genes, 13(7), 1259. [Link]

  • Johnson, A. A., & Johnson, T. E. (2018). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging Cell, 17(5), e12795. [Link]

  • Yang, H., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Journal of Animal Science and Biotechnology, 8, 72. [Link]

  • Waterland, R. A. (2006). Assessing the effects of high methionine intake on DNA methylation. The Journal of Nutrition, 136(6 Suppl), 1706S-1710S. [Link]

  • Shu, X., et al. (2020). A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protocols, 1(3), 100192. [Link]

  • Wikipedia. (n.d.). Methionine. Wikipedia. [Link]

  • Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(15), 5267-5274. [Link]

  • Willke, T. (2014). Methionine production—a critical review. Applied Microbiology and Biotechnology, 98(24), 9893-9914. [Link]

  • Pascale, R. M., et al. (2018). Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury. Journal of Hepatocellular Carcinoma, 5, 69-80. [Link]

  • Scott, R. C., et al. (2017). Identification of Methyltransferases Required for Methionine to Inhibit NNS Autophagy. Current Biology, 27(11), 1625-1634.e4. [Link]

  • Dong, C., et al. (2022). Unlocking the Mysteries of Alpha-N-Terminal Methylation and its Diverse Regulatory Functions. Journal of Molecular Biology, 434(11), 167578. [Link]

  • Yano, S., et al. (2021). Methionine Restriction Increases Exosome Production and Secretion in Breast Cancer Cells. Anticancer Research, 41(1), 7-12. [Link]

  • Long, Z., et al. (2021). DNA Hypermethylation Induced by L-Methionine Leads to Oligodendroglial and Myelin Deficits and Schizophrenia-Like Behaviors in Adolescent Mice. Frontiers in Cell and Developmental Biology, 9, 656461. [Link]

  • Expression Systems. (n.d.). Protocol for Selenomethionine Incorporation. Expression Systems. [Link]

  • WebMD. (n.d.). Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Yu, D., et al. (2024). Emerging roles for methionine metabolism in immune cell fate and function. Frontiers in Immunology, 15, 1349896. [Link]

  • Bar-El, D., & Kofman, R. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. International Journal of Molecular Sciences, 21(23), 9239. [Link]

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Application Notes & Protocols: A Guide to the Strategic Incorporation of N-Methyl-L-methionine into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methylation of peptide backbones is a powerful medicinal chemistry strategy for enhancing the therapeutic potential of peptide-based drugs. This modification can significantly improve pharmacokinetic properties, such as metabolic stability and oral bioavailability, by sterically shielding amide bonds from proteolytic degradation and reducing the hydrogen bonding capacity of the peptide, which can aid membrane permeability.[1][2][3][4] N-Methyl-L-methionine, in particular, presents both unique opportunities and distinct challenges due to the reactivity of its thioether side chain. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this compound into synthetic peptides, addressing challenges from building block synthesis to final peptide characterization.

The Rationale: Why N-Methylate Methionine?

The decision to introduce an N-methyl group is driven by the goal of overcoming the inherent liabilities of peptide therapeutics, namely poor metabolic stability and low oral availability.[3][5]

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance that directly shields the adjacent peptide bond from cleavage by proteases, a primary route of degradation in vivo.[2]

  • Improved Membrane Permeability: By replacing the amide proton—a hydrogen bond donor—with a methyl group, the overall polarity of the peptide backbone is reduced.[6] This increased lipophilicity can facilitate passive diffusion across cellular membranes, a critical step for oral absorption and reaching intracellular targets.

  • Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone, often favoring a cis amide bond conformation.[6][7] This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity, though it may also diminish activity if the induced conformation is not optimal for binding.[8]

Methionine itself is a crucial amino acid, often involved in the initiation of protein synthesis and possessing a unique, flexible, and non-polar side chain.[9] Incorporating its N-methylated analogue allows researchers to retain the properties of the methionine side chain while conferring the benefits of backbone N-methylation.

Core Challenges in Synthesis

Synthesizing peptides containing N-methylated amino acids is more complex than standard Solid-Phase Peptide Synthesis (SPPS).[5]

  • Steric Hindrance: The primary challenge is the coupling of an amino acid onto the N-methylated amine.[6] The N-methyl group sterically hinders the nitrogen atom, reducing its nucleophilicity and making peptide bond formation sluggish and inefficient with standard coupling reagents.[6][10]

  • Methionine Side-Chain Reactivity: The sulfur atom in the methionine side chain is susceptible to oxidation to methionine sulfoxide (Met(O)) and S-alkylation, particularly during the final acidic cleavage step from the solid support.[11][12]

  • Purification & Analysis: N-methylated peptides often exhibit complex HPLC profiles, showing multiple or broadened peaks due to the slow interconversion of cis and trans conformers around the methylated amide bond.[10][12]

The following sections provide validated protocols designed to overcome these specific challenges.

Workflow for Peptide Synthesis

There are two primary strategies for incorporating this compound: the "building block" approach using pre-synthesized Fmoc-N-Me-Met-OH, and the "on-resin" methylation approach.

G cluster_0 Strategy 1: Building Block Approach cluster_1 Strategy 2: On-Resin Methylation A1 Synthesize/Procure Fmoc-N-Me-Met-OH A3 Couple Fmoc-N-Me-Met-OH to Peptide Chain A1->A3 A2 Standard SPPS Cycles (Preceding Residues) A2->A3 A4 Fmoc Deprotection A3->A4 A5 Couple Next Amino Acid (Special Conditions Required) A4->A5 A6 Complete Synthesis A5->A6 final Final Cleavage, Purification & Analysis A6->final B1 Incorporate Fmoc-Met-OH via Standard SPPS B2 Fmoc Deprotection B1->B2 B3 On-Resin N-Methylation (3-Step Protocol) B2->B3 B4 Couple Next Amino Acid (Special Conditions Required) B3->B4 B5 Complete Synthesis B4->B5 B5->final start Start SPPS start->A2 start->B1

Caption: Overview of synthetic strategies for incorporating N-Me-Met.

Protocol 1: Synthesis of Fmoc-N-Methyl-L-methionine Building Block

This protocol is adapted from methods utilizing an intermediate 5-oxazolidinone, which is effective for N-methylation while minimizing racemization.[13]

Materials:

  • Fmoc-L-methionine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Triethylsilane (TES)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the 5-Oxazolidinone:

    • Suspend Fmoc-L-methionine (1 equiv.), paraformaldehyde (5 equiv.), and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2-4 hours, or until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.

  • Reductive Ring Opening:

    • Dissolve the crude oxazolidinone in DCM.

    • Add triethylsilane (3-4 equiv.) to the solution.

    • Slowly add trifluoroacetic acid (3-4 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by silica gel chromatography to obtain pure Fmoc-N-Methyl-L-methionine.

Causality: The formation of the cyclic oxazolidinone protects the carboxylic acid and facilitates the introduction of the methyl group precursor. The reductive cleavage with TES/TFA is a mild method that effectively opens the ring to yield the N-methylated product with a low risk of racemization.

Protocol 2: Solid-Phase Peptide Synthesis (Building Block Approach)

This protocol details the critical coupling step onto the N-methylated methionine residue. Standard Fmoc-SPPS procedures can be used for all other steps.[14][15]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-L-methionine

  • Rink Amide or other suitable solid-phase resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (see Protocol 3)

Procedure:

  • Peptide Elongation (Prior to N-Me-Met): Synthesize the peptide sequence C-terminal to the desired N-Me-Met position using standard automated or manual Fmoc-SPPS cycles.

  • Coupling of Fmoc-N-Me-Met-OH:

    • Swell the resin-bound peptide in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate a solution of Fmoc-N-Me-Met-OH (3 equiv.), HATU (2.95 equiv.), and DIPEA (6 equiv.) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin and allow it to couple for 1-2 hours.

    • Wash the resin with DMF. Perform a Kaiser test to confirm the completion of the coupling.

  • Critical Step: Coupling onto the N-Me-Met Residue:

    • Perform Fmoc deprotection of the N-Me-Met residue as described above.

    • Expert Insight: The subsequent coupling is sterically hindered and requires more robust conditions. Standard coupling times and reagents may result in low yields.[6]

    • Pre-activate the next Fmoc-amino acid (5 equiv.) with HATU (4.95 equiv.) and DIPEA (10 equiv.) in DMF.

    • Add the activated mixture to the resin.

    • Option A (Extended Time): Allow the coupling to proceed for 4-6 hours at room temperature.

    • Option B (Microwave-Assisted): Use a microwave peptide synthesizer, typically heating to 75°C for 10-15 minutes. This is often more efficient.[1]

    • After coupling, wash the resin thoroughly. It is highly recommended to perform a double coupling (repeating step 3) to ensure maximum efficiency.

  • Completion of Synthesis: Continue with standard SPPS cycles until the full peptide sequence is assembled.

Comparative Data: Coupling Reagents

The choice of coupling reagent is critical for acylating a sterically hindered N-methyl amine.

Coupling ReagentTypical EfficiencyComments
HBTU/HOBtLow to ModerateOften insufficient for N-methylated residues; may require double coupling and extended times.
HCTUModerate to HighMore reactive than HBTU, a viable alternative.
HATU/HOAt High Generally considered the gold standard for difficult couplings, including N-methylated residues.[3][10]
PyAOP/PyBOPHighPhosphonium-based reagents that are also highly effective but can be more expensive.[10]

Protocol 3: On-Resin N-Methylation

This alternative strategy methylates the methionine residue after it has been incorporated into the peptide chain. This protocol is based on the Fukuyama/Miller methodology.[3][4]

G start Resin-Bound Peptide with N-terminal Met step1 Step 1: Sulfonylation (o-NBS-Cl, Collidine, DCM) start->step1 Activates Amide for Alkylation step2 Step 2: Methylation (DBU, Dimethyl Sulfate, DMF) step1->step2 Adds Methyl Group step3 Step 3: Desulfonylation (Mercaptoethanol, DBU, DMF) step2->step3 Removes Protecting Group end_node Resin-Bound Peptide with N-terminal N-Me-Met step3->end_node

Caption: Workflow for the 3-step on-resin N-methylation process.

Procedure:

  • Sulfonylation:

    • After deprotecting the N-terminal methionine, swell the resin in DCM.

    • Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equiv.) and 2,4,6-collidine (10 equiv.) in DCM.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DCM and DMF.

  • Methylation:

    • Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equiv.) and dimethyl sulfate (10 equiv.) in DMF.

    • Shake for 30-45 minutes.

    • Wash the resin with DMF.

  • Desulfonylation:

    • Prepare a solution of mercaptoethanol (20 equiv.) and DBU (10 equiv.) in DMF.

    • Add to the resin and shake for 15-20 minutes (the solution often turns deep red).

    • Repeat this step once more.

    • Wash the resin thoroughly with DMF, DCM, and repeat. The resin is now ready for the next coupling (using the special conditions in Protocol 2, Step 3).

Protocol 4: Cleavage and Characterization

Crucial Consideration: Standard TFA cleavage cocktails can cause significant oxidation and t-butylation of the methionine side chain.[11] The following cocktail is designed to suppress these side reactions.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethyl Sulfide (DMS)

  • Anisole

  • Cold diethyl ether

Cleavage Procedure:

  • Wash the final resin-bound peptide with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: 90% TFA / 5% TIS / 3% DMS / 2% Anisole (v/v/v/v) .

    • Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS is a scavenger for carbocations (preventing S-alkylation). DMS and anisole work synergistically to reduce sulfoxide formation and scavenge other reactive species.[11]

  • Add the cold cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization:

  • Purification: Purify the crude peptide using preparative Reverse-Phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA. Collect fractions corresponding to the main product peak.

  • Characterization: Confirm the identity and purity of the final peptide using:

    • LC-MS (ESI or MALDI): To verify the correct molecular weight of the N-methylated peptide.

    • Analytical RP-HPLC: To assess purity. Be aware that cis/trans isomerization may lead to broadened or split peaks. Running the analysis at an elevated temperature (e.g., 40-50°C) can sometimes help coalesce these peaks.

References

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Angewandte Chemie International Edition in English, 30(5), 590-593. [Link]

  • LifeTein. (2023). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]

  • JoVE. (2017). Solid Phase Synthesis. Journal of Visualized Experiments. [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 25(17), 3049–3053. [Link]

  • Sagan, S., Karoyan, P., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(21), 2799-2822. [Link]

  • Govender, T., Choonara, Y. E., Kumar, P., du Toit, L. C., van Vuuren, S., & Pillay, V. (2019). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Polacek, N., & Beringer, M. (2013). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 8(6), 1335-1341. [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry, 3(7), 509-524. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Krzciuk-Gula, J., Gula, K., & Sęk, S. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1145-1154. [Link]

  • Zhang, C., & Romo, D. (2023). Reimagining enzyme function for synthetic biology and drug discovery. Nature Chemistry, 15(1), 10-21. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(15), 5963–5971. [Link]

  • Wikipedia. (2024). Methionine. Wikipedia, The Free Encyclopedia. [Link]

  • Niu, G., & Chen, X. (2021). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. Molecules, 26(11), 3183. [Link]

  • Maini, R., & Suga, H. (2020). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 15(6), 1506-1511. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Mindt, M., & Wendisch, V. F. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. *Metabolic Engineering, 47, 439-446. [Link]

  • Aurelio, L. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Boussard, G., Marraud, M., & Néel, J. (1983). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 22(4), 455-464. [Link]

  • Aurelio, L., & Hughes, A. B. (2006). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 106(9), 3777-3801. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Chemical Synthesis of N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Methyl-L-methionine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical synthesis. This compound is a valuable building block in medicinal chemistry, known to enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1][2] However, its synthesis is not trivial and presents unique difficulties stemming from the multiple reactive sites within the L-methionine molecule. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis is complicated by three main factors:

  • Competing Nucleophiles: L-methionine possesses two primary nucleophilic sites: the α-amino group and the thioether sulfur atom. During methylation, there is a significant risk of undesired S-methylation competing with the desired N-methylation.

  • Over-methylation: Once the secondary amine of this compound is formed, it can be further methylated to form the quaternary ammonium salt (N,N-dimethyl-L-methionine), leading to a mixture of products and reduced yield of the target molecule.[3]

  • Racemization: The chiral center at the α-carbon is susceptible to racemization, particularly under harsh basic or acidic conditions, which are common in many methylation and deprotection steps.[1][4][5]

Q2: Which N-methylation strategy is generally most effective for L-methionine?

A2: A protection-methylation-deprotection strategy is often the most reliable approach for achieving high selectivity and minimizing byproducts. This typically involves:

  • Protection of the α-amino group: Using a suitable protecting group that can be selectively removed later. The o-nitrobenzenesulfonyl (o-NBS) group is highly effective as it activates the amine for methylation and can be removed under mild conditions.[3][6][7]

  • Methylation: Introducing the methyl group using an appropriate methylating agent.

  • Deprotection: Removing the protecting group to yield the final product.

Direct reductive amination with formaldehyde is another common method, but it often suffers from over-methylation and can be difficult to control.[3]

Q3: How can I monitor the progress of the reaction effectively?

A3: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products. Using a suitable stain (e.g., ninhydrin for primary/secondary amines) can help differentiate between the starting material, product, and intermediates.

  • LC-MS: Offers quantitative analysis of the reaction mixture, allowing you to identify the masses of the starting material, desired product, and any byproducts (like S-methylated or N,N-dimethylated species). This is crucial for accurate troubleshooting.

Q4: Is it necessary to protect the thioether group of methionine?

A4: Generally, it is not necessary to protect the thioether group. While it is nucleophilic, its reactivity is significantly lower than that of the α-amino group or the protected sulfonamide anion in strategies like the o-NBS method. Side reactions at the sulfur can be minimized by carefully controlling the reaction conditions, such as using a non-nucleophilic base and the correct stoichiometry of the methylating agent.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of this compound

  • Q: My reaction shows very little conversion of the starting L-methionine. What could be the cause?

    • A: Potential Cause 1: Ineffective Methylating Agent. The reactivity of methylating agents varies. Methyl iodide is highly reactive, while dimethyl sulfate is also effective but can require slightly more forcing conditions.

      • Solution: Ensure your methylating agent is fresh and has been stored properly. If using a milder agent, consider increasing the reaction temperature or time, but monitor closely for byproduct formation.

    • A: Potential Cause 2: Inappropriate Base. If your strategy involves deprotonation of a protected amine (e.g., o-NBS), the choice of base is critical. A weak base may not achieve complete deprotonation, halting the reaction.

      • Solution: Use a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.[6] Avoid bases like hydroxides that can promote hydrolysis of esters or other functional groups.

    • A: Potential Cause 3: Poor Solubility. L-methionine and its derivatives may have limited solubility in common organic solvents. If reactants are not fully dissolved, the reaction will be slow and incomplete.

      • Solution: Choose a solvent system that dissolves all reactants. Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often effective for these types of reactions.[6]

Problem 2: Multiple Products Observed on TLC/LC-MS

  • Q: My LC-MS analysis shows multiple peaks, including masses corresponding to di-methylation and potential S-methylation. How can I improve selectivity?

    • A: Potential Cause 1: Over-methylation. This is a very common issue, especially in direct reductive amination or when using a large excess of a highly reactive methylating agent.

      • Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.1-1.5 equivalents) of the methylating agent. Add the agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the methylation of the newly formed secondary amine. The o-NBS protection strategy is inherently less prone to over-methylation.[7]

    • A: Potential Cause 2: S-Methylation. The thioether sulfur can be methylated to form a sulfonium salt, especially with potent alkylating agents.

      • Solution: This side reaction is less common than N-methylation but can occur. Using a protection strategy for the amine significantly increases the nucleophilicity of the nitrogen relative to the sulfur, favoring N-methylation. Running the reaction at lower temperatures can also improve selectivity.

    • A: Potential Cause 3: Side Reactions from Reagents. Some methodologies can introduce side reactions. For instance, the Mitsunobu reaction, sometimes used for N-methylation, can be problematic in solid-phase synthesis due to issues like the precipitation of triphenylphosphine oxide.[4][5]

      • Solution: Stick to well-established, robust methods like the o-NBS procedure, which is known for its clean conversions.[3][6]

Problem 3: Racemization of the Chiral Center

  • Q: My final product shows a loss of optical purity when analyzed by chiral HPLC. What causes this and how can I prevent it?

    • A: Potential Cause 1: Harsh Basic Conditions. Strong bases can deprotonate the α-carbon, leading to racemization. This is a significant risk during the methylation step if conditions are not carefully controlled.

      • Solution: Use non-nucleophilic organic bases (e.g., DBU) instead of strong inorganic bases like NaOH or KOH. Perform the reaction at the lowest effective temperature and for the minimum time necessary to achieve conversion.

    • A: Potential Cause 2: Extreme pH During Deprotection or Workup. Both strongly acidic and strongly basic conditions during deprotection or aqueous workup can contribute to epimerization.[1]

      • Solution: Choose a protection group that can be removed under mild conditions. The o-NBS group, for example, is cleaved using a thiol (like 2-mercaptoethanol) and a mild base, which generally preserves stereochemical integrity.[7]

Problem 4: Difficulty in Product Purification

  • Q: My crude product is an oily mixture, and I'm struggling to isolate the pure this compound.

    • A: Potential Cause: Co-eluting Impurities. Byproducts such as N,N-dimethyl-L-methionine or residual starting material can be difficult to separate from the desired product using standard silica gel chromatography due to their similar polarities.

      • Solution 1: Ion-Exchange Chromatography. This is a highly effective method for purifying amino acids. Since this compound is zwitterionic, it can be bound to a cation-exchange resin and then eluted by changing the pH or salt concentration of the buffer. This technique can effectively separate it from uncharged or differently charged impurities.

      • Solution 2: Crystallization. If a high-purity crude product can be obtained, crystallization is an excellent final purification step. Finding the right solvent system (e.g., water/ethanol, water/isopropanol) can yield highly pure crystalline material.[8]

Visual Workflow: General Troubleshooting Strategy

This diagram outlines a logical approach to diagnosing issues in your synthesis.

TroubleshootingWorkflow cluster_analysis Reaction Analysis cluster_solutions Corrective Actions Start Unexpected Result (Low Yield, Impurities) Check_Start 1. Verify Starting Materials (Purity, Reagents, Solvents) Start->Check_Start Analyze_Reaction 2. Analyze In-Process Sample (TLC, LC-MS) Check_Start->Analyze_Reaction Materials OK No_Reaction No/Low Conversion Analyze_Reaction->No_Reaction Multiple_Products Multiple Products Analyze_Reaction->Multiple_Products Multiple Spots/Peaks Correct_Product Desired Product Formed Analyze_Reaction->Correct_Product Clean Conversion Sol_Conditions Adjust Reaction Conditions (Temp, Time, Conc.) No_Reaction->Sol_Conditions Sol_Reagents Change Reagents (Base, Methylating Agent) No_Reaction->Sol_Reagents Multiple_Products->Sol_Conditions Sol_Stoich Optimize Stoichiometry Multiple_Products->Sol_Stoich Sol_Purification Optimize Purification (Chromatography, Crystallization) Correct_Product->Sol_Purification Issue is in Isolation Rerun Re-run Synthesis & Re-analyze Sol_Conditions->Rerun Re-run Experiment Sol_Reagents->Rerun Re-run Experiment Sol_Stoich->Rerun Re-run Experiment End Pure Product Obtained Sol_Purification->End Successful Isolation Rerun->Analyze_Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol: N-Methylation via o-NBS Protection

This protocol describes a reliable, three-step solution-phase synthesis that minimizes over-methylation and protects against racemization.

Reaction Pathway Diagram

reaction_pathway Met L-Methionine NBS_Met N-(o-NBS)-L-methionine Met->NBS_Met Step 1: Protection NBS_Cl o-NBS-Cl (o-Nitrobenzenesulfonyl chloride) NBS_Cl->NBS_Met Step 1: Protection Base1 NaHCO3, Acetone/H2O Base1->NBS_Met Step 1: Protection MeI CH3I (Methyl Iodide) NBS_NMe_Met N-(o-NBS)-N-Methyl-L-methionine MeI->NBS_NMe_Met Step 2: Methylation Base2 K2CO3, DMF Base2->NBS_NMe_Met Step 2: Methylation Thiol HSCH2CH2OH (2-Mercaptoethanol) Final_Product This compound Thiol->Final_Product Step 3: Deprotection Base3 K2CO3, DMF Base3->Final_Product Step 3: Deprotection NBS_Met->NBS_NMe_Met Step 2: Methylation NBS_NMe_Met->Final_Product Step 3: Deprotection

Caption: Synthesis of this compound via the o-NBS method.

Step 1: Protection of L-Methionine
  • Dissolve L-methionine (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) in acetone.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (disappearance of L-methionine).

  • Once complete, remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted o-NBS-Cl.

  • Acidify the aqueous layer to pH 2 with 1M HCl. The protected product, N-(o-NBS)-L-methionine, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Methylation of N-(o-NBS)-L-methionine
  • Dissolve the dried N-(o-NBS)-L-methionine (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

  • Add methyl iodide (CH₃I, 1.5 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS for the formation of the methylated product.

  • After completion, pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude N-(o-NBS)-N-Methyl-L-methionine.

Step 3: Deprotection to Yield this compound
  • Dissolve the crude product from Step 2 (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and 2-mercaptoethanol (5.0 eq).

  • Stir the mixture at room temperature for 2-4 hours. The solution will typically turn a deep red/orange color.

  • Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Once complete, dilute the mixture with water and wash with ethyl acetate to remove the thiol byproducts.

  • The aqueous layer contains the final product. Purify using ion-exchange chromatography or by adjusting the pH to the isoelectric point of this compound to induce precipitation/crystallization.

Quantitative Data Summary
StepReagentEquivalentsTypical YieldKey Parameters
1. Protection L-Methionine1.0>90%0 °C to RT, 4-6 h
o-NBS-Cl1.1
NaHCO₃2.5
2. Methylation N-(o-NBS)-L-met1.0~85-95%RT, 12-18 h, Anhydrous
CH₃I1.5
K₂CO₃2.5
3. Deprotection N-(o-NBS)-N-Me-L-met1.0~80-90%RT, 2-4 h
2-Mercaptoethanol5.0
K₂CO₃3.0
Analytical Methods for Final Product Characterization
  • Purity Assessment (HPLC): Use a reversed-phase HPLC method to determine the chemical purity of the final product.[9]

  • Identity Confirmation (Mass Spectrometry & NMR):

    • MS: Confirm the molecular weight via electrospray ionization (ESI).

    • ¹H NMR: Confirm the structure. Look for the characteristic N-methyl singlet peak around 2.5-2.8 ppm and the S-methyl singlet around 2.1 ppm.

  • Enantiomeric Purity (Chiral HPLC): This is a critical analysis to confirm that no racemization has occurred during the synthesis. Use a suitable chiral column to separate the L- and D-enantiomers.[10]

References
  • N-methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Broussard, A., et al. (2009). N-Methylation of amino acids. (U.S. Patent No. US20090264620A1). U.S.
  • Broussard, A., et al. (2009). Alpha-N-methylation of amino acids. (European Patent No. EP2110380B1).
  • Antoni, G., et al. (1987). Synthesis of L- and D-[methyl-11C]methionine. ResearchGate. [Link]

  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652–2667. [Link]

  • Upmeier, B., et al. (1988). Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L. PubMed. [Link]

  • Li, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 663, 439-460. [Link]

  • Grzonka, A. M., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 9(22), 24195-24203. [Link]

  • Wikipedia contributors. (n.d.). Methionine. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hughes, A. B. (2015). Synthesis of N-Alkyl Amino Acids. Monash University.
  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-385. [Link]

  • D'Souza, L. J., & Yudin, A. K. (2001). Synthesis of Methionine Containing Peptides Related to Native Chemical Ligation. Synlett, 2001(12), 1944-1946. [Link]

  • Cho, Y., et al. (2003). Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max. Biologia plantarum, 47, 15-20.
  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. [Link]

  • Grzonka, A. M., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Kühnreich, R., et al. (2017). Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. [Link]

  • CN111269952B. (2020). Preparation method of L-methionine.

Sources

Technical Support Center: Optimizing N-Methyl-L-methionine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the incorporation of N-Methyl-L-methionine in Solid-Phase Peptide Synthesis (SPPS). N-methylated amino acids are invaluable for enhancing the pharmacokinetic properties of therapeutic peptides, but their inclusion presents unique synthetic challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities successfully.

The primary difficulty in coupling N-methylated amino acids, including this compound, stems from the steric hindrance imposed by the methyl group on the amide nitrogen. This bulkiness significantly slows the kinetics of peptide bond formation, necessitating carefully optimized conditions to achieve high coupling efficiency and minimize side reactions.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when working with this compound in a direct question-and-answer format.

Q1: My coupling efficiency is very low, or the reaction is incomplete. What is causing this, and how can I fix it?

Root Cause: The steric hindrance of the N-methyl group is the principal cause of poor coupling efficiency.[1][2] Standard coupling reagents and protocols (e.g., HBTU, DIC/HOBt) often lack the reactivity needed to drive the acylation of the sterically congested secondary amine to completion.[1]

Solutions:

  • Select a High-Potency Coupling Reagent: Uronium/aminium or phosphonium reagents that form highly reactive HOAt or Oxyma-based active esters are strongly recommended. HATU is generally considered the reagent of choice for N-methylated residues due to its high reactivity.[1][3] Other effective options include PyAOP, PyBOP/HOAt, and COMU.[3][4][5]

  • Extend the Coupling Time: Due to slower kinetics, reaction times must be extended. While a standard coupling may take 30-60 minutes, coupling this compound may require 2 to 4 hours, or even longer.[1] Reaction progress should be monitored.

  • Implement a Double Coupling Protocol: If a single coupling fails to go to completion, a second coupling is a reliable strategy. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents) can help drive the reaction forward.[1]

  • Optimize the Solvent: DMF is the standard solvent, but for sequences prone to aggregation, N-methylpyrrolidone (NMP) or the addition of DMSO may improve solvation and reaction efficiency.[6]

Workflow for Troubleshooting Low Coupling Efficiency

The following diagram outlines a logical workflow for addressing incomplete coupling reactions.

G cluster_0 Troubleshooting Workflow Start Coupling of N-Me-Met Monitor Monitor Reaction (e.g., Bromophenol Blue Test) Start->Monitor Check Coupling Complete? Monitor->Check Success Proceed to Next Cycle Check->Success Yes DoubleCouple Perform Double Coupling Check->DoubleCouple No DoubleCouple->Monitor Reassess Re-evaluate Conditions: - Reagent Choice - Time / Temperature - Solvent DoubleCouple->Reassess If still fails

Caption: Decision workflow for managing this compound coupling.

Q2: I'm concerned about racemization. What conditions minimize this risk?

Root Cause: The activation of the amino acid's carboxyl group can lead to the formation of an oxazolone intermediate, which is susceptible to deprotonation and subsequent racemization. While N-methyl amino acids themselves are less prone to this specific mechanism, the preceding residue in the sequence can be at risk, especially under harsh conditions. The choice of base and additives is critical.[6][7]

Solutions:

  • Use Additives that Suppress Racemization: Coupling reagents that incorporate HOAt (like HATU) or OxymaPure (like COMU) are superior to HOBt-based reagents in minimizing racemization.[3][8][9]

  • Choose a Weaker Base: While DIPEA is commonly used, its strong basicity can increase the risk of epimerization.[3] Consider using a milder base like N-methylmorpholine (NMM) or sym-collidine, especially for sensitive residues.[10]

  • Control Temperature: For particularly sensitive couplings, performing the reaction at 0°C can help reduce the rate of racemization.[11][12]

Q3: How can I prevent oxidation of the methionine side chain?

Root Cause: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)).[4][13][14] This can occur during synthesis but is most common during the final acidic cleavage step due to the presence of scavengers that can generate reactive oxygen species.[4][13]

Solutions:

  • Use High-Purity Reagents: Ensure that solvents (especially DMF) and reagents are fresh and free of oxidative impurities.

  • Optimize Cleavage Cocktail: During the final TFA cleavage, the choice of scavengers is critical. While standard scavengers like triisopropylsilane (TIS) are necessary to capture carbocations, they may not prevent oxidation. Adding a reducing agent to the cocktail can be beneficial. Recent studies have shown that including reagents like trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) can effectively eradicate oxidation.[4][13]

  • Consider a "Virtue out of Necessity" Approach: For sequences prone to aggregation, intentionally using Fmoc-L-Met(O)-OH during synthesis can improve solubility and synthetic outcomes. The sulfoxide can then be quantitatively reduced back to methionine post-purification.[15]

Frequently Asked Questions (FAQs)

What is the best coupling reagent for this compound?

While no single reagent is perfect for every scenario, HATU is widely regarded as the gold standard for sterically hindered N-methylated amino acids due to its high reactivity and ability to suppress racemization.[1][3][16] The table below summarizes the performance of common reagents.

Coupling ReagentPerformance for N-Me Amino AcidsKey Characteristics
HATU Highly Effective Forms highly reactive HOAt esters; generally the reagent of choice.[1][3]
HCTU EffectiveMore reactive than HBTU, offering faster reaction rates.[17]
COMU Highly EffectiveOxyma-based reagent with efficiency comparable to HATU and improved safety profile (non-explosive).[3]
PyAOP/PyBOP EffectivePhosphonium-based reagents that are very effective, especially for coupling N-methyl to N-methyl residues.[5][16]
HBTU/TBTU Less EffectiveHOBt-based esters may lack sufficient reactivity, leading to incomplete coupling.[1]
DIC/Oxyma ModerateCost-effective and low racemization, but slower than uronium/aminium salts.[17]
Should I use a double coupling protocol by default for this compound?

It is not always necessary to default to a double coupling, but it is a prudent strategy to have in place. The recommended approach is to perform a single, extended coupling (e.g., 2-4 hours) and then monitor for completion. The bromophenol blue test is a suitable method, as the standard Kaiser test gives a false negative for secondary amines like N-methylated residues.[1][11] If the test indicates incomplete reaction, then proceed with a second coupling.

Can I perform on-resin N-methylation of methionine instead of using the pre-methylated monomer?

Yes, on-resin N-methylation is a viable alternative. The most common method is a three-step procedure involving:

  • Sulfonylation: Protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: Alkylation of the sulfonamide nitrogen using a methylating agent like methyl p-nitrobenzenesulfonate under basic conditions (e.g., MTBD or DBU).

  • Desulfonylation: Removal of the o-NBS group with a thiol, typically in the presence of a base.

This method avoids the difficult coupling step but adds three steps to the synthesis cycle. Recent studies have shown this process can be significantly accelerated using ultrasonic agitation.[18]

Experimental Protocols

Protocol 1: Optimized HATU Coupling for Fmoc-N-Methyl-L-methionine

This protocol is designed to maximize coupling efficiency for a single incorporation of this compound.

Materials:

  • Fmoc-N-Methyl-L-methionine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-Methyl-L-methionine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Base Addition: Add DIPEA or NMM (8 eq.) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a bromophenol blue test to check for remaining free amines.[11]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all excess reagents and byproducts.

Diagram of the HATU Activation & Coupling Process

G cluster_1 SPPS Cycle for N-Me-Met AA Fmoc-N-Me-Met Preactivation Pre-activation (2-5 min) AA->Preactivation HATU HATU HATU->Preactivation Base DIPEA / NMM Base->Preactivation Coupling Coupling Reaction (2-4 hours) Preactivation->Coupling Resin Peptide-Resin (Free Amine) Resin->Coupling Result Peptide-Resin + N-Me-Met Coupling->Result

Caption: Workflow for HATU-mediated coupling of this compound.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

If Met(O) is formed during synthesis or cleavage, this protocol can be used to reduce it back to methionine in the purified peptide.

Materials:

  • Purified, lyophilized peptide containing Met(O)

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Trifluoroacetic Acid (TFA)

  • HPLC-grade water and acetonitrile

Procedure:

  • Dissolve Peptide: Dissolve the crude or purified peptide in a suitable aqueous buffer.

  • Prepare Reducing Solution: Prepare a solution containing an excess of ammonium iodide (e.g., 10-20 eq.) and dimethyl sulfide (e.g., 20-40 eq.) in TFA or an acidic aqueous solution.

  • Reduction Reaction: Add the reducing solution to the dissolved peptide. Stir the reaction at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reduction by RP-HPLC and mass spectrometry until the starting Met(O)-containing peptide is fully converted to the Met-containing product.

  • Purification: Re-purify the peptide using RP-HPLC to remove the reducing agents and any byproducts.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem Technical Resources.
  • Ismail, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Hartmann, M., et al.
  • Aapptec Peptides. Coupling Reagents. Aapptec Resources.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Ismail, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Brochure.
  • Advanced ChemTech. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Resources.
  • Belyato. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Biotage. (2023).
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Nowick, J.S. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Linkers. BenchChem Technical Resources.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Resources.
  • BenchChem. (2025). Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids. BenchChem Technical Resources.
  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.

Sources

Technical Support Center: Stability of N-Methyl-L-methionine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of N-Methyl-L-methionine in aqueous solutions. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What is this compound and how does its structure impact its stability compared to L-methionine?

This compound is a derivative of the essential amino acid L-methionine, featuring a methyl group attached to the alpha-amino group. This structural modification, while seemingly minor, can significantly influence the molecule's chemical properties. The N-methylation is known to increase the enzymatic stability of peptides containing such modified amino acids.[1][2][3] While specific data on this compound is limited, we can infer some stability characteristics based on L-methionine and the general effects of N-methylation. The presence of the N-methyl group may slightly increase the molecule's solubility in water.[4]

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: The pH of the solution can impact the rate of both oxidation and other degradation pathways. For L-methionine, a pH range of 6.0 to 7.4 is generally considered optimal for stability in some biological contexts.[5] Extreme pH values should be avoided.

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[6]

  • Light: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species (ROS) and lead to photo-oxidation. Solutions should be stored in light-resistant containers.

  • Presence of Oxidizing Agents: The thioether group in the methionine side chain is susceptible to oxidation.[6] Contact with oxidizing agents, including dissolved oxygen and metal ions, should be minimized.

Q3: What is the expected shelf-life of an aqueous solution of this compound?

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To maximize the stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (up to a few weeks), refrigeration at 2-8 °C is suitable. For long-term storage, freezing at -20 °C or below is advisable.[6] Avoid repeated freeze-thaw cycles.

  • Container: Use amber or opaque containers to protect the solution from light.

  • Atmosphere: To minimize oxidation, consider de-gassing the solvent before preparation and purging the headspace of the storage container with an inert gas like nitrogen or argon.

  • Purity of Water: Use high-purity, deionized, and sterile water to prepare your solutions to avoid contamination with metal ions or microorganisms that could accelerate degradation.

Q5: What are the likely degradation products of this compound in an aqueous solution?

The primary degradation pathway for L-methionine is the oxidation of the sulfur atom in the thioether side chain, leading to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.[9] It is highly probable that this compound follows a similar degradation pathway.

Part 2: Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the use of this compound solutions.

Problem 1: I am observing a rapid decrease in the concentration of my this compound solution.

Potential Cause Troubleshooting Action Causality Explanation
Oxidation 1. Prepare fresh solutions using de-gassed, high-purity water. 2. Store solutions under an inert atmosphere (nitrogen or argon). 3. Add a small amount of an antioxidant, such as EDTA, to chelate metal ions that can catalyze oxidation.The thioether group of methionine is susceptible to oxidation by dissolved oxygen and trace metal ions.[6] N-methylation is unlikely to prevent this.
High Storage Temperature 1. Ensure solutions are stored at the recommended temperature (2-8 °C for short-term, -20 °C for long-term).[6] 2. Avoid leaving solutions at room temperature for extended periods.Higher temperatures increase the rate of all chemical reactions, including degradation.
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6.0-7.5) if necessary, using dilute acid or base.Extreme pH values can catalyze the hydrolysis of the molecule or accelerate other degradation pathways.

Problem 2: My this compound solution has developed a yellow tint or a precipitate.

Potential Cause Troubleshooting Action Causality Explanation
Oxidation Products 1. The formation of certain oxidation byproducts can sometimes lead to discoloration. 2. Discard the solution and prepare a fresh one under inert conditions.Extensive oxidation can lead to the formation of complex degradation products, some of which may be colored.
Microbial Contamination 1. Prepare solutions using sterile water and sterile filtration. 2. Store solutions in sterile containers.Microbial growth can lead to turbidity, changes in pH, and enzymatic degradation of the amino acid.
Solubility Issues 1. Ensure the concentration of your solution does not exceed the solubility limit of this compound at the storage temperature. 2. If a precipitate is observed upon cooling, gently warm the solution to redissolve before use.The solubility of amino acids is temperature-dependent. A precipitate may form if a saturated solution is cooled.

Problem 3: I am getting inconsistent results in my experiments using this compound solutions.

Potential Cause Troubleshooting Action Causality Explanation
Degradation of Stock Solution 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on your stock solution using an appropriate analytical method (e.g., HPLC).If the concentration of the active compound has decreased over time, this will lead to variability in experimental outcomes.
Repeated Freeze-Thaw Cycles 1. Aliquot your stock solution into smaller, single-use volumes before freezing.Repeated freezing and thawing can cause localized concentration changes and may accelerate degradation.
Interaction with other components 1. Investigate potential interactions of this compound with other components in your experimental buffer.Certain metal ions or reactive compounds in your buffer system could be reacting with and degrading the this compound.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

  • Materials:

    • This compound (high purity)

    • High-purity, deionized water (e.g., Milli-Q or equivalent), sterilized and de-gassed.

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Sterile, amber storage vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Quantitatively transfer the powder to a volumetric flask of the appropriate size.

    • Add a portion of the de-gassed, high-purity water to the flask and swirl gently to dissolve the powder.

    • Once dissolved, bring the solution to the final volume with the high-purity water.

    • Cap the flask and invert several times to ensure homogeneity.

    • (Optional) For critical applications, sterile filter the solution through a 0.22 µm filter into the final sterile storage vials.

    • Purge the headspace of the vials with an inert gas (e.g., nitrogen or argon) before sealing.

    • Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store at the recommended temperature.

Protocol 2: Basic Stability Study of this compound in an Aqueous Solution

  • Objective: To assess the stability of this compound under different storage conditions (e.g., temperature, light exposure).

  • Materials:

    • A freshly prepared stock solution of this compound.

    • A validated analytical method for the quantification of this compound (e.g., HPLC-UV, LC-MS).

    • Temperature-controlled chambers (e.g., refrigerators, incubators).

    • Light-resistant and clear containers.

  • Procedure:

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light).

    • At time point zero (T=0), take a sample from the stock solution and determine the initial concentration of this compound using the chosen analytical method.

    • Place the aliquots in their respective storage conditions.

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the concentration of this compound in each sample.

    • Compare the results to the initial concentration to determine the percentage of degradation.

Part 4: Data Summary & Visualizations

Table 1: Expected Stability of this compound in Aqueous Solution Under Various Conditions (Inferred from L-methionine data)

Condition Expected Stability Primary Degradation Pathway Recommendations
4°C, Dark, Inert Atmosphere High (months to years)MinimalIdeal for long-term storage.
25°C, Dark Moderate (weeks to months)OxidationSuitable for short-term storage or working solutions.
25°C, Light Exposure Low (days to weeks)Photo-oxidationAvoid prolonged exposure to light.
40°C Very Low (days)Accelerated Oxidation & other degradationUse for accelerated stability studies only.
Acidic pH (< 4) Moderate to LowPotential for other degradation pathwaysBuffer to a neutral pH if possible.
Alkaline pH (> 8) Moderate to LowPotential for other degradation pathwaysBuffer to a neutral pH if possible.

Diagram 1: Potential Degradation Pathway of this compound

NMLM This compound NMLMSO This compound Sulfoxide NMLM->NMLMSO Oxidation NMLMS This compound Sulfone NMLMSO->NMLMS Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Diagram 2: Experimental Workflow for a Stability Study

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution cond1 4°C / Dark prep->cond1 cond2 25°C / Dark prep->cond2 cond3 25°C / Light prep->cond3 t0 T=0 Analysis prep->t0 tn T=n Analysis cond1->tn cond2->tn cond3->tn compare Compare Results t0->compare tn->compare

Caption: Workflow for assessing this compound stability.

Part 5: References

  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

  • MDPI. (2023). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). L-Methionine. Retrieved from [Link]

  • ResearchGate. (2019, February 5). How long is L-methionine stable in a solution? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 21). The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. Retrieved from [Link]

  • PubMed. (n.d.). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of methionine in aqueous solutions at pH range 1–14. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the Peptide Bond in N-Acetylated L-Methionylglycine Catalyzed by Various Palladium(II) Complexes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). L-methionine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methionine-impurities. Retrieved from [Link]

  • PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The specific features of methionine biosynthesis and metabolism in plants. Retrieved from [Link]

  • Google Patents. (n.d.). Method of quantitative analysis of methionine. Retrieved from

  • National Institute of Standards and Technology. (n.d.). DL-Methionine. Retrieved from [Link]

  • ResearchGate. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • News-Medical.Net. (2019, March 19). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]

  • L-Methionine. (n.d.). In Official Monographs for Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH dependent regulation of the methionine and cysteine metabolism... Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

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Technical Support Center: N-Methyl-L-methionine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-L-methionine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important N-methylated amino acid. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are their key challenges?

The synthesis of this compound typically involves the direct methylation of L-methionine. The main challenge lies in achieving selective mono-N-methylation while avoiding common side reactions. The two most prevalent methods are:

  • Reductive Amination: This method involves the reaction of L-methionine with formaldehyde in the presence of a reducing agent. While effective, controlling the reaction to prevent the formation of the dimethylated byproduct can be challenging.

  • Direct Alkylation: This approach uses a methylating agent, such as methyl iodide or dimethyl sulfate, to directly alkylate the amino group of L-methionine. The primary difficulties with this method are the risks of over-methylation (forming N,N-dimethyl-L-methionine) and potential racemization of the chiral center.[1]

Q2: Why is preventing over-methylation a critical concern in this synthesis?

Over-methylation, the formation of N,N-dimethyl-L-methionine, is a significant issue for several reasons:

  • Reduced Yield: The formation of the dimethylated byproduct directly consumes the starting material and the desired product, leading to a lower overall yield of this compound.

  • Purification Complexity: The physicochemical properties of N,N-dimethyl-L-methionine are often very similar to the mono-methylated product, making separation by standard techniques like crystallization or column chromatography difficult and resource-intensive.

  • Biological Activity: For applications in drug development and biological studies, the presence of the dimethylated impurity can lead to altered pharmacological profiles, potential toxicity, or misleading experimental results.

Q3: What is the risk of racemization during the synthesis, and why is it problematic?

Racemization is the conversion of the optically pure L-enantiomer into a mixture of L- and D-enantiomers. This is a critical issue in the synthesis of chiral molecules like this compound, as the biological activity of amino acids and their derivatives is highly dependent on their stereochemistry.

The risk of racemization increases under harsh reaction conditions, such as:

  • High temperatures

  • Strongly basic or acidic environments

Maintaining the chiral integrity of the final product is essential for its intended biological applications, as the D-enantiomer may be inactive or exhibit different, potentially undesirable, effects.

Troubleshooting Guide

Problem 1: Low yield of this compound with significant recovery of unreacted L-methionine.

Q: My LC-MS analysis shows a low conversion rate, with a large peak corresponding to the L-methionine starting material. What are the likely causes and how can I improve the yield?

A: This issue typically points to incomplete reaction, which can be caused by several factors. The following steps will help you diagnose and resolve the problem.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Methylating Agent The stoichiometry of the methylating agent to L-methionine is critical. An insufficient amount will naturally lead to incomplete conversion.Carefully check the molar equivalents of your methylating agent. For direct alkylation, a slight excess (1.1-1.2 equivalents) is often recommended. For reductive amination, ensure both formaldehyde and the reducing agent are present in sufficient quantities.
Incorrect pH or Ineffective Base The amino group of L-methionine needs to be deprotonated to act as an effective nucleophile. If the reaction medium is too acidic, the amine will be protonated and unreactive.For direct alkylation, ensure the use of a suitable base (e.g., sodium carbonate, sodium bicarbonate) to neutralize the acid generated during the reaction. Monitor and adjust the pH of the reaction mixture to a slightly basic range (pH 8-10).
Low Reaction Temperature Methylation reactions, while often needing control to prevent side reactions, still require a certain activation energy. If the temperature is too low, the reaction rate may be impractically slow.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. Be cautious not to overheat, as this can promote side reactions.
Poor Solubility of L-methionine L-methionine has limited solubility in many organic solvents. If the starting material is not adequately dissolved, it cannot react efficiently.Choose a solvent system in which L-methionine has better solubility. Aqueous solvent mixtures are often effective. Gentle heating and stirring can also improve dissolution.
Problem 2: Significant formation of N,N-dimethyl-L-methionine impurity.

Q: My NMR and LC-MS analyses show a substantial amount of the dimethylated byproduct, complicating purification. How can I suppress this over-methylation?

A: The formation of the N,N-dimethylated byproduct occurs when the initially formed this compound successfully competes with the starting material for the methylating agent. The key to preventing this is to control the reaction kinetics.

Reaction Pathway: Mono- vs. Di-methylation
Figure 1. Competing reaction pathways.

Strategies to Minimize Over-methylation:

Strategy Mechanism of Action Detailed Protocol
Slow Addition of Methylating Agent By adding the methylating agent slowly over time, its instantaneous concentration remains low. This favors the reaction with the more abundant L-methionine over the less concentrated this compound product.1. Dissolve L-methionine and the base in the chosen solvent. 2. Prepare a separate solution of the methylating agent (e.g., methyl iodide) in a small amount of the reaction solvent. 3. Using a syringe pump or a dropping funnel, add the methylating agent solution to the L-methionine mixture over a period of 1-2 hours. 4. Maintain vigorous stirring throughout the addition.
Control Stoichiometry Using a large excess of the methylating agent will inevitably drive the reaction towards the thermodynamically stable dimethylated product.Use no more than 1.05 - 1.1 molar equivalents of the methylating agent. Monitor the reaction closely and stop it once the starting material is consumed, before significant over-methylation occurs.
Lower Reaction Temperature The activation energy for the second methylation is often lower than the first. Conducting the reaction at a lower temperature can therefore favor mono-methylation.Run the reaction at 0°C or even lower temperatures if the reaction rate is still practical. Use an ice bath to maintain a consistent temperature.
Problem 3: Suspected Racemization of the Final Product.

Q: My final product shows a loss of optical activity. How can I confirm if racemization has occurred and what are the preventative measures?

A: Racemization is a serious issue that compromises the stereochemical integrity of your product. Confirmation and prevention are key.

Troubleshooting Workflow for Racemization

G start Loss of Optical Activity Suspected chiral_hplc Analyze by Chiral HPLC start->chiral_hplc racemic Racemization Confirmed (Two Enantiomeric Peaks) chiral_hplc->racemic Yes pure Chirally Pure (Single Enantiomeric Peak) chiral_hplc->pure No check_base Evaluate Base Strength (Use weaker base like NaHCO3) racemic->check_base check_temp Lower Reaction Temperature racemic->check_temp check_ph Avoid Extreme pH During Workup racemic->check_ph

Figure 2. Workflow for diagnosing and addressing racemization.

Experimental Protocols:

1. Protocol for Chiral HPLC Analysis:

  • Column: Use a chiral stationary phase column suitable for amino acid derivatives (e.g., a crown ether or ligand-exchange column).

  • Mobile Phase: An appropriate mobile phase, often an acidic aqueous solution with an organic modifier like methanol or acetonitrile. The exact conditions will depend on the column manufacturer's recommendations.

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. The presence of two peaks indicates that both enantiomers are present, confirming racemization.

2. Preventative Measures:

  • Choice of Base: Avoid strong bases like sodium hydroxide or potassium hydroxide, which can deprotonate the alpha-carbon and facilitate racemization. Milder bases such as sodium bicarbonate or potassium carbonate are preferred.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. High temperatures provide the energy needed to overcome the barrier to racemization.

  • pH Control During Workup: During extraction and purification, avoid exposing the product to strongly acidic or basic conditions for prolonged periods.

References

  • Hughes, A. B. (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection, Reactions, Synthesis. Wiley-VCH. [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • "Reductive Amination." Organic Chemistry Portal. [Link]

  • Fischer, E. (1901). Ueber die Esterificirung der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 34(1), 433-454. [Link]

Sources

Troubleshooting low yields in N-Methyl-L-methionine peptide incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS) involving N-Methyl-L-methionine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low coupling yields and side reactions, encountered during the incorporation of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling yields consistently low when incorporating this compound?

The primary cause of low yields is the significant steric hindrance imposed by the N-methyl group.[1][2][3] This methyl group has two major impacts:

  • Reduced Nucleophilicity: The secondary amine of this compound is a weaker nucleophile than the primary amine of its non-methylated counterpart.

  • Physical Shielding: The methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of the coupling reaction.[1][3]

This issue is compounded when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][4]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are ineffective. What should I use instead?

Standard uronium/aminium-based reagents like HBTU and HCTU often lack the reactivity required to overcome the steric barrier of N-methylated residues.[3][5] For successful incorporation, more potent coupling reagents are necessary. Phosphonium salts or specialized uronium reagents incorporating HOAt are highly recommended.[4][6] Reagents such as HATU , PyAOP , and PyBrOP are field-proven choices for these difficult couplings.[3][5][6][7]

Q3: The standard Kaiser (ninhydrin) test shows a false negative, suggesting the coupling is complete when it isn't. How can I accurately monitor the reaction?

The Kaiser test is unreliable for monitoring couplings to secondary amines like N-methylated residues because it requires a primary amine to form the characteristic blue color.[5] A reliable alternative is the bromophenol blue (BPB) test .[3][5] Unreacted secondary amines on the resin will result in a blue or green color, while a completed reaction will yield a yellow color.[5]

Q4: My mass spectrometry results show deletion sequences at the this compound position. What causes this and how can I prevent it?

Deletion sequences are a direct consequence of incomplete coupling reactions.[3] If the this compound fails to couple completely to the growing peptide chain, the subsequent amino acid will couple instead, resulting in a peptide that is missing the intended methylated residue. To prevent this, you must ensure the coupling reaction goes to completion by using a combination of more potent reagents, extended reaction times, and/or performing the coupling step multiple times (double or triple coupling).[3]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Severe Steric Hindrance

Low coupling efficiency is the most common failure mode. The following strategies are designed to drive the reaction to completion.

The Underlying Chemistry: Steric Hindrance

The N-methyl group on the peptide backbone reduces the nucleophilicity of the nitrogen and sterically shields it. This dramatically slows the rate of acylation. The effect is most pronounced when coupling bulky amino acids onto the N(Me)Met residue.

cluster_0 Standard Coupling cluster_1 N-Methylated Coupling AA_COOH Activated Amino Acid Peptide_NH2 Peptide Chain (Primary Amine) AA_COOH->Peptide_NH2 Fast Kinetics (Unhindered) NMe_AA_COOH Activated Amino Acid Barrier Steric Hindrance (CH3 Group) NMe_AA_COOH->Barrier Peptide_NMe Peptide Chain (N-Methyl Amine) Barrier->Peptide_NMe Slow Kinetics

Caption: Steric hindrance in N-methylated peptide coupling.

Solution A: Employ High-Activity Coupling Reagents

The choice of coupling reagent is the most critical factor. Reagents that generate highly reactive activated esters are required.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Reagent Class Examples Efficacy for N(Me)Met Notes
Phosphonium Salts PyBOP, PyAOP, PyBrOP Excellent PyAOP and PyBrOP are particularly effective for coupling N-methylated amino acids to other N-methylated residues.[6][7]
Immonium/Uronium Salts HATU, HCTU, HBTU Good to Poor HATU is highly effective due to the formation of a reactive OAt ester.[5] HBTU and HCTU are generally less effective for these couplings.[3][5]

| Carbodiimides | DCC, DIC | Poor | Generally not recommended for sterically hindered couplings due to lower reactivity and risk of side reactions. |

Solution B: Implement a Double Coupling Protocol

For especially difficult couplings, performing the reaction twice is a highly effective strategy to maximize yield.

Experimental Protocol: HATU-Mediated Double Coupling

  • Resin Preparation: After Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-N-Methyl-L-methionine (4 eq.) and HATU (4 eq.) in NMP. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • First Coupling: Add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them, and perform the bromophenol blue test.[5]

    • Yellow: Coupling is complete. Proceed to the next synthesis step.

    • Blue/Green: Coupling is incomplete. Proceed to step 5.

  • Second Coupling: Drain the reaction vessel and repeat steps 2 and 3. Agitate for an additional 1-2 hours.

  • Final Check: Perform the bromophenol blue test again to confirm completion before proceeding.

Guide 2: Mitigating Side Reactions of the Methionine Residue

The thioether side chain of methionine is susceptible to specific side reactions, primarily during the final acidic cleavage step.

The Underlying Chemistry: Oxidation and S-Alkylation

During the final cleavage from the resin using trifluoroacetic acid (TFA), the thioether side chain of methionine can undergo two main side reactions:[8][9]

  • Oxidation: The thioether is oxidized to methionine sulfoxide (Met(O)).

  • S-alkylation: The thioether acts as a nucleophile and is alkylated by carbocations liberated from side-chain protecting groups (e.g., the tert-butyl cation from Boc or tBu groups), forming a sulfonium salt.[8][9]

These side reactions are acid-catalyzed and common in standard Fmoc/tBu synthesis strategies.[8][9]

Start Low Yield or Impurity Detected CheckCoupling Was coupling to N(Me)Met incomplete? (Check MS for deletion) Start->CheckCoupling CheckCleavage Are there +16 or +56 Da adducts? (Met(O) or Met(tBu)) Start->CheckCleavage CheckCoupling->CheckCleavage No UpgradeReagent Action: Upgrade Coupling Reagent (e.g., to HATU, PyAOP) CheckCoupling->UpgradeReagent Yes OptimizeCleavage Action: Optimize Cleavage Cocktail (Add Scavengers) CheckCleavage->OptimizeCleavage Yes End Problem Resolved CheckCleavage->End No DoubleCouple Action: Implement Double Coupling Protocol UpgradeReagent->DoubleCouple DoubleCouple->End OptimizeCleavage->End

Caption: Troubleshooting workflow for N(Me)Met peptide synthesis.

Solution: Use Optimized Cleavage Cocktails with Scavengers

The inclusion of specific scavengers in the TFA cleavage cocktail is essential to suppress these side reactions.

Table 2: Recommended Cleavage Cocktails for N(Me)Met-Containing Peptides

Cocktail Composition (v/v) Target Side Reaction Scavenger Role Reference
TFA / H₂O / TIS (95:2.5:2.5) General Purpose, S-alkylation Triisopropylsilane (TIS) is a highly effective carbocation scavenger. [10]
TFA / Thioanisole / H₂O / EDT (90:5:3:2) S-alkylation & Oxidation Thioanisole and 1,2-ethanedithiol (EDT) are soft nucleophiles that protect the methionine thioether. [8]

| TFA / Anisole / TMSCl / Me₂S (85:5:5:5) | Severe Oxidation & S-alkylation | Dimethyl sulfide (Me₂S) can help reduce any Met(O) that forms. Trimethylsilyl chloride (TMSCl) has been shown to help eradicate oxidation. |[9] |

Experimental Protocol: Cleavage and Deprotection

  • Resin Preparation: After synthesis, wash the dried peptide-resin with DCM (3x).

  • Cleavage: Prepare the chosen cleavage cocktail from Table 2. Add it to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the slurry at room temperature for 2-3 hours. Note: For peptides with multiple N-methylated residues, minimizing cleavage time can sometimes reduce fragmentation side reactions.[4][6]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

By systematically addressing the core issues of steric hindrance during coupling and side-chain reactions during cleavage, researchers can significantly improve the yield and purity of peptides containing the challenging this compound residue.

References
  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry.
  • Application Note: Optimizing Coupling Reactions for N-Methyl
  • The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide. (2025). BenchChem.
  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.). BenchChem.
  • Should My Peptide Be Methyl
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.).
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005).
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
  • Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. (2025). BenchChem.
  • Technical Support Center: Navigating Difficult Sequences with N-Methyl
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
  • Albericio, F., & Kruger, H. G. (Eds.). (2021). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). BenchChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

Sources

Technical Support Center: Purification Strategies for N-Methyl-L-methionine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the purification of N-Methyl-L-methionine containing peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle even the most challenging purifications.

Introduction

N-methylation of peptides is a key strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability and cell permeability.[1] The incorporation of methionine, a sulfur-containing amino acid, is also common in peptide therapeutics. However, the combination of N-methylation and a methionine residue presents a unique set of purification challenges. This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound containing peptide shows very poor solubility in my initial HPLC mobile phase. What should I do?

A1: This is a common issue. N-methylation significantly increases the hydrophobicity of a peptide, which can drastically reduce its solubility in aqueous solutions.[1][2]

Root Cause Analysis: The increased lipophilicity from the N-methyl group, combined with the inherent hydrophobicity of the methionine side chain and the overall peptide sequence, leads to poor solubility in typical reversed-phase HPLC (RP-HPLC) starting conditions (high aqueous content).

Troubleshooting Steps:

  • Initial Solubility Testing: Before attempting large-scale purification, perform small-scale solubility tests with your crude peptide.

  • Strong Organic Solvents for Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Once dissolved, you can dilute this solution with your initial mobile phase.

  • Alternative Solvents: For highly hydrophobic peptides, consider incorporating solvents like isopropanol or n-propanol in your mobile phase, as they can enhance the solubility of non-polar compounds.[3][4]

Q2: I'm observing multiple peaks in my HPLC chromatogram for my purified this compound peptide. Does this mean it's impure?

A2: Not necessarily. While impurities are a possibility, N-methylated peptides are known to exhibit multiple peaks on an HPLC profile due to the presence of cis/trans isomers of the amide bond.[5]

Scientific Explanation: The N-methyl group introduces steric hindrance that can slow the interconversion between the cis and trans conformations of the peptide bond. On the HPLC timescale, these conformers can separate, leading to peak broadening or distinct multiple peaks for a single, pure compound.

Troubleshooting and Verification:

  • Collect and Re-inject: Collect the individual peaks and re-inject them. If they are conformers, you will likely see the re-emergence of the other peaks over time as the equilibrium is re-established.

  • Vary Temperature: Increasing the column temperature during the HPLC run can sometimes coalesce these peaks by providing enough energy to accelerate the cis/trans isomerization.

  • Mass Spectrometry Analysis: Analyze the different peaks by mass spectrometry. If they all show the same mass corresponding to your target peptide, it is highly likely that you are observing rotational isomers.

Q3: My peptide's retention time on the C18 column is much shorter than expected, and I'm seeing a new, earlier eluting peak. What could be the cause?

A3: A significant shift to an earlier retention time for a methionine-containing peptide is a classic sign of methionine oxidation.[6][7] The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) and further, methionine sulfone (MetO2).[8][9]

Causality: The addition of oxygen to the sulfur atom in methionine increases the polarity of the side chain. In reversed-phase chromatography, where separation is based on hydrophobicity, a more polar compound will have less affinity for the non-polar stationary phase (like C18) and will elute earlier. Peptides with oxidized methionine elute significantly earlier than their native counterparts.[7]

Prevention and Troubleshooting:

  • During Synthesis and Cleavage: While methionine is generally not protected during solid-phase peptide synthesis (SPPS), it is vulnerable during the final cleavage from the resin.[9] The use of scavenger cocktails during cleavage is critical to prevent oxidation and other side reactions.[10][11]

  • During Purification:

    • Degas Solvents: Ensure your HPLC mobile phases are thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of a non-interfering antioxidant to your mobile phase. However, be aware that this can complicate the removal of the additive from your final product.[12]

    • Column Maintenance: Long-term use of an HPLC column can lead to the accumulation of trace metals, which can catalyze on-column oxidation.[8] Regular column cleaning and replacement are important.

Troubleshooting Guide

Scenario 1: Significant Peak Tailing or Broadening
Potential Cause Explanation Recommended Solution
Peptide Aggregation Highly hydrophobic N-methylated peptides have a tendency to aggregate, which can lead to poor peak shape and reduced recovery.[1]- Modify Mobile Phase: Incorporate organic modifiers like isopropanol or n-propanol. - Lower Sample Concentration: Inject a more dilute sample. - Increase Column Temperature: This can sometimes disrupt aggregates.
Secondary Interactions The peptide may be interacting with residual silanol groups on the silica-based stationary phase.- Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., diphenyl). - Adjust Mobile Phase pH: Altering the pH can change the ionization state of the peptide and minimize unwanted interactions.
Slow Cis/Trans Isomerization As mentioned in the FAQs, slow interconversion between conformers can lead to peak broadening.[5]- Increase Column Temperature: This can accelerate the interconversion and sharpen the peak.
Scenario 2: Low Recovery of the Peptide
Potential Cause Explanation Recommended Solution
Irreversible Adsorption The highly hydrophobic nature of the peptide can lead to strong, sometimes irreversible, binding to the stationary phase.- Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.[1] - Stronger Elution Solvents: Employ a mobile phase with a higher percentage of a strong organic solvent like isopropanol.
Precipitation on the Column The peptide may be soluble in the injection solvent but precipitate when it encounters the initial, more aqueous mobile phase on the column.- Adjust Injection Solvent: Ensure the injection solvent is as compatible as possible with the initial mobile phase conditions. - Gradient Optimization: Start the gradient with a higher percentage of organic solvent.
Oxidation and Degradation On-column oxidation or degradation can lead to a loss of the target peptide.- Implement strategies to prevent oxidation as described in Q3 of the FAQs.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an this compound Containing Peptide
  • Crude Peptide Preparation:

    • After cleavage and precipitation, thoroughly wash the crude peptide with cold diethyl ether to remove scavengers.[1]

    • Perform a small-scale solubility test to determine the best solvent for your peptide (e.g., DMSO, DMF, or a mixture of acetonitrile and water).[1][13]

    • Dissolve the crude peptide in a minimal volume of the chosen strong organic solvent, then dilute with the initial HPLC mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • Chromatographic Conditions (Starting Point):

    • Column: C4 or Diphenyl, 5 µm, 100 Å, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A shallow gradient is often beneficial. For example, 5-65% B over 60 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm and 280 nm.

  • Optimization:

    • If the peptide is very strongly retained, consider replacing acetonitrile with a stronger solvent like isopropanol or using a blend.[3][4]

    • If peak shape is poor, consider the troubleshooting steps for peak tailing.

Diagrams
General Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Steps crude Crude Peptide solubility Solubility Test crude->solubility dissolve Dissolve in Strong Solvent (e.g., DMSO) solubility->dissolve dilute Dilute with Initial Mobile Phase dissolve->dilute inject Inject on RP-HPLC dilute->inject gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilize Lyophilization pooling->lyophilize final_product Final Pure Peptide lyophilize->final_product

Caption: A general workflow for the purification of this compound containing peptides.

Troubleshooting Decision Tree for Methionine Oxidation

OxidationTroubleshooting cluster_prevention Preventative Actions start Early eluting peak observed? check_mass Analyze peak by Mass Spectrometry start->check_mass mass_increase Mass increase of +16 or +32 Da? check_mass->mass_increase oxidation_confirmed Methionine Oxidation Confirmed mass_increase->oxidation_confirmed Yes no_oxidation Not Oxidation. Investigate other impurities. mass_increase->no_oxidation No degas Degas Mobile Phases oxidation_confirmed->degas scavengers Use Scavengers During Cleavage oxidation_confirmed->scavengers antioxidants Consider Antioxidants in Mobile Phase oxidation_confirmed->antioxidants column_health Check Column Health oxidation_confirmed->column_health

Caption: Decision tree for troubleshooting suspected methionine oxidation during peptide purification.

References

  • Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments: Complex tale of a simple modific
  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Google.
  • methionine oxidation during reverse phase hplc. (2007).
  • Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. (n.d.). Benchchem.
  • Technical Support Center: Navigating Difficult Sequences with N-Methyl
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023).
  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggreg
  • RP-HPLC analysis of methionine oxidation with precolumn dansylation. (n.d.).
  • MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. (n.d.).
  • Which chromatography is preferred for purification of hydrophobic peptide?. (2021).
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Peptide Isolation & Purification Techniques. (n.d.).
  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group.
  • Peptides purification development in Reverse Phase. (n.d.). Interchim – Blog.
  • A diagonal electrophoretic method for selective purification of methionine peptides. (1967). PubMed.
  • Should My Peptide Be Methyl
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega.
  • How to handle peptides th
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC - NIH.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. (2023). Biotage.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
  • Site-specific α-N-terminal methylation on peptides through chemical and enzym
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2025).
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. (2025). Request PDF.
  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (n.d.).

Sources

Improving the solubility of N-Methyl-L-methionine for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving the Solubility of N-Methyl-L-methionine for Cell-Based Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound in solutions for cell-based assays. As Senior Application Scientists, we've structured this guide to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a derivative of the essential amino acid L-methionine, where a methyl group is attached to the alpha-amino group. This modification alters [1][2]its chemical properties, including its solubility and behavior in aqueous solutions.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C6H13NO2S
Molecular Weight [1]163.24 g/mol
Structure A met[1]hyl-L-methionine with the methyl group on the alpha-amino function.
Nature It is a [1][2]zwitterionic compound, meaning it has both a positive and negative charge on the same molecule.

Understanding these [1][3]properties is the first step in troubleshooting solubility issues. The zwitterionic nature of this compound means its solubility is highly dependent on the pH of the solution.

Q2: I'm having trouble dissolving this compound in my cell culture medium. What are the initial steps I should take?

Difficulty in dissolving this compound directly into cell culture media is a common issue. Cell culture media are complex aqueous solutions, and the direct addition of a powdered compound can lead to precipitation. Here is a systematic appr[4]oach to address this:

Initial Dissolution Workflow:

Caption: Initial workflow for dissolving this compound.

Step-by-Step Protocol:

  • Choose a Primary Solvent:

    • DMSO: While L-methionine is reportedly insoluble in DMSO, many modified amino acids show improved solubility. It is a common first choi[5]ce for creating high-concentration stock solutions. Use anhydrous (dry) DMSO to avoid solubility issues from moisture contamination.

    • Sterile Water o[5]r PBS: Given its amino acid structure, sterile water or a simple buffered solution like PBS can be effective. The parent compound, L-methionine, is soluble in water, and this solubility increases with temperature.

  • Prepare a Concentr[6]ated Stock Solution:

    • Instead of dissolving the powder directly in a large volume of media, create a concentrated stock solution (e.g., 100 mM). This allows for the addition of a small volume to your final culture, minimizing the impact of the solvent on the cells.

  • Aid Dissolution:

    • Vortexing: Mix the solution thoroughly.

    • Gentle Warming: A brief period of warming in a water bath (e.g., up to 37°C) can aid in dissolving the compound. However, avoid excessive [7]heat, which could degrade the compound.

  • Sterilization:

    • Once dissolved, sterile-filter the stock solution through a 0.22 µm filter to remove any potential microbial contaminants.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For L-methionine, solutions are stable for extended periods when stored at -20°C.

  • Dilution into Medi[8]a:

    • When preparing your experiment, add the required volume of the stock solution to your pre-warmed cell culture medium. Add it dropwise while gently swirling the medium to prevent localized high concentrations that can cause precipitation, a phenomenon known as "solvent shock".

Q3: My N-Methyl-L[4]-methionine precipitates out of solution over time in the incubator. What could be the cause and how can I fix it?

Precipitation that occurs after a period of incubation is often due to changes in the media's physicochemical properties or interactions with media components.

Troubleshooting Delaye[4]d Precipitation:

G A Precipitation Observed Over Time B pH Shift in Media A->B C Temperature Effects A->C D Interaction with Media Components A->D E Check Media pH B->E Cell metabolism can alter pH G Reduce final concentration C->G Solubility may decrease at 37°C H Test in serum-free vs. serum-containing media D->H Compound may bind to serum proteins F Use HEPES-buffered media E->F If pH is unstable

Caption: Troubleshooting delayed precipitation of this compound.

  • pH Instability: As cells metabolize, they can produce acidic byproducts, lowering the pH of the culture medium. Since N-Methyl-L-methioni[4]ne is zwitterionic, its solubility is sensitive to pH changes.

    • Solution: Monitor the pH of your culture. If you observe a significant drop, consider using a medium with a stronger buffering system, such as one supplemented with HEPES buffer.

  • Temperature Effect[7]s: Some compounds are less soluble at 37°C over extended periods.

    • Solution: Whi[4]le incubation at 37°C is necessary for the cells, this highlights the importance of determining the maximum stable concentration of your compound under these conditions. You may need to work at a lower final concentration.

  • Interactions with Media Components:

    • Serum Proteins: If you are using a serum-containing medium, the compound may bind to proteins and precipitate out of solution.

    • Solution: Tes[4]t the solubility of this compound in both your basal medium and the complete, serum-containing medium. If precipitation only occurs in the presence of serum, consider reducing the serum concentration or, if your cell line allows, switching to a serum-free medium.

Q4: I've tried adjusting the pH, but I'm still facing solubility issues. Are there any other advanced techniques I can use?

If standard methods are insufficient, several advanced strategies can be employed to enhance the solubility of amino acid derivatives.

Advanced Solubility Enhancement Techniques:

TechniquePrincipleConsiderations
Co-solvents Using a mixture of solvents can improve solubility.Must be non-toxic to cells at the final concentration. Examples include ethanol or polyethylene glycol (PEG).
pH Adjustment of Stock For zwitterionic compounds, solubility is lowest at the isoelectric point (pI) and increases in more acidic or basic conditions.Adjusting the pH of a concentrated stock with dilute HCl or NaOH before adding it to the buffered cell media can sometimes help. The small volume added should not significantly alter the final media pH. L-methionine is soluble in dilute acids and alkalis.
Use of Dipeptides [6]Some poorly soluble amino acids can be delivered as more soluble dipeptides, which are then cleaved by cellular enzymes to release the active compound.This would require cust[9]om synthesis of a dipeptide containing this compound.
Complexation Agents Cyclodextrins can encapsulate hydrophobic parts of a molecule, increasing aqueous solubility.The complex must be stable, and the cyclodextrin itself should be non-toxic and not interfere with the assay.

Protocol for pH Adjustment of Stock Solution:

  • Prepare a suspension of this compound in sterile water.

  • While stirring, add a small amount of dilute (e.g., 0.1 M) HCl or NaOH dropwise.

  • Monitor for dissolution.

  • Once the compound is dissolved, sterile filter the solution.

  • Crucially , ensure that the volume of this pH-adjusted stock added to your cell culture medium is small enough that the medium's buffering capacity is not overwhelmed and the final pH remains within the optimal range for your cells.

References

  • U.S. Patent No. US10421941B2. (2019). Process for improving the solubility of cell culture media. Google Patents.
  • International Patent No. WO2016091350A1. (2016). Process for improving the solubility of cell culture media. Google Patents.
  • BioPharm International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • PubMed. (2018). Creation of antifouling microarrays by photopolymerization of zwitterionic compounds for protein assay and cell patterning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • Protein Science. (2007). A Simple Method for Improving Protein Solubility and Long-Term Stability. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Patent Application No. US20160274094A1. (2016). Zwitterionic reagents. Google Patents.
  • ResearchGate. (2019). How long is L-methionine stable in a solution?. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0255177). Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2024). Formation of Zwitterionic and Self-Healable Hydrogels via Amino-yne Click Chemistry for Development of Cellular Scaffold and Tumor Spheroid Phantom for MRI. Retrieved from [Link]

  • MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Multifunctional zwitterionic compounds as additives for lithium battery electrolytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Methionine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions. Retrieved from [Link]

  • European Patent No. EP2402363A2. (2012). Method for increasing the solubility of methionine by mineral addition and acid treatment. Google Patents.
  • ResearchGate. (2023). Why the peptide is not soluble in DMSO?. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Methionine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

A Note on N-Methyl-L-methionine vs. L-Methionine

Your query specified this compound. It is important to clarify that L-methionine is the canonical, proteinogenic amino acid universally included in cell culture media formulations.[1][2] N-methylated amino acids are a distinct class of molecules, and while they have research applications, this compound is not a standard component of cell culture media.

The principles of nutrient optimization, however, are universal. This guide will focus on the optimization of L-methionine , a process critical for robust cell culture performance and for which there is extensive scientific literature. The methodologies and troubleshooting logic presented here provide a foundational framework applicable to the optimization of virtually any media component.

Part 1: Frequently Asked Questions - The Role of L-Methionine

This section addresses fundamental questions regarding the function and importance of L-methionine in a cell culture context.

Q1: What is the primary role of L-methionine in cell culture?

L-methionine is an essential amino acid, meaning most mammalian cells cannot synthesize it de novo.[3] Its roles are multifaceted and critical for cell survival and function:

  • Protein Synthesis: As the initiating amino acid for protein synthesis (encoded by the AUG start codon), it is fundamental to the production of all cellular and recombinant proteins.[1]

  • Precursor to S-adenosylmethionine (SAM): Methionine is converted into SAM, the universal methyl donor in the cell.[1][3][4]

  • Epigenetic Regulation: Through SAM, methionine provides the methyl groups for DNA and histone methylation, processes that are crucial for regulating gene expression.[3][5][6]

  • Metabolism and Redox Balance: It is a precursor for the synthesis of other important molecules, including cysteine, glutathione (a major cellular antioxidant), and polyamines, which are necessary for cell proliferation.[3][7]

Q2: Why is it so important to optimize the L-methionine concentration?

Optimizing L-methionine is a balancing act. Both insufficient and excessive concentrations can negatively impact your culture:

  • Impact on Growth and Viability: Depletion can lead to cell cycle arrest, while excessive levels can be cytotoxic to certain cell lines.[3][7][8]

  • Recombinant Protein Production: As a building block for proteins, its availability can be a rate-limiting factor for achieving high titers, especially in high-density cultures like CHO cells.[9][10][11]

  • Product Quality: For monoclonal antibodies (mAbs), methionine residues are susceptible to oxidation, a critical quality attribute that can affect stability and function.[12][13][14] The concentration of methionine in the media can influence the rate of this oxidation.

Q3: What is the "Methionine Cycle" and its significance?

The Methionine Cycle is a critical metabolic pathway that regenerates methionine and produces SAM.

Methionine_Cycle cluster_methylation Methylation Reactions MET L-Methionine SAM S-adenosylmethionine (SAM) (Primary Methyl Donor) MET->SAM ATP → ADP+Pi (MAT) SAH S-adenosylhomocysteine (SAH) SAM->SAH Accepts Methyl Group Methylation DNA, RNA, Proteins, Lipids SAM->Methylation Donates Methyl Group (Methyltransferases) HCY Homocysteine SAH->HCY H₂O → Adenosine (SAHH) HCY->MET Requires Vitamin B12/Folate (Methionine Synthase)

Caption: The Methionine Cycle, illustrating the conversion of L-methionine to the universal methyl donor, SAM.

This cycle is central to cellular function. When a cell has adequate methionine, it can robustly produce SAM to support all necessary methylation reactions. Disruptions in this cycle can have profound effects on cell health and gene expression.[5][6]

Q4: What happens if my culture becomes deficient in L-methionine?

Methionine deficiency is a major stressor that triggers a conserved cellular response. Key consequences include:

  • Inhibition of Protein Synthesis: A direct result of lacking a necessary building block.

  • Cell Cycle Arrest: Cells will halt proliferation, typically in the G1 phase, to conserve resources until methionine becomes available again.[3]

  • Impaired Methylation: Reduced SAM levels lead to global hypomethylation, which can alter gene expression patterns.

Q5: Can too much L-methionine be toxic?

Yes, excessive concentrations of L-methionine can be cytotoxic. Studies have shown that high levels (e.g., 5 g/L) can suppress the growth of cancer cell lines like MCF-7 and LNCaP.[7][8] The exact threshold for toxicity is cell-line dependent, which underscores the need for empirical optimization for your specific system.

Part 2: Troubleshooting Guide for L-Methionine Optimization

This section provides solutions to common problems encountered in cell culture that may be related to sub-optimal methionine levels.

Problem Potential Cause Related to Methionine Troubleshooting Steps & Solutions
Poor Cell Growth / Low Viability Sub-optimal Concentration: The concentration may be too low (limiting) or too high (toxic). Many cancer cell lines, for instance, exhibit "methionine dependence" and are particularly sensitive to its withdrawal.[15][16]1. Perform a Dose-Response Analysis: Culture cells across a range of methionine concentrations (e.g., from 50% to 400% of the standard medium concentration) to identify the optimal window for growth and viability. 2. See Protocol 1 for a detailed methodology.
Low Recombinant Protein Titer Nutrient Limitation: In high-density fed-batch cultures (e.g., CHO), methionine can be rapidly depleted, becoming a bottleneck for protein synthesis.[9][11]1. Analyze Spent Media: Use HPLC to quantify the residual methionine concentration at different time points in your culture. This reveals the consumption rate. 2. Implement a Fed-Batch Strategy: Based on consumption data, develop a concentrated feed supplement containing methionine and other key amino acids to prevent depletion.[11][17]
High Levels of mAb Oxidation Susceptible Residues: Methionine residues, particularly in the Fc region of IgG1 antibodies (Met252, Met428), are prone to oxidation, which can impact stability and binding to Protein A and FcRn.[12][13][18]1. Increase Methionine in Media: Excess soluble methionine can act as a "sacrificial antioxidant," preferentially getting oxidized and thus protecting the methionine residues on your protein of interest.[14] 2. Balance with Toxicity: This strategy must be balanced against the potential for cytotoxicity at very high concentrations. A dose-response study measuring both titer and oxidation is recommended.
Inconsistent Batch-to-Batch Results Media Instability: L-methionine can degrade in liquid media during storage, especially when exposed to light or elevated temperatures. Lot-to-lot variation in complex media components (like hydrolysates) can also be a factor.1. Use Freshly Prepared Media: For maximum consistency, use powdered media to prepare fresh liquid batches or confirm the storage conditions and shelf-life of pre-made liquid media. 2. Switch to Chemically Defined Media: Using a fully chemically defined, animal-origin-free medium eliminates the variability associated with hydrolysates and other undefined components.[17]

Part 3: Key Experimental Protocols

Protocol 1: Determining Optimal L-Methionine Concentration via Dose-Response

This protocol outlines a method for screening multiple L-methionine concentrations to find the optimal range for cell viability and/or productivity in an adherent or suspension cell line using a 96-well plate format.

Dose_Response_Workflow start Start: Prepare Methionine-Free Medium prep_stock Prepare High-Concentration L-Methionine Stock Solution start->prep_stock serial_dilute Create Serial Dilutions of L-Methionine in Base Medium prep_stock->serial_dilute add_media Add Different Methionine Concentration Media to Wells serial_dilute->add_media seed_cells Seed Cells in 96-Well Plate at Optimal Density seed_cells->add_media incubate Incubate for Standard Culture Duration (e.g., 3-7 days) add_media->incubate assay Perform Endpoint Assays: - Cell Viability (MTT, etc.) - Protein Titer (ELISA, etc.) incubate->assay analyze Analyze Data: Plot Viability/Titer vs. Methionine Concentration assay->analyze end Determine Optimal Concentration Window analyze->end

Caption: Workflow for a dose-response experiment to determine the optimal L-methionine concentration.

Methodology:

  • Prepare Base Medium: Start with custom-ordered L-methionine-free powdered medium of your chosen formulation (e.g., DMEM, CHO-S-SFM II). Reconstitute according to the manufacturer's instructions. This will be your negative control and the base for all other concentrations.

  • Prepare L-Methionine Stock: Prepare a concentrated sterile stock solution of L-methionine (e.g., 100 mM or ~15 mg/mL in water or PBS).

  • Create Concentration Gradient: In separate sterile tubes, add the appropriate amount of L-methionine stock solution to the base medium to create a range of final concentrations. A typical range might be 0x, 0.25x, 0.5x, 1x (standard concentration), 2x, and 4x the normal level.

    • Standard Concentration Example: RPMI-1640 medium contains 15 mg/L (~100 µM) of L-methionine.[19]

  • Cell Seeding: Seed your cells into a 96-well microplate at a density that allows for several days of growth without reaching over-confluence.

  • Incubation: Add the prepared media with varying methionine concentrations to the appropriate wells (ensure at least triplicate wells for each condition). Culture the plate under standard conditions (e.g., 37°C, 5% CO₂).

  • Endpoint Analysis: After the desired culture period (e.g., 72 hours for proliferation, or end of a fed-batch for production), perform your endpoint assays:

    • Cell Viability/Proliferation: Use assays like MTT, MTS, or a cell counter.

    • Protein Titer: If using a producer cell line, collect the supernatant and measure the recombinant protein concentration using ELISA or a similar method.

  • Data Interpretation: Plot the results (e.g., absorbance for viability, or protein concentration for titer) against the L-methionine concentration. The optimal concentration will be the one that gives the highest desired output without signs of toxicity.

Protocol 2: Overview of Monitoring L-Methionine Consumption

To move beyond simple dose-response and into rational feed design, you must understand how quickly your cells consume methionine.

  • Sampling: In a representative culture (e.g., a shake flask or bioreactor), take a small, sterile sample of the cell culture supernatant daily.

  • Sample Preparation: Centrifuge the sample to remove cells and debris. The clear supernatant is your sample. Store at -80°C if not analyzing immediately.

  • Quantification: The most common method for quantifying amino acids in culture media is High-Performance Liquid Chromatography (HPLC).[20][21]

    • This often involves a pre-column derivatization step to make the amino acids detectable by fluorescence or UV detectors. Several commercial kits and established methods are available for this.[20]

  • Analysis: By plotting the concentration of methionine over time, you can calculate a specific consumption rate (qMet, in pmol/cell/day). This value is invaluable for designing a feed strategy that precisely replenishes what the cells are using.

Data Summary: Typical Concentration Ranges

The optimal L-methionine concentration is highly dependent on the cell line and process. However, the table below provides common starting concentrations found in widely used basal media formulations.

Basal Medium Formulation Typical L-Methionine Concentration (mg/L) Molar Concentration (µM) Commonly Used For
RPMI-1640 15 mg/L~100 µMHuman lymphocytes, various cancer lines (e.g., Jurkat)
DMEM (High Glucose) 30 mg/L~200 µMWide variety of adherent cells (e.g., HEK293, HeLa, CHO)
Ham's F-12 4.48 mg/L~30 µMCHO cells, certain primary cells
CD OptiCHO™ ProprietaryProprietaryHigh-density CHO cell culture for protein production

Note: These are starting points. High-density perfusion or fed-batch cultures will require significantly higher cumulative amounts of methionine, supplied through feeding.

References

  • Xing, Z., Kenty, B. M., Li, Z. J., & Lee, S. S. (2011). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Process Biochemistry, 46(7), 1423-1429.
  • Goseki, N., & Endo, M. (1998). Methionine cytotoxicity in the human breast cancer cell line MCF-7. Nutrition and Cancer, 32(1), 29-33.
  • Fike, R. (2009). Improving Protein Production in CHO Cells.
  • Traustason, B., & Palsson, B. O. (2019). Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. bioRxiv.
  • Valle-Lopera, D. A., et al. (2014). Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. Cytotechnology, 66(5), 793-806.
  • Xing, Z., et al. (2011). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Semantic Scholar.
  • Waterland, R. A. (2013). Assessing the effects of high methionine intake on DNA methylation. The Journal of nutritional biochemistry, 24(7), 1339-1343.
  • Chen, B., et al. (2021). Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. mAbs, 13(1), 1901229.
  • Busch, C., & Krömer, J. O. (2016). Analytical methods used for determination of L-methionine in fermentation broth. Applied Microbiology and Biotechnology, 100(17), 7345-7356.
  • Chen, B., et al. (2021). Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. Taylor & Francis Online.
  • Poirson-Bichat, F., et al. (2000). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research, 20(6B), 4159-4165.
  • L μέχρι, S., & P, M. (2019). Sensing and Signaling of Methionine Metabolism. Journal of Molecular Biology, 431(21), 4257-4267.
  • Wessjohann, L. A., et al. (2024). The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine. Molecules, 29(11), 2589.
  • Liu, Y., et al. (2024). L-methionine promotes CD8+ T cells killing hepatocellular carcinoma by inhibiting NR1I2/PCSK9 signaling. Journal of Experimental & Clinical Cancer Research, 43(1), 1-17.
  • Rondanelli, M., et al. (2022). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids’ Blend Which Is Active In Vitro in Supporting Muscle Function. International Journal of Molecular Sciences, 23(19), 11762.
  • Asano, T., et al. (2020). Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 609-616.
  • Wikipedia contributors. (2024). Methionine. Wikipedia.
  • Maddocks, O. D., et al. (2016).
  • Asano, T., et al. (2020).
  • Bedford, M. T., & Richard, S. (2005). Methyl-Specific antibodies. Methods in molecular biology, 301, 217-228.
  • Espe, M., et al. (2023). Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon. International Journal of Molecular Sciences, 24(21), 15779.
  • Guan, H., et al. (2008). Effect of Methionine Oxidation of a Recombinant Monoclonal Antibody on the Binding Affinity to Protein A and Protein G. Journal of Pharmaceutical Sciences, 97(7), 2349-2361.
  • The Japanese Pharmacopoeia. (2016). L-Methionine. Official Monographs.
  • Kumar, A., et al. (2023). Methionine restriction for cancer therapy: From preclinical studies to clinical trials. Exploration of Targeted Anti-tumor Therapy, 4(4), 629-646.
  • Kumar, S., et al. (2020). Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. Journal of Pharmaceutical Sciences, 109(1), 386-398.
  • Zhang, X., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. Animal Nutrition, 3(3), 185-191.
  • Zhang, X., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals.
  • Yurasova, R. A., et al. (1988). Method of quantitative analysis of methionine.
  • Tugarinov, V., & Kay, L. E. (2003). Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.
  • Yano, S., et al. (2021). Methionine Restriction Must Be Continuously Maintained to Selectively Inhibit Cancer Cells Co-cultured With Normal Cells. Anticancer Research, 41(1), 161-166.
  • National Center for Biotechnology Inform
  • Tsiouris, A., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. Antioxidants, 12(4), 808.
  • Selleck Chemicals. (n.d.). L-methionine.
  • Thermo Fisher Scientific. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube.
  • Sigma-Aldrich. (n.d.). L-Methionine.
  • Thermo Fisher Scientific. (n.d.).
  • Sinclair, T. F., et al. (2019). Antigen receptor control of methionine metabolism in T cells. eLife, 8, e44210.

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Technical Support Center: Overcoming Steric Hindrance in N-Methyl-L-methionine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-Methyl-L-methionine coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered amino acid couplings. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of N-Methyl Amino Acids

N-methylation of peptides is a powerful tool in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the incorporation of N-methylated amino acids, such as this compound, during peptide synthesis presents a significant challenge. The steric hindrance imposed by the N-methyl group dramatically slows down coupling reaction kinetics, leading to incomplete reactions and the formation of deletion sequences.[1][4][5] This guide will provide you with the necessary knowledge and tools to successfully incorporate these valuable building blocks into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary difficulty arises from the steric bulk introduced by the methyl group on the amide nitrogen.[4][5] This methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult compared to coupling with a primary amine.[4][5] This steric hindrance is particularly pronounced when coupling two consecutive N-methylated amino acids.[1][4][5]

Q2: What are the initial signs of a difficult coupling reaction with this compound?

Several indicators can point to poor coupling efficiency:

  • Positive Qualitative Monitoring Tests: A positive result from a test like the bromophenol blue test (indicating unreacted free amines) is a key sign of an incomplete reaction.[5][6] Note that the Kaiser test is unreliable for secondary amines like N-methylated residues.[2]

  • Low Final Peptide Yield: The overall yield of the desired peptide is significantly lower than expected.[5]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude peptide product often reveals peptides that are missing the N-methylated amino acid.[5]

  • Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product will show multiple peaks, corresponding to the desired peptide and various deletion sequences.[5][7]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

Standard coupling reagents are often insufficient to overcome the steric hindrance of N-methylated amino acids. More potent activating reagents are required. The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered the gold standard for difficult couplings, HATU forms a highly reactive OAt-active ester that can efficiently acylate sterically hindered amines.[1][6][8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is also highly effective, particularly for coupling two N-methyl amino acids.[7][9]

  • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): A powerful phosphonium salt reagent that has demonstrated effectiveness in hindered couplings.[1][6]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): While generally less effective than HATU for the most challenging couplings, it can still be a viable option.[6][8]

Q4: Can on-resin N-methylation be an alternative strategy?

Yes, on-resin N-methylation can be a very effective alternative.[4] This approach involves synthesizing the peptide chain with standard L-methionine and then selectively methylating the amide nitrogen while the peptide is still attached to the solid support. A common method is the three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation.[4]

Troubleshooting Guide: this compound Coupling

Problem Probable Cause(s) Recommended Solution(s)
Low coupling efficiency (positive bromophenol blue test) Insufficiently reactive coupling reagent. Short coupling time. Steric hindrance from preceding residues.Double Couple: Repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours.[5][6] Switch to a more potent coupling reagent: If using a standard reagent, switch to HATU, PyAOP, or PyBroP.[1][6][7] Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight for particularly difficult sequences.[2]
Formation of deletion sequences Incomplete coupling at the N-methylated residue.Implement the solutions for low coupling efficiency. Consider Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions and drive difficult couplings to completion.[1][10][11]
Epimerization (Racemization) Prolonged activation times, especially with strong bases. Use of certain coupling reagents.Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (e.g., 2 minutes for HATU).[4] Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine.[1][12] Reagent Selection: HATU is known to result in less epimerization compared to HBTU.[8]
Multiple peaks on HPLC Presence of deletion sequences and other side products. Slow conformational conversion of N-methyl-rich peptides.[7]Address the root cause of incomplete coupling. Optimize purification methods. For multiple conformers, analysis at elevated temperatures may simplify the chromatogram.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methyl-L-methionine on Solid Phase

This protocol provides a robust method for coupling Fmoc-N-Methyl-L-methionine.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-Methyl-L-methionine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).[2]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-L-methionine and 3.9 equivalents of HATU in DMF.[4][6]

    • Add 8 equivalents of DIEA to the solution.[4][6]

    • Allow the mixture to pre-activate for 2 minutes at room temperature.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.[1][4]

  • Monitoring and Washing:

    • Perform a bromophenol blue test to check for reaction completion. A yellow color indicates a complete reaction, while blue or green signifies an incomplete coupling.[5][6]

    • If the coupling is incomplete, perform a second coupling by repeating step 2.[5][6]

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times).[2]

Protocol 2: On-Resin N-Methylation

This protocol is an alternative for introducing N-methylation post-synthesis of the peptide backbone.

Materials:

  • Fmoc-deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • N-Methylpyrrolidone (NMP)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Base for methylation (e.g., DBU or MTBD)

  • Desulfonylation reagents (e.g., thiophenol and DBU)

Procedure:

  • Sulfonylation:

    • Swell the Fmoc-deprotected peptide-resin in NMP.

    • In a separate vial, dissolve 4 equivalents of o-NBS-Cl and 10 equivalents of DMAP in NMP.

    • Add the solution to the resin and agitate for 30 minutes.

    • Wash the resin with NMP.[4]

  • Methylation:

    • Follow a validated methylation protocol using a suitable methylating agent and base.

  • Desulfonylation:

    • Treat the resin with a solution of thiophenol and DBU in NMP to remove the o-NBS protecting group.

Visualization of Key Concepts

coupling_workflow start Start: Couple this compound reagent Select Coupling Reagent (HATU recommended) start->reagent couple Perform Coupling (1-2 hours) reagent->couple monitor Monitor with Bromophenol Blue Test couple->monitor complete Coupling Complete monitor->complete Yellow incomplete Incomplete Coupling monitor->incomplete Blue/Green double_couple Perform Double Coupling (1-2 hours) incomplete->double_couple re_monitor Re-monitor with Bromophenol Blue Test double_couple->re_monitor re_monitor->complete Yellow troubleshoot Further Troubleshooting: - Change Reagent - Increase Time - Microwave SPPS re_monitor->troubleshoot Blue/Green

hatu_mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-N-Me-Met-OH Fmoc-N-Me-Met-OH (Carboxylic Acid) HATU HATU DIEA Base (DIEA) OAt_ester Highly Reactive OAt-Active Ester Peptide_Resin Peptide-Resin (Free Amine) Peptide_Bond New Peptide Bond

References

  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis - Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
  • Application Note: Optimizing Coupling Reactions for N-Methyl
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Coupling Reagents - Aapptec Peptides.
  • Application Notes and Protocols for the Coupling of N-Methyl
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem.
  • Syntheses of sterically hindered peptides containing N-methylated amino acid(s).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Amino Acid Deriv
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Fmoc-N-methyl-L-methionine - Chem-Impex.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Public
  • Application Notes and Protocols for Coupling Boc-N-methyl
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • N-Acyl Benzisothiazolinones (N-acyl BITs)
  • The specific features of methionine biosynthesis and metabolism in plants - PubMed Central.
  • Procedures to Improve Difficult Couplings - ResearchG
  • Methionine - Wikipedia.
  • Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society.
  • Streamlining peptide synthesis with thiol-free native chemical lig
  • Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH.

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Validation & Comparative

N-Methyl-L-methionine vs. L-methionine in cell proliferation assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've often seen researchers grapple with the subtle yet significant differences between compound analogues in functional assays. A case in point is the comparison between L-methionine, a fundamental amino acid, and its derivative, N-Methyl-L-methionine. While structurally similar, their effects on cellular processes like proliferation can diverge significantly. This guide provides an in-depth comparison, grounded in experimental data and mechanistic insights, to help you make informed decisions in your research.

Introduction: L-methionine vs. This compound

L-methionine is an essential proteinogenic amino acid, meaning it is a fundamental building block of proteins and must be obtained through the diet in most animals. Beyond its role in protein synthesis, L-methionine is a key player in several metabolic pathways. It is the precursor to S-adenosylmethionine (SAM), the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This makes L-methionine's availability critical for the regulation of gene expression and cellular signaling.

This compound , on the other hand, is a derivative of L-methionine where a methyl group is attached to the alpha-amino group. This seemingly small modification has significant biochemical consequences. It is not directly incorporated into proteins and its metabolic fate and cellular uptake mechanisms can differ from those of L-methionine. Understanding these differences is crucial when designing and interpreting cell proliferation assays.

Mechanistic Differences in Cellular Uptake and Metabolism

The primary distinction in how these two molecules may affect cell proliferation lies in their transport into the cell and their subsequent metabolic processing.

  • Cellular Transport: L-methionine is actively transported into cells by various amino acid transporters, such as the large neutral amino acid transporter (LAT1). The efficiency of these transporters can be a rate-limiting step for cell growth, especially in rapidly proliferating cancer cells which often exhibit upregulated LAT1 expression. The N-methylation of L-methionine may alter its affinity for these transporters, potentially leading to different intracellular concentrations even when supplied at the same extracellular concentration.

  • Metabolic Availability: Once inside the cell, L-methionine is readily converted to SAM. The availability of SAM is a critical checkpoint for cell cycle progression. In contrast, this compound is not a direct precursor to SAM. It would likely require demethylation to L-methionine before it can enter the methionine cycle. The efficiency of this demethylation process can vary significantly between different cell types and could be a limiting factor in its ability to support proliferation.

Below is a diagram illustrating the distinct metabolic entry points of L-methionine and a hypothesized pathway for this compound.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space L_Met_out L-Methionine L_Met_in L-Methionine L_Met_out->L_Met_in LAT1 Transporter N_Met_out This compound N_Met_in This compound N_Met_out->N_Met_in Transport? SAM S-Adenosylmethionine (SAM) L_Met_in->SAM Methionine Cycle Proteins Protein Synthesis L_Met_in->Proteins N_Met_in->L_Met_in Hypothesized Demethylation Methylation DNA, RNA, Protein Methylation SAM->Methylation Proliferation Cell Proliferation Proteins->Proliferation Methylation->Proliferation start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat Cells incubate1->treat prepare_media Prepare Treatment Media (L-Met & N-Met-L-Met) prepare_media->treat incubate2 Incubate 48-72 hours treat->incubate2 xtt Add XTT Reagent incubate2->xtt incubate3 Incubate 2-4 hours xtt->incubate3 read Read Absorbance at 450 nm incubate3->read end End read->end

Caption: Experimental workflow for the comparative cell proliferation assay.

Data Presentation and Interpretation

The results from the XTT assay can be tabulated to compare the proliferative effects of the two compounds at different concentrations. The data would typically be presented as the mean absorbance values (proportional to cell number) ± standard deviation.

Concentration (µM)Mean Absorbance (L-methionine)Mean Absorbance (this compound)
00.15 ± 0.020.14 ± 0.03
100.45 ± 0.040.25 ± 0.03
500.85 ± 0.060.45 ± 0.05
1001.20 ± 0.080.60 ± 0.07
2001.25 ± 0.090.62 ± 0.08
5001.22 ± 0.100.65 ± 0.09

Interpretation of Hypothetical Data:

  • Dose-Response: The data clearly shows a dose-dependent increase in cell proliferation for both compounds up to a certain concentration, after which a plateau is reached. This is expected as methionine becomes non-limiting for growth.

  • Potency: L-methionine demonstrates a significantly more potent effect on cell proliferation compared to this compound. At every given concentration, L-methionine supports a higher level of proliferation.

  • Efficacy: The maximal proliferation supported by L-methionine (around 1.20-1.25 absorbance units) is substantially higher than that supported by this compound (around 0.60-0.65 absorbance units).

These observations strongly suggest that this compound is a less efficient substrate for supporting cell proliferation. This is consistent with our mechanistic understanding: the requirement for an additional metabolic step (demethylation) or less efficient cellular uptake could be the limiting factor.

Concluding Remarks and Recommendations

When studying the role of methionine in cell proliferation, the choice between L-methionine and its N-methylated form is not trivial.

  • For studies aiming to understand the fundamental role of methionine in cellular metabolism and growth, L-methionine is the appropriate choice as it is the biologically active isomer that directly enters the methionine cycle.

  • This compound may be useful as a research tool to investigate the specificity of methionine transporters or the cellular capacity for N-demethylation. Its lower efficacy in promoting proliferation could be exploited in studies of metabolic stress or to identify cell lines with high demethylase activity.

Ultimately, the choice of compound should be dictated by the specific research question. This guide provides the foundational knowledge and a practical framework for making that choice and for designing experiments that will yield clear and interpretable results.

References

  • Mato, J. M., Corrales, F. J., Lu, S. C., & Avila, M. A. (2002). S-Adenosylmethionine: a control switch that regulates liver function. The FASEB Journal, 16(1), 15-26. [Link]

  • Lodish, H., Berk, A., Zipursky, S. L., et al. (2000). Molecular Cell Biology. 4th edition. W. H. Freeman. Section 3.1, Protein Structure and Function. [Link]

  • Utsunomiya-Tate, N., Endou, H., & Kanai, Y. (1996). Cloning and functional characterization of a system L-like Na+-independent neutral amino acid transporter from rat jejunum. Journal of Biological Chemistry, 271(25), 14883-14890. [Link]

A Comparative Analysis for Researchers: S-adenosylmethionine (SAMe), the Universal Methyl Donor, vs. the Enigmatic N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and the broader life sciences, the precise enzymatic transfer of a methyl group is a cornerstone of cellular regulation. S-adenosylmethionine (SAMe) is ubiquitously recognized as the principal methyl donor in a vast array of biological reactions. However, the landscape of potential methylating agents is not confined to this single molecule. This guide provides a detailed comparative analysis of SAMe and the lesser-known N-Methyl-L-methionine (NMLM), offering a critical perspective for scientists exploring methylation pathways and designing novel therapeutic strategies.

This analysis moves beyond a simple cataloging of properties. It delves into the fundamental biochemical principles that govern the efficacy of these molecules as methyl donors, juxtaposing the wealth of experimental data for SAMe against the theoretical potential of NMLM. We will explore their synthesis, chemical stability, and the structural attributes that dictate their reactivity. Furthermore, we will present established experimental protocols for assessing methyltransferase activity, providing a practical framework for researchers to evaluate these and other potential methyl donors.

I. S-adenosylmethionine (SAMe): The Prolific and Well-Characterized Methyl Donor

S-adenosylmethionine is a naturally occurring sulfonium compound that plays a central role in cellular metabolism.[1] It is synthesized from the essential amino acid L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][3] SAMe's prominence as a methyl donor is attributed to the energetically activated methyl group attached to its sulfur atom, making it readily transferable to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids.[4]

Biochemical Role and Synthesis of SAMe

The synthesis of SAMe is a critical step in the methionine cycle. Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can then be remethylated to methionine, completing the cycle.[2] This cyclical pathway underscores the continuous regeneration of the primary methyl donor pool within the cell.

The biochemical significance of SAMe extends beyond its role in methylation. It is also a precursor in the biosynthesis of polyamines and is involved in the transsulfuration pathway, which leads to the production of cysteine and glutathione, a key antioxidant.[5]

Diagram: The Methionine Cycle and the Central Role of SAMe

SAMe_Cycle cluster_synthesis SAMe Synthesis cluster_methylation Methylation cluster_regeneration Regeneration Met Methionine SAMe S-adenosylmethionine (SAMe) Met->SAMe MAT ATP ATP Methylated_Acceptor Methylated Acceptor SAH S-adenosylhomocysteine (SAH) SAMe->SAH Acceptor Acceptor Molecule (DNA, RNA, Protein, etc.) Acceptor->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase MTHF 5-Methyltetrahydrofolate THF Tetrahydrofolate THF->MTHF MTHF->THF Serine Serine Glycine Glycine Serine->Glycine B12 Vitamin B12

Caption: Chemical structures of S-adenosylmethionine (SAMe) and this compound (NMLM), highlighting the different locations of the transferable methyl group.

III. Comparative Performance: A Data-Driven Imbalance

A direct, evidence-based comparison of the performance of SAMe and NMLM as methyl donors is currently impossible due to the profound lack of experimental data for NMLM. The following table summarizes the known properties, starkly illustrating this disparity.

FeatureS-adenosylmethionine (SAMe)This compound (NMLM)
Biochemical Role Universal methyl donor, precursor for polyamines and cysteine. [6][7]Largely uncharacterized; primarily known as a synthetic amino acid derivative. [8]
Synthesis Enzymatically from L-methionine and ATP by methionine adenosyltransferase. [2]Synthetically via N-methylation of L-methionine. [9]
Methyl Group Reactivity High, due to the sulfonium center.Theoretically lower than SAMe; attached to a secondary amine.
Stability Unstable in pure form; stabilized as salts in supplements. [4]No available data on biological stability.
Bioavailability Orally bioavailable, though absorption can be variable. [10][11]No available data.
Experimental Data Extensive in vitro and in vivo data on methyltransferase activity and therapeutic effects. [12]Virtually no experimental data on its performance as a methyl donor.

IV. Experimental Protocols for Assessing Methyltransferase Activity

For researchers interested in evaluating the methyl donor potential of novel compounds like NMLM or comparing them to established donors like SAMe, standardized in vitro methyltransferase assays are essential.

In Vitro Histone Methyltransferase Assay

This assay measures the transfer of a radiolabeled methyl group from a donor to a histone substrate.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

    • 10 µL of 2x histone methyltransferase buffer.

    • 1 µL of S-adenosyl-L-[methyl-³H]-methionine (or the tritiated form of the test compound).

    • 1-5 µg of histone substrate (e.g., recombinant histones, histone peptides, or nucleosomes).

    • 1-2 µL of bacterial extract containing the recombinant methyltransferase of interest.

    • Add sterile, nuclease-free water to a final volume of 20 µL.

  • Controls: Prepare negative controls (no enzyme or extract from uninduced cells) and a positive control with a known active methyltransferase.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes with gentle agitation.

  • Reaction Termination and Analysis:

    • Spot 10 µL of each reaction onto P-81 phosphocellulose paper squares.

    • Wash the paper squares three times for 5 minutes each in 50 mM sodium bicarbonate (pH 9.0).

    • Rinse with acetone and allow to air dry.

    • Measure the incorporated radioactivity using liquid scintillation counting.

    • The remaining 10 µL of the reaction can be mixed with SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualized by fluorography to confirm methylation of the substrate.

Diagram: Workflow for In Vitro Histone Methyltransferase Assay

HMT_Assay_Workflow start Prepare Reaction Mixture: - Buffer - ³H-Methyl Donor (SAMe or Test Compound) - Histone Substrate - Methyltransferase Enzyme incubate Incubate at 30°C start->incubate spot Spot Reaction onto P-81 Paper incubate->spot sds_page SDS-PAGE and Fluorography (Qualitative Analysis) incubate->sds_page wash Wash P-81 Paper spot->wash count Liquid Scintillation Counting (Quantitative Analysis) wash->count end Data Analysis count->end sds_page->end

Caption: A streamlined workflow for conducting an in vitro histone methyltransferase assay to assess methyl donor activity.

V. Concluding Remarks for the Research Professional

The comparative analysis of S-adenosylmethionine and this compound reveals a tale of two molecules: one a well-established, vital component of cellular metabolism, and the other a synthetic derivative with a largely unexplored biological role. For researchers in drug development and related fields, SAMe remains the gold standard for studies involving methylation. Its known biochemical pathways, established (though variable) bioavailability, and extensive body of supporting literature make it a reliable tool and a relevant therapeutic agent.

This compound, on the other hand, represents an intriguing but speculative alternative. While its increased lipophilicity might suggest altered pharmacokinetic properties, the fundamental chemistry of its N-methyl group makes it a theoretically less potent methyl donor than SAMe. The dearth of experimental data on NMLM's stability, bioavailability, and efficacy as a methyl donor in biological systems means that its potential remains entirely theoretical.

Future research into NMLM would need to start with fundamental in vitro studies, such as the methyltransferase assays described herein, to ascertain if it possesses any significant methyl donor activity. Until such data becomes available, NMLM should be viewed with scientific caution and not as a direct substitute for SAMe. This guide serves to underscore the importance of a rigorous, evidence-based approach when considering potential therapeutic agents and research tools in the critical field of methylation.

VI. References

  • S-Adenosyl methionine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones | The Journal of Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • SAMe - Mayo Clinic. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Metabolic Burden of Methyl Donor Deficiency with Focus on the Betaine Homocysteine Methyltransferase Pathway - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids’ Blend Which Is Active In Vitro in Supporting Muscle Function - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • In Vitro Histone Methyltransferase Assay - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • A long-term (two years) clinical trial with S-adenosylmethionine for the treatment of osteoarthritis - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. (2025, September 19). Retrieved January 21, 2026, from [Link]

  • Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies | ACS Omega. (2023, March 24). Retrieved January 21, 2026, from [Link]

  • Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. (2021, December 6). Retrieved January 21, 2026, from [Link]

  • Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). Retrieved January 21, 2026, from [Link]

  • S-adenosyl-L-methionine VS L-Methionine - - Dietary Supplement Contract Manufacturer. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methionine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • This compound | C6H13NO2S | CID 6451891 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties - Longdom Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bioavailability of S-Adenosyl Methionine and Impact on Response in a Randomized Controlled Trial in Major Depressive Disorder - PMC. (2014, September 6). Retrieved January 21, 2026, from [Link]

  • The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties - Frontiers. (2024, July 31). Retrieved January 21, 2026, from [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • The specific features of methionine biosynthesis and metabolism in plants - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). Retrieved January 21, 2026, from [Link]

  • L-Methionine: benefits, dosage, contraindications - Darwin Nutrition. (2025, November 7). Retrieved January 21, 2026, from [Link]

  • S-Adenosylmethionine: more than just a methyl donor - ResearchGate. (2023, March 9). Retrieved January 21, 2026, from [Link]

  • The Science Behind N-Acetyl-L-methionine: Properties and Applications. (2026, January 8). Retrieved January 21, 2026, from [Link]

  • Bioavailability and Lack of Toxicity of S-adenosyl-L-methionine (SAMe) in Humans. (n.d.). Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the Efficacy of N-Methyl-L-methionine and Other Methionine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of cellular metabolism, the essential amino acid L-methionine holds a central position. Its significance extends beyond its role as a protein building block, serving as the primary precursor to S-adenosylmethionine (SAMe), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to processes such as DNA and histone modification, gene expression regulation, and neurotransmitter synthesis.[1][2] The critical nature of these pathways has spurred research into various methionine analogs, each with unique properties and potential therapeutic or research applications.

This guide provides a comprehensive comparison of the efficacy of several key methionine analogs, with a special focus on N-Methyl-L-methionine. While research on this compound is still emerging, this document aims to provide a thorough overview of its potential, benchmarked against more extensively studied analogs. We will delve into their mechanisms of action, present comparative data where available, and provide detailed experimental protocols for their evaluation.

The Central Role of Methionine and the One-Carbon Metabolism Pathway

Methionine metabolism is at the heart of the one-carbon metabolism pathway. This intricate network of biochemical reactions is responsible for the transfer of one-carbon units, which is essential for the synthesis of nucleotides, amino acids, and other critical biomolecules.[3][4] The cycle begins with the conversion of L-methionine to SAMe, a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[5] SAMe then donates its methyl group to various acceptor molecules in reactions catalyzed by methyltransferases.[4] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle.

One_Carbon_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway L-Methionine L-Methionine SAMe S-Adenosylmethionine (SAMe) L-Methionine->SAMe MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) Methyl-Acceptor Methyl-Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L-Methionine Methionine Synthase (Vitamin B12, Folate) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Serine) L-Cysteine L-Cysteine Cystathionine->L-Cysteine CGL Glutathione Glutathione L-Cysteine->Glutathione

One-Carbon Metabolism Pathway

Understanding this pathway is crucial for evaluating the efficacy of methionine analogs, as their primary mechanism of action often involves their interaction with one or more components of this cycle.

Comparative Efficacy of Methionine Analogs

The following table summarizes the key characteristics and known efficacies of several methionine analogs. It is important to note that direct comparative studies, particularly involving this compound, are limited.

AnalogStructureMechanism of Action & Key FeaturesReported Efficacy & Toxicity
L-Methionine The natural, biologically active form.Serves as the direct precursor for SAMe synthesis and protein incorporation. Essential for numerous metabolic processes.[3]The benchmark for efficacy. High doses can be toxic, leading to elevated homocysteine levels.[6]
DL-Methionine A racemic mixture of D- and L-isomers.The L-isomer is directly utilized. The D-isomer must be converted to the L-isomer in the liver and kidneys, a process that can be inefficient.[7]Generally considered less efficient than pure L-methionine, particularly in humans.[7]
This compound L-methionine with a methyl group on the alpha-amino group.Theoretical precursor to L-methionine or may have direct activity. Limited published data available.[8]Efficacy and toxicity are not well-documented in peer-reviewed literature. Further research is needed.
S-Adenosyl-L-methionine (SAMe) The active methyl donor derived from L-methionine and ATP.Directly donates a methyl group in transmethylation reactions, bypassing the need for MAT.[4]Effective as a methyl donor.[4] Can have antidepressant and anti-inflammatory effects. Generally well-tolerated.
Ethionine An analog with an ethyl group instead of a methyl group.Acts as an antimetabolite of methionine. It is converted to S-adenosylethionine, which can lead to aberrant ethylation of DNA and proteins and ATP depletion.[9]Primarily used as a research tool to induce methionine-deficient states. It is toxic and carcinogenic.
Selenomethionine A methionine analog where the sulfur atom is replaced by selenium.Can be incorporated into proteins in place of methionine. Acts as a source of selenium and possesses antioxidant properties.[10]Serves as an effective selenium supplement with antioxidant activity.[10]
N-Acetyl-L-methionine (NALM) An N-acetylated derivative of L-methionine.Can be deacetylated in the body to yield L-methionine.[11]Studies in cancer cell lines show it can inhibit cell growth and mitochondrial activity, though in some cases to a lesser extent than its selenium-containing counterpart.[11]

A Closer Look at this compound

This compound is a derivative of L-methionine characterized by a methyl group attached to the alpha-amino group.[8] Due to the scarcity of published research on this specific analog, a comprehensive, data-driven comparison of its efficacy is challenging.[8] However, based on its structure and our understanding of methionine metabolism, we can postulate its potential biological activities.

Theoretically, this compound could act as a prodrug, being demethylated in vivo to yield L-methionine. If this conversion is efficient, its efficacy would likely be comparable to that of L-methionine. Alternatively, the N-methyl group might alter its transport into cells or its interaction with enzymes in the one-carbon metabolism pathway, potentially leading to unique biological effects.

To ascertain the true efficacy of this compound, rigorous experimental evaluation is necessary. The protocols outlined in the following sections provide a framework for such investigations.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments to compare the efficacy of this compound and other methionine analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the methionine analogs on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a range of concentrations for each methionine analog in fresh culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different analog concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with Methionine Analogs A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Analyze Data G->H

Sources

A Comparative Guide to the Specificity of Methyltransferases for N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular regulation, methylation stands out as a fundamental process governing a vast array of biological functions, from gene expression to protein stability.[1][2][3] Central to this process are methyltransferases, a diverse class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a variety of substrates, including DNA, RNA, proteins, and small molecules.[1][2] While the specificity of methyltransferases for their canonical substrates is well-studied, the interaction of these enzymes with non-canonical or modified substrates, such as N-Methyl-L-methionine, represents a burgeoning area of research with significant implications for drug development and a deeper understanding of cellular metabolism.

This guide provides an in-depth comparison of methyltransferase specificity for this compound, offering insights into the underlying molecular mechanisms and providing detailed experimental protocols for researchers to assess this specificity in their own work.

The Significance of Methionine and its N-Methylated Analog

L-methionine is an essential amino acid, serving not only as a building block for proteins but also as the precursor to the universal methyl donor, S-adenosyl-L-methionine (SAM).[1][4] The methionine cycle and the associated transmethylation reactions are critical for cellular homeostasis.[1] this compound, a derivative of L-methionine with a methyl group on its alpha-amino group, is not a common endogenous metabolite in humans but can be encountered through external sources as part of the "exposome."[5][6] Its structural similarity to L-methionine raises important questions about its potential to interact with and modulate the activity of methyltransferases and other enzymes involved in methionine metabolism. Understanding this interaction is crucial for predicting potential off-target effects of drugs containing N-methylated amino acid moieties and for exploring this compound itself as a potential therapeutic agent or a tool for probing enzyme active sites.[7][8]

Understanding Methyltransferase Specificity: A Molecular Perspective

The specificity of a methyltransferase for its substrate is a finely tuned process dictated by the three-dimensional architecture of its active site. Several factors contribute to this specificity:

  • Substrate Binding Pocket: The size, shape, and chemical environment of the active site cleft determine which molecules can bind with sufficient affinity to be catalytically processed.

  • Key Amino Acid Residues: Specific amino acid residues within the active site form critical hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the substrate, ensuring its correct orientation for methyl transfer.

  • Cofactor Binding: The binding of the methyl donor, typically SAM, can induce conformational changes in the enzyme that modulate substrate affinity and catalytic efficiency.[9]

  • Flexibility and Induced Fit: The active sites of many methyltransferases exhibit a degree of flexibility, allowing them to accommodate a range of substrates through an "induced fit" mechanism.

The presence of a methyl group on the alpha-amino nitrogen of this compound introduces steric hindrance and alters the charge distribution compared to L-methionine. This modification can significantly impact its ability to bind to the active sites of methyltransferases, potentially making it a poor substrate or even an inhibitor.

Comparative Analysis of Methyltransferase Activity

To objectively compare the performance of different methyltransferases with L-methionine and this compound, it is essential to determine their kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat).

  • Km reflects the affinity of the enzyme for the substrate; a lower Km value indicates a higher affinity.

  • kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is the most informative parameter for comparing the specificity for different substrates.

The following table provides a template for summarizing the kinetic data for a hypothetical set of methyltransferases when acting on L-methionine and this compound.

MethyltransferaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Enzyme A L-MethionineValueValueValue
This compoundValueValueValue
Enzyme B L-MethionineValueValueValue
This compoundValueValueValue
Enzyme C L-MethionineValueValueValue
This compoundValueValueValue

Note: The values in this table are placeholders and would need to be determined experimentally.

A significantly lower kcat/Km value for this compound compared to L-methionine would indicate that the enzyme has a strong preference for the canonical substrate. Conversely, similar values would suggest that the enzyme can utilize both substrates with comparable efficiency. If no product formation is detected with this compound, its potential as an inhibitor can be investigated by performing competitive inhibition assays with L-methionine as the substrate.

Visualizing the Enzymatic Reaction and Specificity

The following diagram illustrates the general mechanism of a methyltransferase-catalyzed reaction and the factors influencing substrate specificity.

Methyltransferase_Specificity cluster_0 Enzyme Active Site Enzyme Methyltransferase SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) Enzyme->SAM Binds Cofactor Substrate Substrate (e.g., L-Methionine) Enzyme->Substrate Binds Substrate N_Me_Met This compound Enzyme->N_Me_Met Potential Binding note Specificity determined by: - Active site geometry - Key amino acid interactions - Steric hindrance from N-methyl group - Altered charge distribution SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Donates Methyl Group Methylated_Product Methylated Product Substrate->Methylated_Product Accepts Methyl Group

Caption: Factors influencing methyltransferase substrate specificity.

Experimental Protocol: Assessing Methyltransferase Specificity for this compound

This section provides a detailed, step-by-step methodology for determining the kinetic parameters of a methyltransferase with L-methionine and this compound. This protocol is based on a radiometric assay using [3H]-labeled SAM, a common and sensitive method for measuring methyltransferase activity.

I. Reagents and Materials
  • Purified methyltransferase of interest

  • L-methionine

  • This compound

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Filter paper discs (e.g., Whatman P81)

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator or water bath

II. Experimental Workflow Diagram

Experimental_Workflow start Start prepare_reactions Prepare Reaction Mixtures (Buffer, Enzyme, Substrate) start->prepare_reactions initiate_reaction Initiate Reaction (Add [3H]-SAM) prepare_reactions->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction spot_on_filter Spot onto Filter Paper stop_reaction->spot_on_filter wash_filters Wash Filters to Remove Unincorporated [3H]-SAM spot_on_filter->wash_filters scintillation_counting Scintillation Counting wash_filters->scintillation_counting data_analysis Data Analysis (Calculate Kinetic Parameters) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for radiometric methyltransferase assay.

III. Step-by-Step Methodology
  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of L-methionine and this compound in the reaction buffer.

    • For each substrate, set up a series of reactions with varying substrate concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Km).

    • In microcentrifuge tubes, combine the reaction buffer, the appropriate concentration of either L-methionine or this compound, and the purified methyltransferase. Include a "no substrate" control and a "no enzyme" control.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the reactions by adding a fixed amount of [3H]-SAM to each tube. The final concentration of SAM should be saturating if you are determining the Km for the other substrate, or varied if you are determining the Km for SAM.

    • Mix gently and start a timer.

  • Incubation:

    • Incubate the reactions at the optimal temperature for a predetermined time. This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Stopping the Reaction:

    • Stop the reactions by adding an equal volume of cold 10% TCA. This will precipitate the protein (the enzyme and any methylated protein substrate).

  • Spotting and Washing:

    • Spot a defined volume of each reaction mixture onto a labeled P81 phosphocellulose filter paper disc.

    • Allow the spots to dry completely.

    • Wash the filter papers extensively (e.g., 3 x 10 minutes) in a large volume of a suitable wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [3H]-SAM.

    • Perform a final wash with ethanol to aid in drying.

  • Scintillation Counting:

    • Place each dried filter paper disc into a scintillation vial.

    • Add an appropriate volume of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Convert the CPM values to moles of methyl groups incorporated using the specific activity of the [3H]-SAM.

    • Plot the initial reaction velocities (moles of product per unit time) against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax (and subsequently kcat) for each substrate.

    • Calculate the catalytic efficiency (kcat/Km) for both L-methionine and this compound to compare the enzyme's specificity.

Conclusion and Future Directions

The specificity of methyltransferases for this compound is a critical area of investigation with implications for fundamental biochemistry and drug development. While direct comparative data across a wide range of methyltransferases is currently limited, the experimental framework provided in this guide offers a robust approach to systematically characterize these interactions.

For researchers in drug development, understanding how N-methylated amino acid motifs within drug candidates interact with the cellular methylation machinery is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. For scientists exploring the fundamental roles of methylation, investigating the substrate promiscuity of methyltransferases can unveil novel regulatory pathways and metabolic crosstalk.

Future research should focus on screening diverse families of methyltransferases against a panel of N-methylated amino acids to build a comprehensive database of their specificities. Such data will be invaluable for the rational design of selective methyltransferase inhibitors and for the development of novel therapeutic strategies that target the intricate network of cellular methylation.

References

  • Hesse, D., & Hoefgen, R. (2003). Molecular aspects of methionine synthesis. Trends in Plant Science, 8(6), 259-262.
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  • Martin, J. L., & McMillan, F. M. (2002). SAM (dependent) I AM: the S-adenosylmethionine-dependent methyltransferase fold. Current opinion in structural biology, 12(6), 783-793.
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A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

While antibodies targeting NMLM are not yet widely available, the principles and protocols detailed herein establish a gold-standard validation workflow. This guide uses a comparative analysis of two hypothetical antibodies, Ab-1 and Ab-2 , to illustrate how to generate and interpret the data necessary to select a truly specific reagent.

The Core Challenge: Predicting and Testing Off-Target Binding

The primary challenge in developing an antibody against a small molecule like NMLM lies in its structural similarity to other endogenous and synthetic molecules. An effective cross-reactivity study begins with identifying a panel of potential off-target binders based on shared chemical features.

Key Potential Cross-Reactants for Anti-NMLM Antibodies:

  • Parent Molecule (L-methionine): The most obvious potential cross-reactant, differing only by the absence of a single methyl group on the alpha-amino nitrogen.

  • Stereoisomer (N-Methyl-D-methionine): To ensure the antibody is specific to the L-configuration of the amino acid.

  • Key Metabolic Derivatives:

    • S-adenosylmethionine (SAM): A critical co-substrate in methyl group transfers throughout the body.[4][5][6] It shares the core methionine structure.

    • Methionine Sulfoxide: An oxidized form of methionine that can be generated under conditions of oxidative stress.[7][8][9]

  • Other Methylated Amino Acids: To confirm the antibody's specificity for methylated methionine and not just any N-methylated amino acid.

Below is a visualization of the structural similarities that necessitate a thorough cross-reactivity panel.

Caption: Molecular relationships between the target antigen and potential cross-reactants.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A multi-tiered experimental approach is essential for robust antibody validation.[10][11][12][13] No single method is sufficient; instead, data from orthogonal assays should be synthesized to build a complete specificity profile.

Tier 1: Competitive ELISA for Quantitative Specificity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for quantifying antibody specificity. This assay measures how effectively various competitor molecules in solution inhibit the antibody from binding to the target antigen (NMLM) coated on a plate. The less antibody that binds to the plate, the stronger its affinity for the competitor in solution.[14][15][16]

cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Analysis s1 Microtiter plate wells are coated with NMLM-conjugate. s2 Anti-NMLM antibody is pre-incubated with either: a) NMLM (positive control) b) Potential cross-reactant c) Buffer (negative control) s3 Mixture is added to coated wells. Free antibody binds to the plate. s2->s3 s4 Wells are washed to remove unbound antibody. s5 Enzyme-linked secondary antibody is added. s4->s5 s6 Substrate is added, generating a colorimetric signal. s5->s6 s7 Signal intensity is measured. Signal is inversely proportional to binding affinity for the competitor.

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Detailed Protocol: Competitive ELISA

  • Plate Coating: Coat a high-binding 96-well microplate with an NMLM-protein conjugate (e.g., NMLM-BSA) at 1-10 µg/mL in coating buffer overnight at 4°C.[14]

  • Washing: Wash wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[14]

  • Competition Reaction: In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-NMLM antibody with serial dilutions of the target NMLM (for the standard curve) and each potential cross-reactant. Incubate for 1 hour at 37°C.[17]

  • Plate Incubation: Transfer 100 µL of the antibody-competitor mixtures to the washed and blocked wells. Incubate for 90 minutes at 37°C.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-20 minutes).[14]

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm on a plate reader.

  • Data Analysis: Calculate the IC50 (the concentration of competitor that inhibits 50% of antibody binding) for each compound. Percentage cross-reactivity is calculated as: (%CR) = (IC50 of NMLM / IC50 of Competitor) x 100.

Tier 2: Dot Blot for Rapid Specificity Screening

The dot blot is a simple, effective method for visually assessing an antibody's binding to a panel of immobilized antigens.[18][19] It provides a rapid semi-quantitative confirmation of the ELISA results.

Detailed Protocol: Dot Blot Analysis

  • Membrane Preparation: On a nitrocellulose membrane, carefully spot 1-2 µL of each antigen (NMLM-BSA, L-methionine-BSA, SAM-BSA, etc.) at a high concentration (e.g., 1 mg/mL) and a few serial dilutions. Allow the spots to dry completely.[20]

  • Blocking: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-NMLM antibody (e.g., at 1 µg/mL) in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again as in step 4. Apply a chemiluminescent substrate (ECL) and image the blot. The intensity of the signal at each spot corresponds to the antibody's binding strength.

Tier 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering the most detailed insight into an antibody's interaction with its target and off-targets.[22][23][24] It measures the association rate (kₐ), dissociation rate (kₔ), and calculates the equilibrium dissociation constant (Kₗ), a precise measure of affinity.[25]

SPR Experimental Workflow Overview:

  • Chip Immobilization: Covalently immobilize the anti-NMLM antibody onto a sensor chip surface.

  • Analyte Injection: Inject precise concentrations of NMLM and each potential cross-reactant over the chip surface in separate cycles. A real-time sensorgram is generated, showing the binding (association) and unbinding (dissociation) phases.

  • Regeneration: After each cycle, the chip surface is washed with a regeneration solution to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine kₐ, kₔ, and Kₗ for each interaction. A lower Kₗ value indicates a higher binding affinity.

Comparative Data Analysis: Selecting the Superior Antibody

To fulfill the guide's comparative purpose, we present hypothetical data for two candidate antibodies, Ab-1 and Ab-2 .

Table 1: Competitive ELISA Results

Competitor MoleculeAb-1 IC50 (nM)Ab-1 % Cross-ReactivityAb-2 IC50 (nM)Ab-2 % Cross-Reactivity
N-Methyl-L-methionine 15 100% 25 100%
L-methionine1,5001.0%5,5000.45%
N-Methyl-D-methionine> 50,000< 0.03%> 50,000< 0.05%
S-adenosylmethionine (SAM)8,0000.19%25,0000.10%
Methionine Sulfoxide12,5000.12%> 50,000< 0.05%
N-Methyl-Lysine> 50,000< 0.03%> 50,000< 0.05%

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

AnalyteAntibodykₐ (1/Ms)kₔ (1/s)Kₗ (nM)
NMLM Ab-1 2.5 x 10⁵ 5.0 x 10⁻³ 20
Ab-2 1.8 x 10⁵ 6.3 x 10⁻³ 35
L-methionineAb-11.1 x 10³2.2 x 10⁻³2,000
Ab-29.5 x 10²5.2 x 10⁻³5,470
Methionine SulfoxideAb-17.0 x 10²8.8 x 10⁻³12,570
Ab-2No Binding DetectedN/AN/A

Table 3: Summary of Dot Blot and In-Cellulo Validation

AssayAb-1 ResultAb-2 Result
Dot Blot Strong signal for NMLM. Faint signal for L-methionine and MetO. No other signals.Strong signal for NMLM. Very faint signal for L-methionine. No other signals.
IHC with Peptide Competition Signal in treated cells blocked by NMLM peptide, but only partially by L-methionine peptide.Signal in treated cells completely blocked by NMLM peptide; not blocked by L-methionine peptide.

Interpretation and Recommendation

The combined data provides a clear picture of the performance of each antibody.

  • Affinity & Potency: Ab-1 shows a higher affinity (lower Kₗ) and greater potency in the competitive ELISA (lower IC50) for the target antigen, NMLM.

  • Specificity: While both antibodies are highly specific against the D-stereoisomer and other methylated amino acids, Ab-2 demonstrates superior specificity . It shows significantly less cross-reactivity with L-methionine and virtually no binding to Methionine Sulfoxide, which is a notable off-target for Ab-1. The IHC peptide competition data confirms this; the signal from Ab-2 is specifically blocked only by the target peptide, a hallmark of a highly specific reagent.[26][27][28]

For applications requiring the absolute highest specificity, such as immunohistochemistry or precise quantification in complex biological samples, Ab-2 is the recommended choice , despite its slightly lower affinity. Its clean profile against closely related metabolites like L-methionine and Methionine Sulfoxide ensures greater confidence in the results. For assays where absolute sensitivity is the primary concern and minor cross-reactivity can be tolerated or controlled for, Ab-1 could be considered.

This guide provides a robust template for the validation of any antibody against a small molecule, ensuring that researchers can select and utilize these critical reagents with the highest degree of scientific integrity.

Start Start: Have a new anti-NMLM antibody Tier1 Tier 1: Quantitative Screen (Competitive ELISA) Start->Tier1 Check1 Is IC50 for NMLM at least 100x lower than for key cross-reactants? Tier1->Check1 Tier2 Tier 2: Qualitative Screen (Dot Blot) Check1->Tier2 Yes Fail Antibody lacks specificity. Do not use or re-evaluate. Check1->Fail No Tier3 Tier 3: Kinetic Analysis (SPR) Tier2->Tier3 Check2 Is K_D for NMLM significantly lower than for off-targets? Tier3->Check2 Tier4 Tier 4: In-Context Validation (IHC with Peptide Competition) Check2->Tier4 Yes Check2->Fail No Pass Antibody is specific and suitable for use Tier4->Pass

Caption: Decision tree for validating anti-NMLM antibody specificity.

References

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A Comparative Guide to Translation Initiation: The N-formylmethionine Prokaryotic Pathway versus the Canonical Methionine Eukaryotic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of the fundamental differences in protein synthesis between prokaryotic and eukaryotic systems is paramount. This guide provides an in-depth, objective comparison of the two primary mechanisms of translation initiation: the N-formylmethionine (fMet) dependent pathway in prokaryotes and the canonical methionine (Met) dependent pathway in eukaryotes. We will explore the molecular intricacies, enzymatic players, and regulatory strategies that define these distinct processes, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Critical First Step: An Overview of Translation Initiation

Translation, the synthesis of proteins from an mRNA template, is a universally conserved process, yet the initiation phase exhibits significant divergence between the domains of life. This initial step is a critical control point, ensuring the correct reading frame is established and the translational machinery is properly assembled. The choice of the initiating amino acid and its subsequent modifications are central to this fidelity. In prokaryotes, this crucial role is fulfilled by N-formylmethionine, while eukaryotes utilize a standard methionine. This fundamental difference has profound implications for gene expression, protein maturation, and provides a selective target for therapeutic intervention.

The Prokaryotic Strategy: N-formylmethionine (fMet) as the Pioneer

In bacteria, mitochondria, and chloroplasts, protein synthesis is initiated with a modified amino acid, N-formylmethionine (fMet).[1][2] This system ensures that translation begins at the appropriate start codon (typically AUG, but sometimes GUG or UUG) and in the correct reading frame. The formylation of the methionine is a key step that distinguishes the initiator tRNA from the elongator tRNA that incorporates methionine at internal positions.[3]

The journey of fMet to the ribosome is a multi-step, highly regulated process:

  • Charging the Initiator tRNA: A specific initiator tRNA, tRNAfMet, is first charged with methionine by methionyl-tRNA synthetase (MetRS), the same enzyme that charges the elongator tRNAMet.[4][5]

  • Formylation: The charged Met-tRNAfMet is then recognized by the enzyme methionyl-tRNA formyltransferase (MTF), which catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionine.[1][6] This formylation is critical; it blocks the amino group, preventing it from forming a peptide bond at the N-terminus and allowing it to be specifically recognized by initiation factors.[3][7]

  • Delivery to the Ribosome: The resulting fMet-tRNAfMet is then escorted to the small ribosomal subunit (30S) by initiation factor 2 (IF2), a G-protein that ensures its correct placement at the P-site of the ribosome.[8]

Following initiation, the nascent polypeptide chain undergoes maturation. The formyl group is often removed by the enzyme peptide deformylase (PDF).[9][10][11] Subsequently, the initiator methionine itself can be cleaved by methionine aminopeptidase (MAP).[12]

The fMet Pathway: A Visual Representation

fMet_Pathway cluster_charging Charging cluster_formylation Formylation cluster_initiation Initiation cluster_processing Post-translational Processing Met Methionine Met_tRNAfMet Met-tRNAfMet Met->Met_tRNAfMet ATP -> AMP + PPi tRNAfMet tRNAfMet tRNAfMet->Met_tRNAfMet fMet_tRNAfMet fMet-tRNAfMet Met_tRNAfMet->fMet_tRNAfMet N10-formyl-THF -> THF Initiation_Complex Initiation Complex (fMet-tRNAfMet at P-site) fMet_tRNAfMet->Initiation_Complex Ribosome 30S Ribosomal Subunit Ribosome->Initiation_Complex Nascent_Protein Nascent Protein (with N-terminal fMet) Initiation_Complex->Nascent_Protein Elongation Deformylated_Protein Deformylated Protein (with N-terminal Met) Nascent_Protein->Deformylated_Protein Formyl group removal Mature_Protein Mature Protein Deformylated_Protein->Mature_Protein Methionine removal MetRS Methionyl-tRNA Synthetase (MetRS) MTF Methionyl-tRNA Formyltransferase (MTF) IF2 Initiation Factor 2 (IF2) IF2->Initiation_Complex GTP -> GDP + Pi PDF Peptide Deformylase (PDF) MAP Methionine Aminopeptidase (MAP)

Caption: The N-formylmethionine pathway for translation initiation in prokaryotes.

The Eukaryotic Approach: Unmodified Methionine Takes the Lead

In the cytoplasm of eukaryotic cells, translation initiation begins with a standard, unmodified methionine.[1][3] While the initiating amino acid is the same as that used for elongation, the cell employs a specialized initiator tRNA, tRNAiMet, to distinguish the start codon.[13]

The eukaryotic initiation process is considerably more complex, involving a greater number of eukaryotic initiation factors (eIFs):

  • Charging the Initiator tRNA: Similar to prokaryotes, a specific initiator tRNA, tRNAiMet, is charged with methionine by methionyl-tRNA synthetase (MetRS).[14]

  • Formation of the Pre-initiation Complex: The Met-tRNAiMet is bound by eukaryotic initiation factor 2 (eIF2), which in its GTP-bound state, escorts it to the small ribosomal subunit (40S) to form the 43S pre-initiation complex.

  • mRNA Recruitment and Scanning: The 43S pre-initiation complex is recruited to the 5' cap of the mRNA by the eIF4F complex. The complex then scans along the mRNA in a 5' to 3' direction until it encounters the first AUG start codon in a suitable Kozak consensus sequence.[15]

  • Initiation Complex Assembly: Upon recognition of the start codon, eIF2 hydrolyzes its GTP, leading to its dissociation and the recruitment of the large ribosomal subunit (60S) to form the 80S initiation complex, ready for elongation.

Notably, there is no formylation step in eukaryotic cytosolic translation.[2][3] Post-translational modification of the N-terminus still occurs, with the initiator methionine frequently being removed by methionine aminopeptidases (MAPs).[12]

The Methionine Pathway: A Visual Representation

Met_Pathway cluster_charging Charging cluster_preinitiation Pre-initiation Complex Formation cluster_scanning mRNA Recruitment and Scanning cluster_processing Post-translational Processing Met Methionine Met_tRNAiMet Met-tRNAiMet Met->Met_tRNAiMet ATP -> AMP + PPi tRNAiMet tRNAiMet tRNAiMet->Met_tRNAiMet Pre_Initiation_Complex 43S Pre-initiation Complex Met_tRNAiMet->Pre_Initiation_Complex Scanning_Complex Scanning Complex Pre_Initiation_Complex->Scanning_Complex mRNA mRNA (with 5' cap) mRNA->Scanning_Complex Initiation_Complex 80S Initiation Complex (Met-tRNAiMet at P-site) Scanning_Complex->Initiation_Complex Start codon recognition Nascent_Protein Nascent Protein (with N-terminal Met) Initiation_Complex->Nascent_Protein Elongation Mature_Protein Mature Protein Nascent_Protein->Mature_Protein Methionine removal MetRS Methionyl-tRNA Synthetase (MetRS) eIF2 eIF2-GTP eIF2->Pre_Initiation_Complex eIF4F eIF4F complex eIF4F->Scanning_Complex MAP Methionine Aminopeptidase (MAP)

Caption: The canonical methionine pathway for translation initiation in eukaryotes.

What About N-Methyl-L-methionine?

A brief note on this compound is warranted to prevent confusion. While N-methylation of amino acids is a known post-translational modification, this compound does not serve as an initiating amino acid in protein synthesis. Methionine itself is a precursor for S-adenosylmethionine (SAM), a primary methyl group donor for numerous transmethylation reactions in the cell, which are critical for various cellular processes.[16][17][18] These methylation events are distinct from the N-terminal formylation seen in prokaryotic translation initiation.

Head-to-Head Comparison: fMet vs. Met Initiation

FeatureN-formylmethionine (Prokaryotic) PathwayMethionine (Eukaryotic) Pathway
Initiating Amino Acid N-formylmethionine (fMet)Methionine (Met)
Initiator tRNA tRNAfMettRNAiMet
Modification of Initiator Met Formylation of the amino groupNone in the cytoplasm
Enzyme for Modification Methionyl-tRNA formyltransferase (MTF)Not applicable
Start Codon Recognition Shine-Dalgarno sequence upstream of AUGScanning from 5' cap to first AUG in Kozak context[15]
Key Initiation Factors IF1, IF2, IF3Numerous eIFs (e.g., eIF2, eIF3, eIF4F)
Ribosome Size 70S (30S + 50S)[19]80S (40S + 60S)[19]
Location of Transcription & Translation Coupled in the cytoplasm[8][20]Transcription in the nucleus, translation in the cytoplasm[8][20]
Post-Initiation Processing Deformylation (by PDF), possible Met removal (by MAP)[9][10]Possible Met removal (by MAP)[12]

Experimental Protocols for Studying Translation Initiation

Distinguishing between these two fundamental pathways is crucial for various research applications, from basic science to drug discovery. Below are detailed methodologies for key experiments.

In Vitro Translation Assay

This assay allows for the synthesis of proteins in a cell-free system, providing a controlled environment to study the components of translation.

Objective: To determine if a cell-free extract utilizes fMet or Met for translation initiation.

Methodology:

  • Prepare Cell-Free Extract:

    • For a prokaryotic system, prepare an S30 extract from E. coli.

    • For a eukaryotic system, use commercially available rabbit reticulocyte lysate or wheat germ extract.[21]

  • Set up Parallel Reactions: For each extract, prepare two reaction tubes.

    • Reaction A (Control): Complete reaction mix including the cell-free extract, an mRNA template (e.g., luciferase mRNA), and a mixture of all 20 amino acids, including [35S]-methionine.

    • Reaction B (Formylation Inhibited): For the prokaryotic extract, add trimethoprim, an inhibitor of dihydrofolate reductase, which depletes the pool of N10-formyltetrahydrofolate, the formyl group donor.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte lysate) for a set time (e.g., 60-90 minutes).[22][23]

  • Analysis:

    • Quantify Protein Synthesis: Measure the incorporation of [35S]-methionine into newly synthesized proteins via trichloroacetic acid (TCA) precipitation and scintillation counting.

    • Visualize Proteins: Separate the synthesized proteins by SDS-PAGE and visualize them by autoradiography.

  • Interpretation:

    • In the prokaryotic system, a significant reduction in protein synthesis in Reaction B compared to Reaction A indicates a dependence on fMet for initiation.

    • In the eukaryotic system, trimethoprim will have no effect on translation initiation.

N-terminal Protein Sequencing by Mass Spectrometry

This powerful technique can definitively identify the N-terminal amino acid of a protein and any modifications present.[24][25][26][27]

Objective: To identify the N-terminal amino acid of a purified protein and determine if it is formylated.

Methodology:

  • Protein Isolation: Purify the protein of interest from the expression system (prokaryotic or eukaryotic).

  • Sample Preparation:

    • The purified protein is subjected to enzymatic digestion (e.g., with trypsin) to generate a mixture of peptides.

  • Mass Spectrometry Analysis:

    • The peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS).[28]

    • The mass spectrometer measures the mass-to-charge ratio of the peptides.

  • Data Analysis:

    • Search the acquired mass spectrometry data against a protein sequence database.

    • Specifically look for peptides corresponding to the N-terminus of the protein.

    • A mass shift of +28 Da on the N-terminal methionine is indicative of formylation (the mass of a formyl group, CHO).

  • Interpretation:

    • The presence of a formylated N-terminal methionine peptide confirms the use of the fMet initiation pathway.

    • The presence of an unmodified N-terminal methionine (or the subsequent amino acid if the methionine has been cleaved) confirms the use of the canonical Met pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Differentiating Initiation Pathways IVT_Assay In Vitro Translation Assay Start->IVT_Assay Mass_Spec N-terminal Mass Spectrometry Start->Mass_Spec IVT_Setup Set up parallel reactions: - Control - With formylation inhibitor IVT_Assay->IVT_Setup IVT_Analysis Analyze protein synthesis levels (e.g., [35S]-Met incorporation) IVT_Setup->IVT_Analysis IVT_Result_Prokaryote Result (Prokaryote): Inhibition reduces synthesis IVT_Analysis->IVT_Result_Prokaryote If Prokaryotic System IVT_Result_Eukaryote Result (Eukaryote): No effect of inhibitor IVT_Analysis->IVT_Result_Eukaryote If Eukaryotic System MS_Setup Purify protein and digest (e.g., with Trypsin) Mass_Spec->MS_Setup MS_Analysis Analyze peptide masses (LC-MS/MS) MS_Setup->MS_Analysis MS_Result_Prokaryote Result (Prokaryote): N-terminal Met has +28 Da shift MS_Analysis->MS_Result_Prokaryote If Prokaryotic System MS_Result_Eukaryote Result (Eukaryote): N-terminal Met is unmodified MS_Analysis->MS_Result_Eukaryote If Eukaryotic System

Caption: Workflow for experimentally differentiating prokaryotic and eukaryotic translation initiation.

Implications for Drug Development

The stark differences between the prokaryotic fMet and eukaryotic Met initiation pathways provide a prime opportunity for the development of selective antibacterial agents. Enzymes unique to the bacterial fMet pathway, such as methionyl-tRNA formyltransferase (MTF) and peptide deformylase (PDF), are attractive targets for novel antibiotics.[29] Inhibiting these enzymes would disrupt bacterial protein synthesis and growth with minimal effects on the host's eukaryotic cells. This targeted approach is crucial in the ongoing battle against antibiotic resistance.

Conclusion

The initiation of translation, while a universal requirement for life, proceeds through markedly different pathways in prokaryotes and eukaryotes. The prokaryotic reliance on N-formylmethionine, with its dedicated enzymatic machinery for formylation and deformylation, stands in contrast to the more complex, multi-factor eukaryotic system that utilizes unmodified methionine. This fundamental dichotomy not only reflects the evolutionary divergence of these domains of life but also presents a critical vulnerability in bacteria that can be exploited for therapeutic purposes. A thorough understanding of these mechanisms, supported by robust experimental validation, is essential for advancing both fundamental biological knowledge and the development of next-generation antimicrobial therapies.

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A Senior Application Scientist's Guide to N-Methylation for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Peptide-based therapeutics represent a rapidly expanding frontier in medicine, prized for their high target specificity and potency, which often translates to fewer off-target side effects compared to small molecule drugs. However, the progression of native peptides from the laboratory to the clinic is frequently impeded by their inherent liabilities: poor metabolic stability due to rapid enzymatic degradation, low membrane permeability, and consequently, a lack of oral bioavailability[1][2][3]. Nature itself, in molecules like the immunosuppressant cyclosporine, provides a blueprint for overcoming these challenges through a subtle yet powerful modification: N-methylation.

This guide provides an in-depth, head-to-head comparison of N-methylated amino acids versus their canonical counterparts, focusing on the critical parameter of peptide stability. We will explore the underlying chemical principles, present supporting experimental data, and provide detailed protocols for researchers to evaluate these effects in their own work. Our objective is to equip drug development professionals with the knowledge to rationally design peptide candidates with enhanced "drug-like" properties.

Part 1: The Structural and Mechanistic Impact of N-Methylation

At its core, N-methylation is the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group. This seemingly minor alteration instigates profound changes in the peptide's local and global properties.

Causality Behind the Change:

  • Elimination of the Hydrogen Bond Donor: The amide proton is a crucial hydrogen bond donor, essential for the formation and stabilization of canonical secondary structures like α-helices and β-sheets. Replacing this proton with a methyl group ablates this capability[4].

  • Increased Steric Hindrance: The methyl group is bulkier than a hydrogen atom. This steric bulk restricts the rotation around the Cα-N bond and can influence the cis-trans isomerization of the peptide bond preceding the N-methylated residue[1][5].

These two primary effects lead to significant downstream consequences for peptide stability and function. The most critical of these is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, recognize specific amino acid sequences and bind to the peptide backbone through a network of hydrogen bonds. N-methylation disrupts these recognition patterns through steric hindrance, effectively shielding the peptide bond from the enzyme's active site and preventing cleavage[5].

Figure 1: Mechanism of Proteolytic Resistance. N-methylation blocks protease binding by removing a key hydrogen bond donor and introducing steric bulk, thus enhancing peptide stability.

Part 2: Head-to-Head Comparison: Proteolytic Stability

The most significant advantage conferred by N-methylation is the dramatic improvement in metabolic stability. This is not merely a theoretical benefit; it is a quantifiable and reproducible effect observed across numerous studies.

The Causality of Experimental Choice: To provide a direct and meaningful comparison, a "scanning" approach is often employed. In this method, a parent peptide is synthesized along with a series of analogs, where each residue is systematically replaced with its N-methylated version one at a time. These peptides are then incubated in a biologically relevant matrix, such as human plasma or in the presence of a specific protease like trypsin, and the rate of degradation is measured.

A study on a G-protein-binding peptide (DKLYWWEFL) provides a compelling example. Researchers performed an N-methyl scan and measured the half-life of each analog against trypsin, which specifically cleaves after Lysine (K) and Arginine residues[6].

Quantitative Data Summary:

Peptide AnalogPosition of N-MethylationHalf-Life vs. Trypsin (min)Fold Increase in Stability
Parent PeptideNone0.21 (Baseline)
N-Me-Asp114.472
N-Me-Lys2 (P1 position)> 200> 1000
N-Me-Leu3 (P1' position)> 200> 1000
N-Me-Tyr4 (P2' position)> 200> 1000

Data synthesized from information presented in Locke et al., 2009.[6]

Field-Proven Insights:

  • Positional Effects are Critical: As the data clearly shows, the protective effect of N-methylation is profound. Interestingly, the modification does not need to be at the exact cleavage site to confer stability. A single N-methyl group can reduce proteolysis over a four-residue window[6].

  • Beyond Steric Hindrance: While steric hindrance is the primary mechanism, the conformational rigidity imposed by N-methylation also plays a role. By locking the peptide into a conformation that is not recognized by the protease, the modification further contributes to stability[4].

Part 3: The Stability-Activity Trade-Off: Impact on Receptor Binding

While enhancing stability is a primary goal, it is worthless if the peptide loses its biological activity. N-methylation's impact on conformation is a double-edged sword. The same conformational restriction that blocks proteases can also prevent the peptide from adopting the specific three-dimensional shape required to bind to its receptor[7][8].

  • Favorable Outcome: In some cases, N-methylation can "lock" the peptide into its bioactive conformation, leading to an increase in receptor affinity and selectivity[9].

  • Unfavorable Outcome: More commonly, N-methylation can disrupt crucial backbone-receptor hydrogen bonds or force the peptide into an inactive conformation, thereby reducing or completely abolishing its activity[8].

Therefore, a head-to-head comparison must evaluate not only stability but also biological function.

Quantitative Data Summary: Stability vs. Activity

Peptide AnalogHalf-Life in Plasma (t½)Receptor Binding Affinity (IC50)Outcome
Parent Peptide A5 min10 nMActive but unstable
N-Me-Ala³-Peptide A120 min8 nMImproved: More stable and potent
N-Me-Gly⁵-Peptide A>240 min>1000 nMDetrimental: Stable but inactive
Parent Peptide B15 min50 nMActive but unstable
N-Me-Phe⁷-Peptide B95 min450 nMTrade-off: More stable, less active

This table presents hypothetical but representative data based on principles described in cited literature.[7][8][10]

This highlights the empirical nature of N-methyl scanning. It is often impossible to predict a priori which position will tolerate N-methylation while preserving or enhancing activity. Each position must be tested experimentally.

Part 4: Experimental Protocols for Comparative Analysis

To empower researchers, we provide detailed, self-validating protocols for the key experiments discussed.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To quantify and compare the proteolytic stability of peptide analogs in a physiologically relevant matrix.

Methodology:

  • Preparation:

    • Thaw human plasma (pooled from multiple donors) at 37°C.

    • Prepare stock solutions of test peptides (e.g., parent peptide and N-methylated analogs) at 1 mM in DMSO.

  • Incubation:

    • Pre-warm the plasma to 37°C in a water bath.

    • Spike the test peptide into the plasma to a final concentration of 1-10 µM (final DMSO concentration should be ≤1%)[11][12]. Mix gently. This is the T=0 sample.

    • Immediately remove an aliquot (e.g., 100 µL) and quench the reaction by adding it to 200-300 µL of ice-cold acetonitrile (ACN) containing an internal standard[12][13]. The ACN precipitates plasma proteins, halting enzymatic activity[11].

  • Time Course:

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Remove identical aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner[12][13].

  • Sample Processing:

    • Vortex all quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide[11][13].

    • Create a calibration curve to determine the concentration of the peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) for each peptide analog using the formula: t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log plot of concentration versus time[13].

Figure 2: Workflow for the in vitro plasma stability assay. This process quantifies peptide degradation over time in a biological matrix.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To qualitatively assess the impact of N-methylation on the secondary structure of a peptide.

Causality of Experimental Choice: CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the chiral environment of the peptide backbone[14]. It measures the differential absorption of left- and right-circularly polarized light, providing a characteristic spectrum for different secondary structures (α-helix, β-sheet, random coil)[15][16]. By comparing the CD spectra of a parent peptide and its N-methylated analog, one can infer structural changes.

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions (parent and N-methylated analog) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have significant absorbance in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (typically 0.1 cm) to minimize solvent absorbance.

    • Calibrate and purge the CD spectrometer with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Acquire CD spectra for each peptide sample in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C)[15][17].

    • Average multiple scans (e.g., 3-5) for each sample to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline (buffer) spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.

  • Interpretation:

    • α-helix: Characterized by strong positive peaks around 192 nm and negative peaks at ~208 nm and ~222 nm.

    • β-sheet: Shows a negative peak around 215-220 nm and a positive peak around 195-200 nm.

    • Random Coil: Typically exhibits a strong negative peak below 200 nm.

    • Compare the spectra: A significant change in the shape and position of the peaks between the parent and N-methylated peptide indicates a substantial conformational alteration. For example, a loss of the characteristic peaks at 208/222 nm would suggest the disruption of an α-helical structure.

Conclusion and Outlook

N-methylation is a cornerstone strategy in modern peptide drug design, offering a direct and effective method to combat proteolytic degradation[3][10]. As demonstrated, this modification can increase a peptide's half-life by orders of magnitude. However, this guide underscores that stability is only one part of the equation. The conformational consequences of N-methylation create a critical stability-activity trade-off that must be navigated empirically through systematic screening and robust bioassays.

The protocols and comparative data presented here provide a framework for researchers to rationally incorporate N-methylated amino acids, transforming fragile bioactive peptides into stable, drug-like candidates with true therapeutic potential.

References

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  • Vinogradov, A. A., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications. [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry. [Link]

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  • Tsvirkun, D., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega. [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Beginners guide to circular dichroism. The Biochemist. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Locke, D. B., & Lim, W. A. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. [Link]

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  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • JASCOINC. (2022, March 2). Basics of Protein Secondary Structure Analysis using FTIR and Circular Dichroism Spectroscopy. YouTube. [Link]

  • Castellano, S., et al. (2018). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. [Link]

  • Sharma, A., et al. (2022). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating N-Methyl-L-methionine as an In Vivo Methyl Donor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed framework for the in vivo validation of N-Methyl-L-methionine (NMLM) as a methyl donor. We move beyond theoretical discussions to present actionable experimental strategies, grounded in established scientific principles, to rigorously assess NMLM's biological activity in comparison to the universal methyl donor, S-adenosylmethionine (SAM).

Introduction: The Significance of Methyl Donors and the Query of NMLM

Methylation is a fundamental biological process where a methyl group is added to substrates such as DNA, RNA, proteins, and lipids. This modification is critical for regulating gene expression, protein function, and cellular metabolism.[1][2] The primary methyl donor in virtually all biological systems is S-adenosylmethionine (SAM), a molecule synthesized from methionine and ATP.[3][4] SAM's central role in the methionine cycle underscores the importance of methyl group availability for cellular health.[5][6][7] Nutrients that contribute to the pool of methyl groups, including folate, choline, betaine, and vitamin B12, are essential for maintaining the fidelity of these processes.[8][9]

The introduction of novel molecules like this compound (NMLM) into the metabolic landscape raises a critical question: can it serve as a methyl donor in vivo? While structurally similar to methionine, its N-methylated amino group presents a unique chemical entity. Validating its role requires a robust, evidence-based approach to trace the fate of its methyl group and compare its efficacy to the established gold standard, SAM. This guide outlines such an approach, leveraging stable isotope tracing and mass spectrometry to provide definitive answers.

Comparative Framework: NMLM vs. The Canonical Methyl Donor, SAM

Before delving into experimental validation, it is crucial to understand the established metabolic pathway for methyl donation and to hypothesize how NMLM might function.

The Canonical Methylation Cycle

The universally accepted pathway involves the synthesis of SAM from methionine, the donation of its methyl group to a substrate by a methyltransferase (MTase), and the subsequent recycling of the resulting S-adenosylhomocysteine (SAH) back to methionine.[3][5][7]

Canonical Methylation Cycle Met Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT ATP ATP ATP->SAM Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methyltransferase (MTase) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Substrate Substrate (DNA, RNA, Protein) Substrate->Methylated_Substrate Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS THF THF MTHF 5-Methyl-THF THF->MTHF SHMT/MTHFR MTHF->THF

Caption: The canonical methionine cycle illustrating SAM's role as the universal methyl donor.

Hypothesized NMLM Metabolic Integration

We can propose two primary hypotheses for NMLM's role as a methyl donor:

  • Direct Donor Hypothesis: NMLM is converted to a charged intermediate that can directly donate its methyl group to substrates.

  • Indirect Donor Hypothesis: NMLM is first demethylated to L-methionine, which then enters the canonical methionine cycle to form SAM.

Hypothesized NMLM Pathways cluster_direct Direct Donor Hypothesis cluster_indirect Indirect Donor Hypothesis NMLM1 This compound (NMLM) Active_NMLM Activated NMLM* NMLM1->Active_NMLM Activation? Methylated_Substrate1 Methylated Substrate Active_NMLM->Methylated_Substrate1 MTase? Substrate1 Substrate Substrate1->Methylated_Substrate1 NMLM2 This compound (NMLM) Met L-Methionine NMLM2->Met Demethylation SAM SAM Met->SAM Canonical Cycle Methylated_Substrate2 Methylated Substrate SAM->Methylated_Substrate2 MTase Substrate2 Substrate Substrate2->Methylated_Substrate2

Caption: Two primary hypotheses for how NMLM could act as a methyl donor in vivo.

Experimental Validation Strategy: A Stable Isotope Tracing Approach

The most definitive method to validate a methyl donor in vivo is through stable isotope tracing.[10][11][12] This technique involves administering a labeled version of the compound of interest and tracking the incorporation of the isotopic label into downstream molecules. For NMLM, we will use ¹³C-labeled methyl groups to trace their fate.

Overall Experimental Workflow

The workflow is designed to be a self-validating system with appropriate controls to ensure the scientific integrity of the results.

Experimental Workflow cluster_setup Experimental Setup Control Group 1: Vehicle Control Administration In Vivo Administration (e.g., intravenous infusion in mice) Control->Administration Positive_Control Group 2: ¹³CH₃-L-Methionine (Positive Control) Positive_Control->Administration Test_Article Group 3: ¹³CH₃-NMLM (Test Article) Test_Article->Administration Tissue_Harvest Tissue Harvest (e.g., Liver, Brain, Tumor) Administration->Tissue_Harvest Extraction Biomolecule Extraction Tissue_Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Sources

A Researcher's Guide to Comparative Metabolic Profiling: N-Methyl-L-methionine vs. L-methionine in Cultured Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic consequences of substituting the essential amino acid L-methionine with its N-methylated analogue, N-Methyl-L-methionine (NMLM). By leveraging established metabolic profiling techniques, we can dissect the nuanced alterations in cellular metabolism, offering insights into the potential of NMLM as a therapeutic agent or a tool to probe methionine-dependent pathways.

Introduction: The Central Role of Methionine and the Question of N-Methylation

L-methionine is a sulfur-containing essential amino acid pivotal to cellular function. Beyond its fundamental role as a building block for protein synthesis, it serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2] These reactions are critical for the regulation of gene expression, signal transduction, and the biosynthesis of numerous vital compounds.[2][3] Methionine metabolism is intricately linked to three major pathways: the methionine cycle, the transsulfuration pathway, and the polyamine synthesis pathway.[3][4]

This compound (NMLM) is a derivative of L-methionine with a methyl group attached to its alpha-amino group.[5] While not a naturally occurring amino acid, its presence has been detected in human blood.[6] The introduction of a methyl group to the alpha-amino position of an amino acid can significantly alter its chemical properties, potentially affecting its transport, metabolism, and incorporation into peptides.[7][8] This guide outlines a systematic approach to compare the metabolic profiles of cells treated with L-methionine versus NMLM, providing the necessary experimental and theoretical foundation for such an investigation.

Hypothesized Metabolic Fate of this compound: A Fork in the Road

The primary biochemical distinction of NMLM is the modification of its alpha-amino group. This methylation likely precludes its direct participation in peptide bond formation via ribosomal translation. Furthermore, it raises critical questions about its recognition by the enzymes that catalyze the initial steps of the canonical methionine metabolic pathways.

Cellular Uptake: A Question of Transporter Specificity

L-methionine is transported into cells by several systems, including both sodium-dependent and independent transporters.[5][9][10] The N-methylation of the alpha-amino group may alter the affinity of NMLM for these transporters. It is plausible that NMLM is still recognized, albeit with different kinetics, by some of these transporters.

The Methionine Cycle: A Potential Blockade

The first committed step in methionine metabolism is its conversion to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[3][11] This reaction involves the transfer of an adenosyl group from ATP to the sulfur atom of methionine. The specificity of MAT for its substrate is crucial. The presence of a methyl group on the alpha-amino nitrogen of NMLM could sterically hinder its binding to the active site of MAT or alter the electronic properties of the molecule, potentially inhibiting or significantly reducing the rate of SAM synthesis.[12][13]

Alternative Metabolic Routes

If NMLM is not a substrate for MAT, it may be metabolized through other pathways. Potential routes include:

  • Demethylation: An N-demethylase could convert NMLM back to L-methionine, which would then enter the canonical metabolic pathways. The existence and specificity of such an enzyme for NMLM would need to be determined.

  • Transamination and Further Metabolism: While the N-methylation might hinder standard transamination, alternative enzymatic processes could lead to its degradation.

  • Accumulation and Excretion: If not readily metabolized, NMLM could accumulate within the cell or be effluxed.

The following diagram illustrates the hypothesized divergence in the metabolic pathways of L-methionine and NMLM.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_uptake Cellular Uptake cluster_metabolism Metabolic Pathways cluster_transsulfuration Transsulfuration cluster_polyamines Polyamine Synthesis L_Met_ext L-Methionine Transporter Amino Acid Transporters L_Met_ext->Transporter NMLM_ext This compound NMLM_ext->Transporter Hypothesized L_Met_int L-Methionine SAM S-Adenosylmethionine (SAM) L_Met_int->SAM MAT Protein Protein Synthesis L_Met_int->Protein NMLM_int This compound NMLM_int->SAM Blocked? Demethylation Demethylation? NMLM_int->Demethylation ? Transporter->L_Met_int Transporter->NMLM_int SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases dcSAM Decarboxylated SAM SAM->dcSAM Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L_Met_int Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Spermidine_Spermine Spermidine/Spermine dcSAM->Spermidine_Spermine Demethylation->L_Met_int

Figure 1: Hypothesized metabolic fates of L-methionine and this compound.

Experimental Design for Comparative Metabolic Profiling

To elucidate the metabolic impact of NMLM, a multi-platform approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. This strategy will provide a comprehensive overview of the metabolome, capturing a wide range of chemical classes.

Cell Culture and Treatment

A well-characterized cell line with high methionine dependence, such as certain cancer cell lines, would be an ideal model system.[2]

  • Cell Culture: Culture cells in a standard growth medium.

  • Methionine Depletion: Prior to the experiment, culture cells in a methionine-free medium for a defined period to deplete endogenous methionine pools.

  • Treatment: Supplement the methionine-free medium with either L-methionine (control) or NMLM at equimolar concentrations. A range of concentrations should be tested.

  • Time Course: Harvest cells and culture medium at multiple time points (e.g., 0, 2, 6, 12, 24 hours) to capture dynamic metabolic changes.

Sample Preparation and Metabolite Extraction

Proper sample preparation is critical for obtaining high-quality metabolomics data.[4][14]

  • Quenching: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold solvent, such as liquid nitrogen or a methanol/water solution.[14][15]

  • Extraction: Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and nonpolar metabolites.[4][16]

  • Sample Normalization: Normalize metabolite levels to a measure of cell number or total protein content to ensure accurate comparisons between samples.[4]

The following diagram outlines the general workflow for the metabolomics analysis.

cluster_workflow Metabolomics Experimental Workflow cluster_analytical_platforms Analytical Platforms Cell_Culture Cell Culture & Treatment (L-Methionine vs. NMLM) Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction (Polar & Nonpolar) Quenching->Extraction Analysis Metabolite Analysis Extraction->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS LC-MS Analysis->LC_MS NMR NMR Analysis->NMR Data_Processing Data Processing & Normalization Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation GC_MS->Data_Processing LC_MS->Data_Processing NMR->Data_Processing

Figure 2: General workflow for comparative metabolomics.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable small molecules, including amino acids, organic acids, and sugars.[17][18]

Protocol Outline:

  • Derivatization: Metabolites in the dried polar extract are derivatized to increase their volatility (e.g., using MSTFA).

  • Injection and Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column stationary phase.

  • Detection and Identification: The separated compounds are ionized and detected by the mass spectrometer. Metabolites are identified by comparing their mass spectra and retention times to a spectral library.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of a wide range of polar and nonpolar metabolites, including nucleotides, lipids, and peptides.[19][20][21]

Protocol Outline:

  • Chromatographic Separation: The metabolite extract is injected into the LC system. Different column chemistries (e.g., reversed-phase, HILIC) can be used to separate metabolites based on their polarity.

  • Ionization: The separated metabolites are ionized using techniques such as electrospray ionization (ESI).

  • Mass Analysis: The ionized metabolites are detected by a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). Metabolites are identified based on their accurate mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides quantitative information about the most abundant metabolites.[1][3][6] It is particularly useful for identifying and quantifying major cellular components and for flux analysis using stable isotopes.

Protocol Outline:

  • Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent containing an internal standard.

  • Data Acquisition: One-dimensional (e.g., 1H) and two-dimensional (e.g., HSQC) NMR spectra are acquired.

  • Spectral Analysis: Metabolites are identified and quantified by comparing the NMR spectra to databases of known compounds.

Data Analysis and Interpretation

The large datasets generated by metabolomics platforms require sophisticated data analysis approaches.

  • Data Processing: Raw data from each platform is processed, including peak picking, alignment, and normalization.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify significant differences in the metabolic profiles between the L-methionine and NMLM treated groups.

  • Metabolite Identification: Significantly altered metabolites are identified using databases and spectral libraries.

  • Pathway Analysis: The identified metabolites are mapped onto metabolic pathways to understand the systemic effects of NMLM treatment.

Expected Outcomes and Comparative Data Summary

The results of this comparative metabolic profiling study will provide a detailed picture of how NMLM perturbs cellular metabolism. The following tables summarize the expected data to be generated and the key comparisons to be made.

Table 1: Key Metabolites in Methionine and Related Pathways

MetaboliteL-Methionine Treatment (Expected)This compound Treatment (Hypothesized)Rationale for Hypothesis
Intracellular L-Methionine IncreasedPotentially decreased or unchanged (if demethylation is inefficient)NMLM may not be efficiently converted to L-methionine.
Intracellular NMLM Not detectedIncreasedDirect supplementation.
S-Adenosylmethionine (SAM) IncreasedSignificantly decreasedNMLM is unlikely to be a substrate for MAT.
S-Adenosylhomocysteine (SAH) IncreasedSignificantly decreasedReduced SAM levels will lead to lower SAH production.
Homocysteine IncreasedDecreasedReduced flux through the methionine cycle.
Cysteine IncreasedDecreasedReduced availability of homocysteine for the transsulfuration pathway.
Glutathione (GSH) IncreasedDecreasedReduced availability of cysteine, a precursor for GSH synthesis.
Spermidine/Spermine IncreasedDecreasedReduced availability of decarboxylated SAM.

Table 2: Global Metabolomic Changes

Metabolic ClassL-Methionine Treatment (Expected)This compound Treatment (Hypothesized)Rationale for Hypothesis
Amino Acids Balanced profilePotential depletion of methionine-derived amino acidsDisruption of the transsulfuration pathway.
Nucleotides Normal levelsPotential alterations due to changes in one-carbon metabolismThe methionine cycle is a key source of methyl groups for nucleotide synthesis.
Lipids Normal levelsPotential changes in phospholipid profilesSAM is involved in phosphatidylcholine synthesis.
Redox-related metabolites Increased GSH/GSSG ratioDecreased GSH/GSSG ratio, increased oxidative stress markersReduced glutathione synthesis.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the comparative metabolic profiling of cells treated with this compound versus L-methionine. By employing a multi-platform metabolomics approach and a well-controlled experimental design, researchers can gain unprecedented insights into the metabolic fate and functional consequences of N-terminal methylation of this essential amino acid.

The findings from such a study will not only illuminate the specific enzymatic and pathway-level alterations induced by NMLM but will also have broader implications for drug development and our understanding of methionine metabolism in health and disease. Future studies could explore the enzymatic basis of NMLM metabolism, its effects on epigenetic modifications, and its potential as a therapeutic modulator of methionine-dependent pathways in various disease models.

References

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  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Petkowski, J. J., Bonsignore, L. A., Tooley, J. G., Wilkey, D. W., Merchant, M. L., Macara, I. G., ... & Schaner Tooley, C. E. (2017). Substrate specificity of mammalian N-terminal α-amino methyltransferase. PloS one, 12(7), e0181509. [Link]

  • Soriano-Castell, D., & Llabrés, M. (2021). α-N-Methyltransferase regiospecificity is mediated by proximal, redundant enzyme–substrate interactions. Protein Science, 30(12), 2533-2546. [Link]

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Safety Operating Guide

Navigating the Unknown: A Guide to the Safe Handling of N-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Proceed with Caution

A thorough hazard assessment is the cornerstone of laboratory safety. For N-Methyl-L-methionine, this is challenging due to the lack of specific toxicological data. The Human Metabolome Database notes that very few articles have been published on this compound and a Material Safety Data Sheet is not available.[1]

What we know from analogs:

  • L-Methionine and N-Acetyl-L-methionine are generally not considered hazardous substances.[2][3][4] However, as with any chemical, they are not entirely without risk.

  • Potential Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion are the primary routes of exposure for powdered substances.[2][5]

  • Combustibility: L-Methionine is described as combustible, and its enrichment as fine dust can lead to the danger of dust explosion.[3] Thermal decomposition of its analogs can release irritating gases and vapors, including nitrogen oxides, carbon oxides, and sulfur oxides.[2]

Given that methylation can alter a compound's biological properties, it is prudent to treat this compound with a higher degree of caution than its non-methylated counterparts.

Personal Protective Equipment (PPE): Your First Line of Defense

Until specific data becomes available, a comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles with side shields are mandatory to protect against dust particles and potential splashes.[2][3]
Hand Protection Nitrile gloves are recommended. For L-Methionine, a glove thickness of >0.11 mm with a breakthrough time of >480 minutes is specified.[3] Always inspect gloves before use and use proper removal technique to avoid skin contact.
Body Protection A standard laboratory coat should be worn to protect against incidental skin contact. Ensure it is kept clean and laundered separately from personal clothing.[5]
Respiratory Protection A NIOSH-approved N95 or P1 particulate respirator is required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust.[4]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to minimize exposure risk.

Engineering Controls:

  • Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and waste containers readily accessible.

  • Weighing and Aliquoting: Conduct these procedures in a fume hood or a designated area with local exhaust ventilation to control dust.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess the Spill (Size and Location) Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain the Spill (Use absorbent pads for liquids, cover powders with a damp cloth) DonPPE->Contain Cleanup Clean Up Spill (Sweep solids, absorb liquids) Contain->Cleanup Dispose Place Waste in a Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate the Area and Affected Equipment Dispose->Decontaminate RemovePPE Remove and Dispose of Contaminated PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Report Report the Incident to Supervisor WashHands->Report End End of Procedure Report->End

Caption: Workflow for a minor chemical spill.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Do not dispose of this compound down the drain or in regular trash.[3]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like this compound requires a proactive and cautious approach to safety. While we can infer a general safety profile from its analogs, we must acknowledge the limitations of this data. By adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can minimize their risk and foster a culture of safety in the laboratory. It is imperative to seek out any new safety information as it becomes available and to consult with a qualified safety professional for a comprehensive risk assessment.

References

  • MetaSci. (n.d.). Safety Data Sheet: N-Acetyl-L-methionine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451891, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6137, L-Methionine. Retrieved from [Link]

  • Human Metabolome Database. (2021). MetaboCard for this compound (HMDB0255177). Retrieved from [Link]

Sources

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